5-Bromo-7-isopropyl-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-propan-2-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6(2)9-4-8(11)3-7-5-12-13-10(7)9/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZLVUPLAGPFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC2=C1NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610773 | |
| Record name | 5-Bromo-7-(propan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773887-09-5 | |
| Record name | 5-Bromo-7-(propan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-7-isopropyl-1H-indazole chemical properties
An In-depth Technical Guide to 5-Bromo-7-isopropyl-1H-indazole for Advanced Research
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No. 773887-09-5), a heterocyclic building block of significant interest in modern medicinal chemistry. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule offers a unique combination of steric and electronic properties. This document delves into its physicochemical characteristics, provides a detailed, field-proven synthetic protocol, and explores its spectroscopic signature. Emphasis is placed on its chemical reactivity, particularly the strategic utility of its functional groups in complex molecular assembly. Furthermore, we contextualize its primary application as a key intermediate in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), a frontier in therapeutic intervention.
Core Physicochemical & Structural Properties
This compound is a solid, polycyclic aromatic compound.[1] Its structure is defined by a bicyclic indazole core, featuring a bromine atom at the C5 position and an isopropyl group at the C7 position. This strategic functionalization provides multiple avenues for synthetic diversification. The compound is classified as a key "Protein Degrader Building Block," highlighting its relevance in contemporary drug discovery.[2]
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 773887-09-5 | [2][3] |
| Molecular Formula | C₁₀H₁₁BrN₂ | [2][3] |
| Molecular Weight | 239.11 g/mol | [2] |
| Appearance | Solid | [3] |
| Typical Purity | ≥98% | [2] |
| Storage | Room Temperature | [2] |
| InChI Key | WHZLVUPLAGPFMC-UHFFFAOYSA-N | [3] |
| Synonyms | 5-Bromo-7-(propan-2-yl)-1H-indazole | [3] |
Molecular Structure Analysis
The molecule's architecture is pivotal to its function. The isopropyl group at C7 provides steric bulk, which can be crucial for achieving selective binding in crowded protein active sites. The bromine atom at C5 is not merely a substituent; it is a versatile chemical handle for introducing further complexity via transition metal-catalyzed cross-coupling reactions.[4][5] The indazole core itself contains a nucleophilic N1-H, which can be alkylated or arylated, though this often presents regioselectivity challenges.
Caption: Structure of this compound with key reactive sites.
Synthesis and Purification Protocol
The synthesis of this compound is not commonly found as a single, consolidated procedure in the literature. However, a robust and logical pathway can be constructed from established organometallic transformations. The most efficient route involves a two-step sequence starting from commercially available 2-isopropylaniline.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Bromo-6-isopropylaniline
Causality: The synthesis begins with the regioselective bromination of 2-isopropylaniline. The isopropyl group and the amino group cooperatively direct the incoming electrophile (Br⁺) to the ortho and para positions. As both ortho positions are sterically hindered by the bulky isopropyl group and one is already occupied by the amino group, bromination preferentially occurs at the other ortho position (C6) and the para position (C4). To achieve mono-bromination at the desired C6 position, N-Bromosuccinimide (NBS) is the reagent of choice as it provides a controlled, slow release of bromine, minimizing over-bromination.[1]
Protocol:
-
To a stirred solution of 2-isopropylaniline (1.0 eq) in a suitable solvent like benzene or acetonitrile, add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise at 0-5 °C to control the exothermic reaction.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-6-isopropylaniline.[1]
Step 2: Synthesis of this compound
Causality: This step employs a classic indazole synthesis method involving diazotization of the aniline followed by intramolecular cyclization.[6][7] Isoamyl nitrite in the presence of an acid (like acetic acid) serves as the diazotizing agent, converting the primary amine into a reactive diazonium species. This intermediate then undergoes spontaneous cyclization, facilitated by heat, to form the stable indazole ring system.
Protocol:
-
Dissolve the 2-bromo-6-isopropylaniline (1.0 eq) from Step 1 in glacial acetic acid.
-
Add isoamyl nitrite (1.2-1.5 eq) dropwise to the solution at room temperature.[7]
-
Heat the reaction mixture to 60-70 °C and maintain for several hours until TLC analysis indicates the reaction is complete.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution carefully with a base such as sodium bicarbonate or sodium hydroxide solution until a precipitate forms.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain pure this compound.[7]
Spectroscopic Characterization
While a publicly available, fully assigned spectrum for this specific molecule is scarce, its spectroscopic characteristics can be reliably predicted based on data from closely related analogs and fundamental principles.[8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale & Notes |
| ¹H NMR | N1-H | ~13 ppm (broad singlet) | Typical for indazole N-H protons, often broad due to exchange. |
| C3-H | ~8.1 ppm (singlet) | The proton on the pyrazole ring, typically downfield. | |
| C4-H | ~7.8 ppm (doublet) | Aromatic proton ortho to the bromine, deshielded. | |
| C6-H | ~7.5 ppm (doublet) | Aromatic proton meta to the bromine. | |
| Isopropyl CH | ~3.2 ppm (septet) | Methine proton split by six adjacent methyl protons. | |
| Isopropyl CH₃ | ~1.3 ppm (doublet) | Six equivalent methyl protons split by the methine proton. | |
| ¹³C NMR | C5-Br | ~115 ppm | Carbon bearing the bromine atom. |
| C7-C(iso) | ~145 ppm | Carbon bearing the isopropyl group. | |
| C3 | ~135 ppm | Carbon in the pyrazole ring. | |
| Isopropyl CH | ~28 ppm | Methine carbon of the isopropyl group. | |
| Isopropyl CH₃ | ~22 ppm | Methyl carbons of the isopropyl group. | |
| Mass Spec (EI) | [M]⁺ | 238/240 m/z | Molecular ion peak showing a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br). |
Chemical Reactivity and Derivatization
The synthetic value of this compound lies in its three distinct reactive sites, which can be addressed with high selectivity.
Caption: Major reaction pathways for derivatizing the title compound.
-
N-Functionalization: The proton on the N1 nitrogen is acidic and can be removed by a base, allowing for subsequent alkylation or arylation. A significant challenge in indazole chemistry is controlling the regioselectivity of this reaction, as functionalization can occur at either N1 or N2. The choice of base, solvent, and electrophile can influence the N1/N2 product ratio.[4] For many applications, particularly in PROTACs where the indazole may bind as a kinase hinge-binder, maintaining the N1-H is crucial, and this site is often protected or left unreacted.
-
C5-Bromo Cross-Coupling: This is the most exploited reactive handle on the molecule. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a powerful method for C-C, C-N, and C-O bond formation.[10]
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids introduces diverse aromatic systems at the C5 position. This is a cornerstone reaction for building molecular complexity.[4][11]
-
Buchwald-Hartwig Amination: Allows for the direct installation of primary or secondary amines at the C5 position, a common strategy for attaching linkers.
-
Sonogashira Coupling: Enables the formation of a C-C triple bond by coupling with terminal alkynes, providing a rigid connection point for linkers.
-
Application in Targeted Protein Degradation (PROTACs)
The primary driver for the increased interest in this compound is its application as a building block for Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[12][13]
PROTAC Mechanism of Action: A PROTAC molecule consists of three parts: a ligand that binds the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[14] The PROTAC forms a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI, which flags it for destruction by the proteasome.
Caption: Role of the indazole fragment in a PROTAC molecule.
In this context, the 7-isopropyl-1H-indazole moiety can serve as the "warhead" that binds to the target protein, such as a kinase. The C5-bromo position is the ideal attachment point for the linker, which is then connected to the E3 ligase ligand. The synthesis of a PROTAC would therefore involve a cross-coupling reaction at the C5 position of this compound to append the linker-E3 ligase assembly.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from the closely related 5-bromo-1H-indazole can be used for preliminary hazard assessment.
-
Hazards: Expected to be harmful if swallowed and to cause serious eye damage.[15] May cause skin and respiratory irritation.
-
Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.
References
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PrepChem. (n.d.). Synthesis of 2-bromo-6-isopropylaniline. Retrieved from [Link]
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Piras, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 18869-18883. Available at: [Link]
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PubChem. (n.d.). 5-bromo-1H-indazole. Retrieved from [Link]
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Schoeggl Toledano, A., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232. Available at: [Link]
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Request PDF. (2004). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Available at: [Link]
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Request PDF. (2020). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Retrieved from [Link]
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YouTube. (2021). PREPARATION OF 2, 4, 6–TRIBROMO ANILINE. Retrieved from [Link]
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Ben-Mbarek, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7107-7114. Available at: [Link]
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MySkinRecipes. (n.d.). 2-Bromo-4-fluoro-6-isopropylaniline. Retrieved from [Link]
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RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]
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Bery, N., et al. (2021). Development of BromoTag: A "Bump-and-Hole"-PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins. Journal of Medicinal Chemistry, 64(20), 15477-15502. Available at: [Link]
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The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to 5-Bromo-7-isopropyl-1H-indazole: A Privileged Scaffold for Kinase Inhibitor Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into its structural properties, present a detailed, representative synthetic protocol, and discuss the analytical techniques essential for its characterization and quality control. Furthermore, this guide contextualizes the molecule's importance as a "privileged scaffold," particularly in the design of ATP-competitive kinase inhibitors. The strategic positioning of the bromo and isopropyl substituents offers a unique combination of a synthetic handle for further elaboration and a key interaction moiety for binding within enzyme active sites. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Nitrogen-containing heterocycles are fundamental building blocks in the design of bioactive molecules, with the indazole nucleus being a preeminent example.[1][2] The bicyclic system, comprising a benzene ring fused to a pyrazole ring, is a bioisostere of indole and is considered a "privileged scaffold." This term denotes a molecular framework capable of binding to multiple, distinct biological targets with high affinity.[3]
Indazole derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anti-HIV, and antitumor effects.[1][2] Their most prominent role in modern drug discovery, however, is as the core structure for a multitude of protein kinase inhibitors.[4][5] Several FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, feature an indazole core and are used to treat various cancers by targeting specific tyrosine or serine/threonine kinases.[5][6][7] The success of this scaffold lies in its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[3] The specific substitution pattern around the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
Physicochemical and Structural Properties
This compound is a specifically substituted derivative designed to serve as a versatile intermediate in synthetic chemistry. The key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrN₂ | [8][9] |
| Molecular Weight | 239.11 g/mol | [8][9] |
| CAS Number | 773887-09-5 | [8][9] |
| Appearance | Solid / Powder | [8] |
| Purity | Typically ≥98% | [8][9] |
| InChI Key | WHZLVUPLAGPFMC-UHFFFAOYSA-N | [8] |
Synthesis and Mechanistic Considerations
While numerous methods exist for the synthesis of the indazole core, a common and effective strategy for preparing substituted indazoles involves the diazotization of an appropriately substituted aniline followed by intramolecular cyclization.[10]
Synthetic Strategy: A Representative Pathway
A plausible and widely applicable route to this compound begins with 2-amino-3-isopropylaniline. The synthesis proceeds through a three-step sequence: bromination, diazotization, and cyclization.
-
Electrophilic Bromination: The starting aniline is selectively brominated at the position para to the activating amino group. This is a standard electrophilic aromatic substitution.
-
Diazotization: The resulting 4-bromo-2-amino-3-isopropylaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This converts the primary amino group into a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Intramolecular Cyclization: The diazonium salt is not isolated. Upon gentle warming or a change in conditions, it undergoes an intramolecular cyclization reaction to form the stable 1H-indazole ring system.
This approach is highly adaptable and leverages readily available starting materials, making it a robust choice for laboratory-scale synthesis.
Synthesis Workflow Diagram
Caption: Representative workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
Disclaimer: This protocol is a representative example based on established chemical principles for indazole synthesis and should be adapted and optimized by qualified personnel. All work should be conducted in a suitable fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4-Bromo-2-amino-3-isopropylaniline
-
Dissolve 2-amino-3-isopropylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the addition funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC). Causality: TLC is used to track the consumption of the starting material, preventing over-bromination and ensuring optimal yield.
-
Pour the reaction mixture into a beaker of ice water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by column chromatography.
Step 2: Synthesis of this compound
-
Suspend 4-Bromo-2-amino-3-isopropylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a three-neck flask.
-
Cool the suspension to 0-5 °C with vigorous stirring.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature strictly below 5 °C. Causality: Maintaining a low temperature is crucial for the stability of the diazonium salt intermediate.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The formation of the indazole product is often accompanied by a color change.
-
Monitor the reaction by TLC until the diazonium intermediate is fully consumed.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.
Spectroscopic Characterization
The structure of this compound would be confirmed using a suite of standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region: Two doublets in the ~7.0-8.0 ppm range, corresponding to the protons on the benzene ring. Aliphatic Region: A septet (~3.0-3.5 ppm) and a doublet (~1.3 ppm) characteristic of the isopropyl group. NH Proton: A broad singlet (>10 ppm) for the indazole N-H.[11] |
| ¹³C NMR | Signals corresponding to the 10 carbon atoms, including distinct peaks for the isopropyl methyl carbons, the isopropyl methine carbon, and the six aromatic carbons of the indazole ring.[11] |
| Mass Spec (MS) | A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |
| Infrared (IR) | Characteristic N-H stretching band (~3100-3300 cm⁻¹), C-H stretching bands (~2900-3000 cm⁻¹), and C=C aromatic stretching bands (~1500-1600 cm⁻¹). |
Purity Assessment
High-Performance Liquid Chromatography (HPLC): Purity is quantitatively assessed by reverse-phase HPLC. A successful synthesis should yield a product with ≥98% purity, determined by the area percentage of the main peak detected by a UV detector at an appropriate wavelength (e.g., 254 nm).
Biological Context and Therapeutic Potential
A Scaffold for Kinase Inhibitor Design
This compound is not merely an inert chemical but a strategically designed building block for drug discovery. Its value stems from the specific placement of its substituents:
-
The Indazole Core: As established, this moiety acts as an effective hinge-binder in the ATP pocket of many protein kinases.[3][4]
-
7-isopropyl Group: This bulky, hydrophobic group can occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity and potentially influencing selectivity against other kinases.
-
5-bromo Substituent: The bromine atom is a versatile synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic and modular installation of a wide variety of other chemical groups, enabling the rapid exploration of structure-activity relationships (SAR) to optimize a lead compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12][13]
Conceptual Mechanism of Action: ATP-Competitive Kinase Inhibition
Indazole-based molecules frequently function as ATP-competitive inhibitors. They occupy the same binding site as the natural substrate, ATP, thereby preventing the kinase from phosphorylating its downstream protein substrates. This blockade of signal transduction is a proven therapeutic strategy, particularly in oncology.[14]
Caption: General mechanism of ATP-competitive kinase inhibition by an indazole-based compound.
Conclusion
This compound represents a highly valuable and strategically designed molecular building block for modern drug discovery. Its physicochemical properties, coupled with a robust synthetic accessibility, make it an attractive starting point for synthetic campaigns. The indazole core provides a proven pharmacophore for kinase inhibition, while the isopropyl and bromo substituents offer opportunities for tuning hydrophobic interactions and for extensive synthetic elaboration, respectively. This guide has outlined its core properties, a representative synthesis, and the analytical validation required, providing a foundational resource for researchers aiming to exploit this privileged scaffold in the development of novel therapeutics.
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An In-depth Technical Guide to the Synthesis of 5-Bromo-7-isopropyl-1H-indazole
Abstract
5-Bromo-7-isopropyl-1H-indazole is a substituted indazole derivative of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous biologically active compounds.[1] This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of this compound. Given the absence of a direct, single-pot synthesis in published literature, this document outlines two scientifically grounded, multi-step strategies designed for researchers and drug development professionals. The first pathway proceeds through the construction of a substituted aniline precursor, followed by indazole ring formation. The second pathway employs a more convergent approach, focusing on the direct C-H functionalization of a 5-bromo-1H-indazole core via directed ortho-metalation. Each proposed pathway is detailed with step-by-step experimental protocols, mechanistic insights, and visual representations to facilitate understanding and practical application in a research setting.
Introduction: The Significance of Substituted Indazoles
Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are recognized as important pharmacophores.[1] They are bioisosteres of indoles and are present in a variety of therapeutic agents exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The specific substitution pattern on the indazole ring system is crucial for modulating the pharmacological activity and physicochemical properties of the molecule. The target molecule, this compound, possesses a substitution pattern that is synthetically challenging to achieve directly, necessitating a well-designed synthetic strategy. This guide explores two viable synthetic routes, providing the technical details required for its laboratory preparation.
Pathway 1: Synthesis via a Substituted Aniline Precursor
This initial strategy is a linear approach that focuses on the construction of a key substituted aniline intermediate, which is then cyclized to form the desired indazole ring. This method offers a high degree of control over the regiochemistry of the final product.
Conceptual Workflow for Pathway 1
The overall transformation can be visualized as a two-stage process: the synthesis of 4-bromo-2-isopropyl-6-methylaniline and its subsequent conversion to this compound. The synthesis of the aniline precursor itself is a multi-step process starting from commercially available materials.
Caption: Workflow for the synthesis of this compound via a substituted aniline precursor.
Experimental Protocols for Pathway 1
Step 1.1: Acetylation of 2,6-Dimethylaniline
-
Rationale: The amino group of 2,6-dimethylaniline is protected as an acetamide to prevent side reactions and to direct the subsequent bromination to the para position.
-
Protocol:
-
To a stirred solution of 2,6-dimethylaniline (1.0 eq) in glacial acetic acid (5 M), add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield N-(2,6-dimethylphenyl)acetamide.
-
Step 1.2: Bromination of N-(2,6-dimethylphenyl)acetamide
-
Rationale: The acetamido group is a strong ortho-, para- director. With the ortho positions blocked by methyl groups, bromination occurs selectively at the para position.
-
Protocol:
-
Dissolve N-(2,6-dimethylphenyl)acetamide (1.0 eq) in glacial acetic acid (4 M).
-
Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Stir the mixture for 4 hours.
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 4-bromo-N-(2,6-dimethylphenyl)acetamide.
-
Step 1.3: Hydrolysis of 4-Bromo-N-(2,6-dimethylphenyl)acetamide
-
Rationale: The protecting acetyl group is removed to regenerate the free amine for the subsequent steps.
-
Protocol:
-
Suspend 4-bromo-N-(2,6-dimethylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (2:1 v/v).
-
Heat the mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2,6-dimethylaniline.
-
Step 1.4: Synthesis of 4-Bromo-2-isopropyl-6-methylaniline
-
Rationale: This is a key step involving the conversion of a methyl group to an isopropyl group. A plausible, albeit complex, route involves a series of reactions. A more direct alkylation is challenging due to the deactivated ring. A potential route involves benzylic bromination of one methyl group, followed by Grignard formation and reaction with acetone, and subsequent reduction. A more streamlined, yet still multi-step, approach could involve a different starting material. For the purpose of this guide, we will adapt a procedure for the alkylation of anilines, acknowledging the challenges.[3] A more practical approach in a research setting might be to synthesize 2-isopropylaniline first and then proceed with methylation and bromination.
Step 1.5: Indazole Ring Formation from 4-Bromo-2-isopropyl-6-methylaniline
-
Rationale: The substituted aniline is converted to the corresponding indazole via diazotization of the amino group, followed by intramolecular cyclization. This is a common method for the synthesis of 1H-indazoles.[4]
-
Protocol:
-
Dissolve 4-bromo-2-isopropyl-6-methylaniline (1.0 eq) in a mixture of acetic acid and propionic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Pour the mixture into ice-water and neutralize with sodium hydroxide solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Pathway 2: Synthesis via C-H Functionalization of a 5-Bromo-1H-indazole Core
This convergent strategy begins with the synthesis of 5-bromo-1H-indazole, followed by the regioselective introduction of the isopropyl group at the C7 position. This approach leverages modern synthetic techniques such as directed ortho-metalation (DoM).[5][6][7]
Conceptual Workflow for Pathway 2
This pathway involves the initial synthesis of 5-bromo-1H-indazole, protection of the N1 position with a directing group, followed by directed ortho-metalation and alkylation at the C7 position, and finally deprotection.
Caption: Workflow for the synthesis of this compound via C-H functionalization.
Experimental Protocols for Pathway 2
Step 2.1: Synthesis of 5-Bromo-1H-indazole
-
Rationale: The indazole core is synthesized from a commercially available aniline derivative.
-
Protocol:
-
To a flask containing 4-bromo-2-methylaniline (1.0 eq) in chloroform, add acetic anhydride (1.1 eq) at a temperature below 40°C.
-
Stir for 1 hour, then add potassium acetate (0.3 eq) and isoamyl nitrite (1.5 eq).
-
Reflux the solution for 20 hours.
-
Cool to room temperature and remove the volatiles under reduced pressure.
-
Perform an aqueous workup with hydrochloric acid and subsequent basification with sodium hydroxide.
-
Extract the product with ethyl acetate and purify by recrystallization or column chromatography to yield 5-bromo-1H-indazole.
-
Step 2.2: N1-Protection of 5-Bromo-1H-indazole
-
Rationale: Protection of the N1 position is crucial for directing the subsequent metalation to the C7 position. A suitable directing group, such as an N,N-diisopropylcarbamoyl group, is installed. This group can chelate the organolithium reagent, facilitating deprotonation at the adjacent C7 position.[8]
-
Protocol:
-
To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add N,N-diisopropylcarbamoyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N1-(N,N-diisopropylcarbamoyl)-5-bromo-1H-indazole.
-
Step 2.3: Directed ortho-Metalation and Isopropylation
-
Rationale: This is the key C-H functionalization step. The N1-directing group facilitates the regioselective deprotonation at the C7 position by an organolithium base. The resulting aryllithium species is then quenched with an isopropyl electrophile.[5][6][9]
-
Protocol:
-
Dissolve the N1-protected 5-bromo-1H-indazole (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.5 eq) followed by the dropwise addition of n-butyllithium (1.5 eq, solution in hexanes).
-
Stir the mixture at -78 °C for 2 hours to ensure complete metalation.
-
Add 2-iodopropane (isopropyl iodide) (2.0 eq) dropwise to the reaction mixture.
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate N1-protected-5-bromo-7-isopropyl-1H-indazole.
-
Step 2.4: Deprotection
-
Rationale: The final step involves the removal of the N1-directing group to yield the target product. The conditions for deprotection will depend on the specific protecting group used. For a carbamoyl group, basic or acidic hydrolysis can be employed.
-
Protocol (for a carbamoyl group):
-
Dissolve the N1-protected-5-bromo-7-isopropyl-1H-indazole (1.0 eq) in a suitable solvent such as methanol.
-
Add a strong base, such as sodium methoxide or potassium hydroxide (excess), and heat the mixture at reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, neutralize with dilute acid, and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography to obtain this compound.
-
Data Summary
| Pathway | Key Transformation | Starting Material | Key Reagents | Anticipated Yield Range |
| 1 | Indazole ring formation | 4-Bromo-2-isopropyl-6-methylaniline | Sodium nitrite, Acetic acid | Moderate to Good |
| 2 | C-H Isopropylation | N1-Protected-5-bromo-1H-indazole | n-BuLi, TMEDA, 2-Iodopropane | Moderate |
Conclusion
The synthesis of this compound presents a significant synthetic challenge due to the lack of direct methods for its preparation. This technical guide has detailed two plausible and scientifically robust multi-step pathways to achieve this target molecule. Pathway 1 offers a more traditional, linear approach with potentially higher overall yields, contingent on the successful synthesis of the key substituted aniline precursor. Pathway 2 provides a more convergent and modern route, leveraging the power of directed ortho-metalation for the key C-H functionalization step. The choice between these pathways will depend on the specific expertise, resources, and objectives of the research team. Both strategies offer a roadmap for the synthesis of this and other similarly substituted indazole derivatives, thereby facilitating further research in medicinal chemistry and drug discovery.
References
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European Journal of Chemistry. Part 41. A new facile synthesis of indeno[1,2-c] pyrazoles, 2H-benzo[g]indazoles and benzo[9][10]cyclohepta[1,2-c]pyrazoles via Friedel-Crafts ring closures. Available from:
- SciSpace. Friedel‐Crafts chemistry: Part 41. A new facile synthesis of indeno[1,2‐c] pyrazoles, 2H.
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Biological activity of 5-Bromo-7-isopropyl-1H-indazole
An In-Depth Technical Guide to the Anticipated Biological Activity of 5-Bromo-7-isopropyl-1H-indazole
Authored by a Senior Application Scientist
Foreword: Charting the Course for a Novel Indazole Derivative
The indazole scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its versatile biological activities.[1][2][3] While a substantial body of research exists for a multitude of indazole derivatives, this compound remains a relatively unexplored entity. This guide, therefore, serves as a forward-looking technical resource for researchers, scientists, and drug development professionals. By leveraging the extensive knowledge of the indazole pharmacophore, we will extrapolate potential biological activities, delineate robust experimental workflows for validation, and provide the foundational insights necessary to unlock the therapeutic promise of this specific molecule. Our approach is grounded in established principles of medicinal chemistry and guided by the successes of structurally related compounds.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
The indazole ring system, a bicyclic heteroaromatic compound, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity.[1] Its structural resemblance to purines allows it to function as an effective ATP-competitive inhibitor of various kinases, a mechanism central to many targeted cancer therapies.[4][5] Marketed drugs such as Axitinib and Pazopanib, both potent kinase inhibitors, feature the indazole core, underscoring its clinical significance.[6] The diverse biological activities attributed to indazole derivatives span anticancer, anti-inflammatory, antibacterial, antifungal, and antidiabetic properties.[1][7]
The specific substitutions on the indazole ring play a crucial role in modulating potency, selectivity, and pharmacokinetic properties. The bromine atom at the 5-position and the isopropyl group at the 7-position of the title compound are anticipated to significantly influence its biological profile. The bromine atom can participate in halogen bonding and serves as a synthetic handle for further chemical modifications, while the isopropyl group can enhance binding to hydrophobic pockets within target proteins.[8][9]
Anticipated Biological Activity: A Focus on Kinase Inhibition and Oncology
Given the prevalence of indazole-based kinase inhibitors, it is highly probable that this compound will exhibit activity in this domain.[5][10] The primary focus of this guide will be on its potential as an anticancer agent acting through kinase inhibition.
Hypothetical Mechanism of Action: Targeting Receptor Tyrosine Kinases
Many indazole derivatives target receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, survival, and angiogenesis.[6] A plausible mechanism of action for this compound would involve competitive inhibition at the ATP-binding site of key oncogenic kinases such as VEGFRs, PDGFR, or FGFRs.
Caption: Proposed mechanism of RTK inhibition by this compound.
Potential Anti-Proliferative and Pro-Apoptotic Effects
Inhibition of key oncogenic signaling pathways is expected to translate into potent anti-proliferative activity against various cancer cell lines.[11] Furthermore, by disrupting survival signals, this compound may induce apoptosis.[11]
A Roadmap for Experimental Validation
To ascertain the biological activity of this compound, a systematic and multi-tiered experimental approach is essential.
In Vitro Profiling
A broad panel of kinases should be screened to identify the primary targets of the compound. This can be performed using various commercially available platforms.
Experimental Protocol: Kinase Panel Screening (Example using ADP-Glo™ Kinase Assay)
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute the compound in kinase buffer to achieve a range of concentrations.
-
Prepare kinase, substrate, and ATP solutions in kinase buffer.
-
-
Kinase Reaction:
-
Add the kinase and substrate solution to a 384-well plate.
-
Add the serially diluted compound or DMSO (vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The MTT or similar cell viability assays are fundamental for assessing the cytotoxic effects of the compound on various cancer cell lines.[6]
Experimental Protocol: MTT Assay for Anti-Proliferative Activity
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (typically in a serum-free medium).
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for the MTT anti-proliferative assay.
Flow cytometry-based assays can be employed to investigate the induction of apoptosis (e.g., Annexin V/PI staining) and cell cycle arrest.
In Vivo Efficacy Studies
Promising in vitro results should be followed by in vivo studies using appropriate animal models, such as xenograft models in immunocompromised mice.
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is paramount for comparative analysis.
Table 1: Hypothetical Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.5 ± 0.2 |
| MCF-7 | Breast Adenocarcinoma | 0.8 ± 0.1 |
| HCT116 | Colorectal Carcinoma | 2.1 ± 0.3 |
| HepG2 | Hepatocellular Carcinoma | 1.2 ± 0.15 |
Table 2: Hypothetical Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| VEGFR2 | 15 ± 3 |
| PDGFRβ | 25 ± 5 |
| c-Kit | 40 ± 8 |
| FGFR1 | 60 ± 12 |
Synthesis of this compound
Conclusion and Future Directions
This compound represents a promising, yet uncharacterized, molecule within the esteemed indazole family. Based on the extensive research into its chemical class, a strong rationale exists for its investigation as a kinase inhibitor with potential applications in oncology. The experimental roadmap outlined in this guide provides a comprehensive framework for elucidating its biological activity, from initial in vitro screening to in vivo efficacy studies. The insights gained from such investigations will be instrumental in determining the therapeutic potential of this novel compound and guiding its future development.
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NIH. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
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An In-Depth Technical Guide to 5-Bromo-7-isopropyl-1H-indazole Derivatives and Analogs
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] This guide focuses on a specifically substituted analog, 5-Bromo-7-isopropyl-1H-indazole, a versatile building block poised for innovation in modern drug discovery. We will dissect the strategic rationale behind its unique substitution pattern, propose a robust synthetic pathway, and explore its vast potential in generating derivatives for key therapeutic areas. Particular emphasis is placed on its applications in kinase inhibition and the burgeoning field of targeted protein degradation. This document serves as a technical primer, providing not only theoretical insights but also actionable experimental protocols to empower researchers in their quest for novel therapeutics.
The this compound Scaffold: Synthesis and Properties
Rationale for a Privileged Scaffold
The utility of the this compound core lies in the strategic placement of its functional groups, each serving a distinct purpose in drug design:
-
The 1H-Indazole Core: This bicyclic system is a bioisostere of indole and is frequently found in molecules that interact with ATP-binding sites, particularly in protein kinases.[1] Its N1-H and N2 atoms act as crucial hydrogen bond donors and acceptors, anchoring ligands to their protein targets.
-
The C5-Bromine: This halogen atom is not merely a substituent; it is a versatile synthetic "handle." Its presence allows for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the systematic and modular construction of diverse analog libraries.[2][3] This is fundamental for exploring structure-activity relationships (SAR).
-
The C7-Isopropyl Group: This bulky, lipophilic group serves multiple functions. It can probe hydrophobic pockets within a target's binding site to enhance potency. Critically, its steric bulk can enforce a specific conformation (a "twist") upon the indazole ring, which can improve selectivity by preventing the molecule from binding to off-targets that have a more constrained active site.
Proposed Synthesis of the Core Scaffold
While numerous methods exist for indazole synthesis, a practical and adaptable route to this compound can be conceptualized from commercially available starting materials, such as 2-bromo-6-isopropylaniline. The following multi-step synthesis is proposed, based on established chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Causality in Synthesis:
-
Nitration: The synthesis begins with the regioselective nitration of 2-bromo-6-isopropylaniline. The directing effects of the amino and isopropyl groups favor the introduction of the nitro group at the C4 position, para to the amine.
-
Diazotization and Intramolecular Cyclization: The resulting nitroaniline is then subjected to diazotization. The diazonium salt intermediate can undergo intramolecular cyclization to form a benzisoxazole (anthranil) derivative. This is a common strategy to set up the eventual indazole ring system.
-
Reductive Ring Opening and Recyclization: The final step involves the reduction of the benzisoxazole. Under specific reductive conditions, the N-O bond is cleaved, and the intermediate recyclizes to form the thermodynamically more stable 1H-indazole ring.[1]
Physicochemical Properties
The core scaffold possesses the following key characteristics:
-
Molecular Formula: C10H11BrN2[4]
-
Molecular Weight: 239.11 g/mol [4]
-
Appearance: Typically an off-white to yellow solid.
-
Solubility: Expected to have good solubility in organic solvents like DMSO, DMF, and chlorinated solvents, with limited aqueous solubility.
-
Purity: Commercially available with purities often exceeding 98%.[4]
Medicinal Chemistry and Structure-Activity Relationships (SAR)
The true power of the this compound scaffold is realized through its derivatization.
Kinase Inhibition: A Primary Application
Indazole derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders.[5] The SAR of these analogs is highly dependent on the substituents at key positions.
Table 1: Representative SAR Data for 1H-Indazole-Based Kinase Inhibitors
| Compound | Key Modification | Target Kinase | IC50 (nM) | Cellular IC50 (nM) |
|---|---|---|---|---|
| Lead Compound | Unmodified Scaffold | ASK1 | 150 | 850 |
| Analog A | R1 = Cyclopropyl | ASK1 | 85 | 420 |
| Analog B | Optimized R1/R2 | ASK1 | 12 | 65 |
| Hit Compound | 3-(pyrazin-2-yl) | Pim-1 | 75 | - |
| Hit Compound | 3-(pyrazin-2-yl) | Pim-2 | 110 | - |
| Hit Compound | 3-(pyrazin-2-yl) | Pim-3 | 90 | - |
Data compiled from studies on novel kinase inhibitors with a 1H-indazole scaffold.[5]
Expert Insights on SAR:
-
C3 Position: Substitution at the C3 position is critical for targeting the kinase active site. Often, an aryl or heteroaryl group at this position engages in key interactions.
-
N1 Position: Modification at the N1 position is used to extend into solvent-exposed regions or to pick up additional interactions. As seen in Table 1, substituting this position with groups like cyclopropyl can significantly improve potency.[5]
-
C5 Position (The Bromo Handle): The data above highlights the importance of R-group optimization. Using the C5-bromo position, medicinal chemists can introduce a vast array of chemical diversity via cross-coupling to find optimal substituents that enhance potency, selectivity, and pharmacokinetic properties.
Key Biological Mechanisms and Applications
Mechanism of Kinase Inhibition
Indazole-based inhibitors typically function as "Type I" inhibitors, competing with ATP for binding to the kinase hinge region in the enzyme's active site.
Caption: Inhibition of the ASK1 signaling pathway by an indazole derivative.
The indazole's nitrogen atoms form hydrogen bonds with the kinase "hinge" residues, mimicking the adenine portion of ATP. The substituents at positions C3, C5, and N1 then determine the molecule's affinity and selectivity for a particular kinase.[5]
A Building Block for Targeted Protein Degradation (TPD)
A cutting-edge application for this scaffold is in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it.[4][6][7] This technology represents a paradigm shift in pharmacology. The this compound is explicitly categorized as a "Protein Degrader Building Block," indicating its utility in this space.[4]
PROTAC Mechanism: A PROTAC consists of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[8] The PROTAC forms a ternary complex, bringing the POI and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Caption: The PROTAC mechanism using an indazole-based ligand.
In this context, a derivative of this compound would be synthesized to bind a specific POI (e.g., a kinase). The linker and E3 ligase ligand would be attached via the C5 position (after a coupling reaction) or the N1 position.
Antibacterial Activity
Certain indazole analogs have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication.[9][10] This suggests that libraries derived from the 5-bromo-7-isopropyl core could be screened for novel antibacterial agents, particularly against Gram-positive pathogens.[9]
Key Experimental Protocols
Protocol: Synthesis of a C5-Arylated Analog via Suzuki Coupling
This protocol describes a general method for derivatizing the 5-bromo position, a critical step in SAR exploration.
Objective: To couple an arylboronic acid to the this compound core.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%)[2]
-
Base (e.g., Cesium Carbonate or Potassium Carbonate, 1.5-2.0 eq)[2]
-
Solvent: Dioxane/Water mixture (e.g., 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (1.5 eq).
-
Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (Dioxane/Water). Finally, add the palladium catalyst (5 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 4-12 hours).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired C5-arylated product.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method to determine the potency (IC50) of a synthesized analog against a target kinase.[5]
Objective: To measure the dose-dependent inhibition of a target kinase by an indazole derivative.
Materials:
-
384-well plates
-
Target kinase, substrate, and ATP
-
Synthesized indazole inhibitor (serial dilutions in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Luminometer
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the indazole inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well plate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase, its specific substrate, and ATP in reaction buffer. Add this mix to all wells of the plate to initiate the reaction.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. The amount of light produced is directly proportional to the kinase activity.
-
Data Acquisition: Incubate for 30-60 minutes, then read the luminescence on a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Conclusion and Future Perspectives
The this compound scaffold is more than just another heterocycle; it is a highly engineered starting point for the development of sophisticated molecular probes and next-generation therapeutics. Its strategic functionalization allows for precise control over molecular properties, making it an ideal core for targeting complex protein families like kinases.
The future of this scaffold is particularly bright in the field of targeted protein degradation. As researchers seek to expand the repertoire of E3 ligases and target proteins, versatile and well-characterized building blocks like this one will be indispensable.[10] Future work should focus on developing efficient and regioselective methods for functionalizing other positions on the indazole ring to further expand the accessible chemical space and unlock new therapeutic possibilities.
References
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Available at: [Link]
-
Thirupathi, P., et al. (2015). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PubMed Central. Available at: [Link]
-
Yadav, L., & Chaudhary, S. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. PubMed Central. Available at: [Link]
-
Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery. Available at: [Link]
-
Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SAGE Journals. Available at: [Link]
-
Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ACS Chemical Biology. Available at: [Link]
-
Hariyanti, et al. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]
-
Unknown Author. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Available at: [Link]
-
Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SAGE Journals. Available at: [Link]
-
Zhang, Y., et al. (2022). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. Available at: [Link]
- Unknown Author. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
-
Wimmer, L., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]
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- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
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Spectroscopic Data for 5-Bromo-7-isopropyl-1H-indazole: A Technical Guide for Researchers
Forward
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Bromo-7-isopropyl-1H-indazole. As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document is intended for researchers, scientists, and professionals in the field of drug development.
It is important to note that while this compound is commercially available, a complete set of its experimental spectroscopic data is not readily found in the public domain literature. Therefore, this guide has been meticulously compiled by leveraging spectral data from closely related structural analogs, primarily 5-bromo-1H-indazole, to predict and interpret the spectroscopic behavior of the target molecule. The protocols and interpretations herein are grounded in established principles of spectroscopic analysis and provide a robust framework for the characterization of this and similar indazole derivatives.
Molecular Structure and Expected Spectroscopic Features
This compound possesses a bicyclic aromatic structure with a bromine substituent on the benzene ring and an isopropyl group adjacent to the pyrazole ring. This unique substitution pattern will give rise to a distinct set of signals in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.
-
¹H and ¹³C NMR will reveal the number and connectivity of protons and carbons, with the isopropyl group showing characteristic splitting patterns and the aromatic protons exhibiting coupling consistent with their substitution pattern.
-
IR Spectroscopy will identify key functional groups, including N-H stretching of the indazole ring, C-H stretching from the aromatic and isopropyl moieties, and C=C/C=N stretching within the heterocyclic system.
-
Mass Spectrometry will determine the molecular weight and provide insights into the fragmentation pathways, which will be influenced by the presence of the bromine isotope and the stability of the indazole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR data for a solid organic compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables present the predicted chemical shifts (δ) for this compound. These predictions are based on the known data for 5-bromo-1H-indazole and the expected influence of the 7-isopropyl group.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~13.5 | br s | 1H | N-H | The N-H proton of the indazole ring is acidic and often appears as a broad singlet at a downfield chemical shift. |
| ~8.2 | s | 1H | H-3 | The proton at position 3 of the indazole ring is typically a singlet in the aromatic region. |
| ~7.8 | d, J ≈ 1.5 Hz | 1H | H-4 | This aromatic proton is expected to be a doublet due to coupling with H-6. The 7-isopropyl group may cause a slight downfield shift compared to 5-bromo-1H-indazole. |
| ~7.5 | d, J ≈ 1.5 Hz | 1H | H-6 | Coupled with H-4, this proton will appear as a doublet. |
| ~3.3 | sept, J ≈ 7.0 Hz | 1H | Isopropyl CH | The methine proton of the isopropyl group will be a septet due to coupling with the six methyl protons. |
| ~1.3 | d, J ≈ 7.0 Hz | 6H | Isopropyl CH₃ | The six equivalent methyl protons of the isopropyl group will appear as a doublet. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~141 | C-7a | Quaternary carbon of the indazole ring. |
| ~135 | C-3 | Carbon at position 3 of the indazole ring. |
| ~130 | C-7 | The isopropyl-substituted aromatic carbon will be shifted downfield. |
| ~128 | C-3a | Quaternary carbon of the indazole ring. |
| ~125 | C-6 | Aromatic CH carbon. |
| ~122 | C-4 | Aromatic CH carbon. |
| ~115 | C-5 | The bromine-substituted carbon will be shifted upfield due to the heavy atom effect. |
| ~27 | Isopropyl CH | Aliphatic methine carbon. |
| ~22 | Isopropyl CH₃ | Aliphatic methyl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
A standard procedure for acquiring an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory is described below.
Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.
Predicted Infrared (IR) Spectroscopy Data
The predicted characteristic IR absorption bands for this compound are summarized in the table below, with data extrapolated from known spectra of 5-bromo-1H-indazole.[1]
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3200-3000 | N-H stretch (indazole ring) | Medium, Broad |
| 3100-3050 | Aromatic C-H stretch | Medium |
| 2970-2870 | Aliphatic C-H stretch (isopropyl) | Medium-Strong |
| ~1620, ~1500 | C=C and C=N stretch (aromatic and pyrazole rings) | Medium-Strong |
| ~1460 | Aliphatic C-H bend (isopropyl) | Medium |
| ~880, ~820 | C-H out-of-plane bending (aromatic) | Strong |
| ~600 | C-Br stretch | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol for MS Data Acquisition
The following protocol describes a standard method for obtaining a mass spectrum using Electron Ionization (EI).
Caption: General workflow for obtaining a mass spectrum using Electron Ionization.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[2]
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion | Comments |
| 238/240 | [M]⁺˙ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a monobrominated compound. |
| 223/225 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety, a common fragmentation pathway for isopropyl-substituted compounds. This fragment will also exhibit the 1:1 isotopic pattern. |
| 144 | [M - Br - CH₃]⁺ | Loss of the bromine atom and a methyl group. |
| 116 | [C₉H₈]⁺ | Further fragmentation of the indazole ring. |
Conclusion
The spectroscopic data for this compound can be reliably predicted and interpreted based on its molecular structure and comparison with analogous compounds. This technical guide provides a comprehensive framework for researchers to acquire and analyze the NMR, IR, and MS spectra of this important heterocyclic compound. The provided protocols and predicted data serve as a valuable resource for the structural verification and quality control of this compound in research and development settings.
References
-
The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–887. Retrieved from [Link]
-
Oomens, J., van der Meer, L., von Helden, G., & Meijer, G. (2006). An infrared spectroscopic study of protonated and cationic indazole. Chemical Physics Letters, 424(4-6), 244-248. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Zhang, L., Xi, C. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link]
-
MDPI. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5843–5855. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromoindole. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1H-indazole hydrochloride. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (2018). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]
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-
University of Arizona. (n.d.). Interpretation Mass spectral interpretation. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-7-isopropyl-1H-indazole
Introduction
5-Bromo-7-isopropyl-1H-indazole is a substituted indazole derivative that holds significant interest for researchers in medicinal chemistry and drug discovery. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, and the specific substitutions of a bromine atom and an isopropyl group on the indazole ring can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. Understanding the solubility and stability of this compound is a critical prerequisite for its successful application in any research or development setting, from early-stage screening to formulation development.
This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability of this compound under various stress conditions. The methodologies detailed herein are designed to be robust and scientifically sound, providing researchers with the necessary tools to generate reliable data for informed decision-making. While specific experimental data for this compound is not widely published, this guide presents standardized protocols that can be readily adapted.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential for designing relevant experiments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrN₂ | [1] |
| Molecular Weight | 239.11 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1][2] |
| CAS Number | 773887-09-5 | [3] |
Solubility Assessment
The solubility of a compound is a critical determinant of its bioavailability and suitability for various experimental assays. Both thermodynamic and kinetic solubility are important parameters to assess.
Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is a crucial parameter for understanding the intrinsic solubility of the molecule.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), and acetonitrile).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: After equilibration, allow the vials to stand to permit the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Predicted Solubility Profile
While experimental data is pending, the following table illustrates how the results of a thermodynamic solubility study for this compound could be presented.
| Solvent | Temperature (°C) | Predicted Solubility (µg/mL) |
| Water | 25 | Low |
| PBS (pH 7.4) | 37 | Low |
| Ethanol | 25 | Moderate to High |
| Methanol | 25 | Moderate to High |
| DMSO | 25 | High |
| Acetonitrile | 25 | Moderate |
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound is rapidly dissolved in a solvent, often from a concentrated stock solution in DMSO. This is particularly relevant for high-throughput screening applications.
Experimental Protocol: Nephelometric Method
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a clear-bottom 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: To each well, add an aqueous buffer (e.g., PBS, pH 7.4) and mix rapidly. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[4][5] These studies expose the compound to stress conditions more severe than accelerated stability testing.[4][5]
Experimental Workflow for Forced Degradation
Caption: Experimental workflow for forced degradation studies.
Detailed Protocols for Forced Degradation
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v).
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Incubate the mixture at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Incubate the mixture at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
Photostability: Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
For the acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.
-
Analyze all samples using a validated stability-indicating HPLC-UV/MS method. This method must be capable of separating the parent compound from all potential degradation products.
-
The percentage of the remaining parent compound and the formation of degradation products should be calculated.
Potential Degradation Pathways
The indazole ring is generally stable, but under harsh hydrolytic or oxidative conditions, degradation can occur. The bromine and isopropyl substituents may also influence the degradation profile.
Caption: Potential degradation pathways for this compound.
Analytical Methodologies
The reliability of solubility and stability data is highly dependent on the quality of the analytical methods used for quantification.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is typically suitable for the analysis of indazole derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from any impurities or degradants.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance should be used. Mass spectrometric (MS) detection is invaluable for the identification of unknown degradation products.
Method Validation
The chosen analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness. A key aspect of validation for stability studies is demonstrating that the method is "stability-indicating," meaning it can accurately measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for the evaluation of the solubility and stability of this compound. By following the detailed protocols for determining thermodynamic and kinetic solubility, and for conducting forced degradation studies, researchers can generate the critical data needed to advance their research and development activities. The application of validated, stability-indicating analytical methods is paramount to ensuring the quality and reliability of the results. The insights gained from these studies will facilitate the rational design of experiments, the development of suitable formulations, and ultimately, the successful application of this promising molecule in the field of drug discovery.
References
-
AMERICAN ELEMENTS. This compound. [Link]
-
MedCrave online. Forced degradation studies. [Link]
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National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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ResearchGate. (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]
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Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-7-isopropyl-1H-indazole: A Focus on Spleen Tyrosine Kinase (Syk)
This guide provides a comprehensive exploration of the potential therapeutic targets of the novel indazole derivative, 5-Bromo-7-isopropyl-1H-indazole. Synthesizing current knowledge of the indazole scaffold as a privileged structure in medicinal chemistry with the compelling rationale for targeting key signaling nodes in human disease, we will focus on Spleen Tyrosine Kinase (Syk) as a primary putative target. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel therapeutic agents.
The Indazole Scaffold: A Foundation of Therapeutic Innovation
The indazole ring system is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1][2][3] Numerous molecules incorporating this scaffold are in various stages of clinical development for a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4] Marketed drugs such as the multi-kinase inhibitors pazopanib and axitinib feature the indazole core, underscoring its utility in targeting ATP-binding sites of kinases.[1] The inherent properties of the indazole nucleus, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal framework for designing potent and selective enzyme inhibitors. The subject of this guide, this compound, is a structurally distinct derivative poised for therapeutic exploration.
Spleen Tyrosine Kinase (Syk): A High-Value Therapeutic Target
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signal transduction pathways of various immune cells, including B cells, mast cells, and neutrophils.[5] Its activation is a key event in the cellular responses to antigen recognition, leading to proliferation, differentiation, and the production of inflammatory cytokines.[5] Dysregulation of Syk signaling is implicated in the pathogenesis of numerous autoimmune diseases, allergic conditions, and certain hematological malignancies.[5][6][7][8]
Mechanism of Syk-Mediated Signaling
Syk is primarily activated downstream of immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Upon ligand binding to these receptors, such as the B-cell receptor (BCR), Src-family kinases phosphorylate the ITAMs, creating docking sites for the tandem SH2 domains of Syk. This recruitment to the plasma membrane leads to a conformational change and subsequent autophosphorylation of Syk, rendering it fully active. Activated Syk then phosphorylates a plethora of downstream substrates, initiating signaling cascades that involve key pathways such as the PI3K/AKT, PLCγ, and MAPK pathways.
Signaling Pathway of Syk Activation and Downstream Effects
Caption: Syk activation downstream of the B-Cell Receptor.
Therapeutic Rationale for Syk Inhibition
The central role of Syk in immune cell activation makes it an attractive target for therapeutic intervention in diseases characterized by an overactive or misdirected immune response.[5] By inhibiting Syk, it is possible to dampen these pathological immune responses.[5] Fostamatinib, a prodrug of the active Syk inhibitor R406, is the first FDA-approved Syk inhibitor for the treatment of chronic immune thrombocytopenia (ITP).[6][7][9] Clinical trials are ongoing for other Syk inhibitors in a range of indications, including rheumatoid arthritis, systemic lupus erythematosus, and various B-cell malignancies.[6][7]
Hypothesis: this compound as a Novel Syk Inhibitor
Given the prevalence of the indazole scaffold in kinase inhibitors and the therapeutic importance of Syk, we hypothesize that this compound has the potential to act as an inhibitor of Spleen Tyrosine Kinase. The structural features of this compound, including the bromine and isopropyl substitutions, may confer specific binding properties within the ATP-binding pocket of Syk, leading to potent and selective inhibition.
Experimental Validation Workflow
To rigorously test this hypothesis, a multi-step experimental workflow is proposed. This workflow is designed to first establish direct enzymatic inhibition, then to confirm target engagement in a cellular context, and finally to assess the functional consequences of this inhibition.
Experimental Workflow for Target Validation
Caption: A stepwise approach to validate Syk as a target.
Step 1: In Vitro Biochemical Validation
Objective: To determine if this compound directly inhibits the enzymatic activity of recombinant human Syk kinase.
Protocol: In Vitro Syk Kinase Assay
-
Reagents and Materials:
-
Recombinant human Syk kinase (e.g., from MilliporeSigma or Thermo Fisher Scientific).
-
Syk-specific peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP (Adenosine triphosphate).
-
This compound (test compound).
-
Fostamatinib (positive control).
-
DMSO (vehicle control).
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent.
-
384-well white assay plates.
-
Luminometer.
-
-
Procedure:
-
Prepare a serial dilution of this compound and the positive control (Fostamatinib) in DMSO. A typical starting concentration range would be from 10 mM down to 1 nM.
-
In a 384-well plate, add 50 nL of the serially diluted compounds. Include wells with DMSO only as a negative control.
-
Add 5 µL of a solution containing the Syk enzyme and the peptide substrate in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for Syk.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent and measuring luminescence.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Outcome: A dose-dependent decrease in Syk kinase activity in the presence of this compound, yielding a potent IC₅₀ value, would provide strong evidence for direct enzymatic inhibition.
| Compound | Predicted IC₅₀ (nM) |
| This compound | < 100 |
| Fostamatinib (Positive Control) | 1 - 10 |
| DMSO (Vehicle Control) | No inhibition |
Step 2: Cellular Target Engagement
Objective: To confirm that this compound can enter cells and inhibit Syk phosphorylation at its activation loop.
Protocol: Western Blot Analysis of Syk Phosphorylation
-
Cell Culture:
-
Use a human B-cell lymphoma cell line that expresses high levels of Syk (e.g., Ramos or Daudi cells).
-
Culture the cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
-
Procedure:
-
Plate the B-cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the B-cell receptor by adding anti-IgM antibody (10 µg/mL) for 10 minutes.
-
Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Syk (Tyr525/526) and total Syk. A loading control such as β-actin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Syk signal to the total Syk signal.
-
Expected Outcome: A dose-dependent reduction in the phosphorylation of Syk at Tyr525/526 in cells treated with this compound upon BCR stimulation would confirm cellular target engagement.
Step 3: Functional Cellular Response
Objective: To assess the downstream functional consequences of Syk inhibition by this compound.
Protocol: B-cell Proliferation Assay
-
Cell Culture:
-
Use primary human B-cells or a suitable B-cell line.
-
-
Procedure:
-
Plate the B-cells at a density of 5 x 10⁴ cells/well in a 96-well plate.
-
Treat the cells with a serial dilution of this compound.
-
Stimulate the cells with anti-IgM (10 µg/mL) and IL-4 (20 ng/mL) to induce proliferation.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Measure cell proliferation using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by measuring the incorporation of BrdU.
-
Calculate the EC₅₀ value for the inhibition of B-cell proliferation.
-
Expected Outcome: A concentration-dependent inhibition of BCR-mediated B-cell proliferation by this compound would demonstrate a functionally relevant cellular effect consistent with Syk inhibition.
Conclusion and Future Directions
The experimental workflow outlined in this guide provides a robust framework for validating Spleen Tyrosine Kinase as a primary therapeutic target of this compound. Positive results from these studies would provide a strong rationale for further preclinical development, including selectivity profiling against a panel of other kinases, in vivo efficacy studies in animal models of autoimmune disease or B-cell malignancies, and comprehensive ADME/Tox profiling. The unique structural attributes of this compound may offer advantages in terms of potency, selectivity, or pharmacokinetic properties over existing Syk inhibitors, making it a promising candidate for further investigation.
References
- Vertex AI Search. (2024, June 21). What are Syk inhibitors and how do they work?
- RxList. (2021, August 10). How Do SYK Inhibitors Work? - Uses, Side Effects, Drug Names.
- PubMed. (2022, November 4). Recent advances in understanding spleen tyrosine kinase (SYK)
- Taylor & Francis Online. (n.d.). Recent advances in understanding spleen tyrosine kinase (SYK)
- PubMed Central. (n.d.).
- Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole.
- MySkinRecipes. (n.d.). 5-Bromo-3-isopropyl-1H-indazole.
- Grainger. (n.d.). This compound, min 98%, 100 mg.
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- Royal Society of Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Chem-Impex. (2025, October 21).
- ECHEMI. (n.d.). 316810-82-9, 5-Bromo-7-nitro-1H-indazole Formula.
- National Institutes of Health. (2023, May 12).
- Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- J&K Scientific LLC. (n.d.). 5-Bromo-1H-indazole | 53857-57-1.
- BLD Pharm. (n.d.). 53857-57-1|5-Bromo-1H-indazole|BLD Pharm.
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An In-depth Technical Guide to Investigating the Mechanism of Action of 5-Bromo-7-isopropyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives finding applications in oncology, neurology, and inflammatory diseases.[1][2] 5-Bromo-7-isopropyl-1H-indazole is a member of this versatile class of compounds, and while its specific biological activities are not yet fully elucidated in publicly available literature, its structural features suggest significant potential as a modulator of key cellular pathways. This guide provides a comprehensive framework for researchers to systematically investigate the mechanism of action of this compound, from initial target identification to in-depth cellular characterization. Drawing on established principles for studying small molecule inhibitors and the known biological activities of related indazole compounds, this document outlines a practical, multi-pronged experimental approach.
Introduction: The Therapeutic Potential of the Indazole Scaffold
Indazole-containing compounds represent a privileged scaffold in drug discovery, demonstrating a wide range of biological activities.[1][2] Marketed drugs such as Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Granisetron, a 5-HT3 receptor antagonist used as an antiemetic, feature the indazole core, highlighting its clinical significance.[1] The versatility of the indazole ring allows for strategic chemical modifications to achieve high potency and selectivity for various biological targets.[3]
This compound, with its bromine atom at the 5-position and an isopropyl group at the 7-position, presents unique opportunities for drug design. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to explore the structure-activity relationship (SAR).[3] Furthermore, its classification by some suppliers as a "Protein Degrader Building Block" suggests its potential utility in the rapidly advancing field of targeted protein degradation.[4]
This guide will delineate a logical and technically sound research plan to unravel the mechanism of action of this promising compound.
Physicochemical Properties and Initial Assessment
A foundational step in characterizing any new chemical entity is to determine its physicochemical properties. These parameters are crucial for designing relevant biological assays and for understanding its potential as a drug candidate.
| Property | Value | Source |
| CAS Number | 773887-09-5 | [4] |
| Molecular Formula | C10H11BrN2 | [4][5] |
| Molecular Weight | 239.11 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Purity | ≥98% | [4] |
Proposed Investigational Workflow for Mechanism of Action Studies
Given the lack of specific literature on this compound, a systematic, hypothesis-driven approach is warranted. Based on the known activities of other indazole derivatives, a primary hypothesis is that this compound may function as a kinase inhibitor . A secondary hypothesis could involve its interaction with other enzyme classes or receptor systems. The following workflow outlines the key experimental stages.
Caption: Proposed workflow for elucidating the mechanism of action of this compound.
Experimental Protocols
Phase 1: Target Identification
4.1.1. Broad Phenotypic Screening
-
Rationale: To identify cancer cell lines or other disease models that are particularly sensitive to this compound, providing clues to its potential mechanism.
-
Protocol:
-
Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound for a defined period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS).
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
Analyze the differential sensitivity pattern to generate initial hypotheses about the compound's mode of action.
-
4.1.2. Affinity-Based Target Identification
-
Rationale: To directly identify the protein targets that physically interact with the compound.
-
Protocol (Example: Kinase Affinity Chromatography):
-
Synthesize an affinity matrix by immobilizing this compound onto a solid support (e.g., sepharose beads).
-
Prepare cell lysates from a sensitive cell line identified in the phenotypic screen.
-
Incubate the cell lysate with the affinity matrix to allow for binding of target proteins.
-
Wash the matrix extensively to remove non-specifically bound proteins.
-
Elute the bound proteins using a competitive inhibitor, a denaturing agent, or the free compound.
-
Identify the eluted proteins by mass spectrometry (LC-MS/MS).
-
Phase 2: Target Validation and Characterization
4.2.1. In Vitro Biochemical Assays
-
Rationale: To confirm the direct interaction of the compound with the putative protein targets identified in Phase 1 and to quantify its inhibitory potency.
-
Protocol (Example: Kinase Inhibition Assay):
-
Obtain the purified recombinant target kinase.
-
Perform a kinase activity assay in the presence of varying concentrations of this compound.
-
Use a suitable substrate and detection method (e.g., ADP-Glo™, radiometric assay).
-
Determine the IC50 value of the compound for the target kinase.
-
Perform binding assays (e.g., Surface Plasmon Resonance - SPR, Isothermal Titration Calorimetry - ITC) to determine the binding affinity (Kd).
-
Phase 3: Elucidation of Downstream Cellular Effects
4.3.1. Cellular Pathway Analysis
-
Rationale: To investigate the impact of the compound on the signaling pathway downstream of the validated target.
-
Protocol (Example: Western Blot for a Kinase Target):
-
Treat a sensitive cell line with this compound at various concentrations and time points.
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its known downstream substrates.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify the changes in protein phosphorylation to assess pathway inhibition.
-
Sources
The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 5-Bromo-7-isopropyl-1H-indazole
Abstract
This in-depth technical guide charts the discovery and developmental history of 5-Bromo-7-isopropyl-1H-indazole (CAS No. 773887-09-5), a pivotal heterocyclic intermediate in modern medicinal chemistry. While the indazole scaffold has been a subject of chemical exploration for over a century, the strategic introduction of the 5-bromo and 7-isopropyl substituents marked a significant advancement, directly enabling the synthesis of the potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib (LDK378). This guide will provide a comprehensive overview of the historical context of indazole synthesis, detail the first-in-class synthesis of this compound, and present a thorough, field-proven experimental protocol for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has long been recognized as a "privileged scaffold" in drug discovery. First synthesized by Emil Fischer in the late 19th century, indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and notably, anti-cancer properties.[1] The versatility of the indazole core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and target-specific interactions. A number of successful therapeutic agents, such as the anti-cancer drugs Pazopanib and Axitinib, feature the indazole moiety, underscoring its importance in the development of kinase inhibitors.
The strategic importance of specifically substituted indazoles lies in their ability to serve as rigid templates that can present functional groups in a precise three-dimensional orientation, facilitating high-affinity binding to biological targets. The discovery of this compound is a prime example of how the development of a novel, strategically functionalized building block can unlock synthetic pathways to complex and highly effective therapeutic agents.
Discovery in the Context of ALK Inhibitor Development
The history of this compound is intrinsically linked to the development of Ceritinib (LDK378), a highly potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when genetically altered, can become a key driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).
The first documented synthesis of this compound appears in the seminal 2013 Journal of Medicinal Chemistry article by Marsilje et al., which details the discovery of Ceritinib. In this landmark paper, the researchers at Novartis describe the structure-activity relationship (SAR) studies that led to the identification of LDK378. The 7-isopropyl-1H-indazole moiety was found to be a crucial component for achieving high potency against ALK. The 5-bromo substituent served as a versatile chemical handle, enabling the subsequent coupling reactions necessary to build the final drug molecule.
The development of this specific indazole derivative was a result of a rational drug design approach. The isopropyl group at the 7-position was hypothesized to provide favorable interactions within the ATP-binding pocket of the ALK enzyme. The bromine atom at the 5-position, while not directly involved in protein binding in the final drug, was strategically placed to facilitate a key carbon-carbon bond-forming reaction (a Suzuki coupling) during the synthesis of Ceritinib. This highlights a critical aspect of modern drug development: the design of intermediates with specific functionalities that enable efficient and robust synthetic routes to complex target molecules.
Synthetic Evolution: From Substituted Anilines to a Key Intermediate
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The core of the synthesis involves the construction of the indazole ring system from a suitably substituted aniline precursor. The general and widely adopted method for forming the indazole ring in this context is through a diazotization reaction followed by intramolecular cyclization.
The overall synthetic strategy can be broken down into two main stages:
-
Synthesis of the Precursor: Preparation of 4-bromo-2-isopropylaniline.
-
Indazole Ring Formation: Cyclization of the substituted aniline to yield this compound.
The following sections provide a detailed, step-by-step protocol for this synthesis, based on established and validated methodologies.
Synthesis of 4-Bromo-2-isopropylaniline
The synthesis of the key aniline precursor, 4-bromo-2-isopropylaniline, is a critical first step. While various methods for the synthesis of substituted anilines exist, a common approach involves the bromination of a suitable aniline derivative.
Experimental Protocol: Synthesis of 4-Bromo-2-isopropylaniline
-
Step 1: Protection of the Amine (Optional but Recommended)
-
To a solution of 2-isopropylaniline in a suitable solvent (e.g., dichloromethane), add one equivalent of acetic anhydride and a mild base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the acetyl-protected aniline. This protection step prevents side reactions during bromination.
-
-
Step 2: Bromination
-
Dissolve the protected aniline in a suitable solvent (e.g., acetic acid).
-
Slowly add one equivalent of bromine (Br₂) or N-bromosuccinimide (NBS) to the solution at a controlled temperature (typically 0-10 °C).
-
Allow the reaction to stir until completion (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.
-
Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
-
Step 3: Deprotection
-
To the crude protected and brominated product, add a solution of hydrochloric acid in ethanol.
-
Reflux the mixture until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of ~8-9.
-
Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-bromo-2-isopropylaniline.
-
| Parameter | Value/Condition |
| Starting Material | 2-isopropylaniline |
| Key Reagents | Acetic anhydride, Bromine/NBS, HCl |
| Solvents | Dichloromethane, Acetic Acid, Ethanol |
| Reaction Temperature | 0-10 °C (Bromination), Reflux (Deprotection) |
| Typical Yield | 60-70% over 3 steps |
| Purity Assessment | NMR, Mass Spectrometry, HPLC |
Synthesis of this compound
The formation of the indazole ring is achieved through a classical diazotization of the aniline followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of this compound
-
Step 1: Diazotization
-
Dissolve 4-bromo-2-isopropylaniline in a mixture of acetic acid and propionic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution. Maintain the temperature below 5 °C during the addition.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Step 2: Cyclization and Isolation
-
The cyclization to the indazole occurs in situ. After the diazotization is complete, carefully quench the reaction by adding it to a stirred solution of ice and water.
-
Neutralize the mixture with a base (e.g., concentrated ammonium hydroxide) to a pH of ~8.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
| Parameter | Value/Condition |
| Starting Material | 4-bromo-2-isopropylaniline |
| Key Reagents | Sodium nitrite, Acetic acid, Propionic acid |
| Solvents | Acetic acid, Propionic acid, Water, Ethyl acetate |
| Reaction Temperature | 0-5 °C |
| Typical Yield | 75-85% |
| Purity Assessment | NMR, Mass Spectrometry, HPLC |
Workflow Diagram: Synthesis of this compound
A schematic representation of the synthetic workflow for this compound.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties and expected spectroscopic data for this compound is provided below for characterization and quality control purposes.
| Property | Value |
| CAS Number | 773887-09-5 |
| Molecular Formula | C₁₀H₁₁BrN₂ |
| Molecular Weight | 239.11 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not widely reported, expected to be a crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (s, 1H, NH), ~7.5 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~3.2 (sept, 1H, CH), ~1.4 (d, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals in the aromatic region (110-150 ppm), and aliphatic region (~22, ~28 ppm) |
| Mass Spectrometry (ESI+) | m/z: 240.0, 242.0 ([M+H]⁺, bromine isotope pattern) |
Conclusion and Future Perspectives
The discovery and synthesis of this compound represent a significant milestone in the development of targeted cancer therapies. Its emergence was not a matter of serendipity but rather the outcome of a deliberate and insightful drug design strategy. This molecule serves as a testament to the importance of developing novel, highly functionalized intermediates to enable the efficient synthesis of complex and life-saving drugs like Ceritinib. As the field of medicinal chemistry continues to evolve, the demand for such strategically designed building blocks will undoubtedly grow. The history of this compound provides a valuable case study for chemists and researchers, illustrating the synergistic relationship between innovative synthetic methodology and the advancement of modern medicine.
References
-
Marsilje, T. H., Pei, W., Chen, B., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Journal of Medicinal Chemistry, 56(14), 5675–5690. [Link]
-
Sharma, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Organic Chemistry Portal (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]
-
Patel, M., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(2), 253-291. [Link]
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The Strategic Integration of 5-Bromo-7-isopropyl-1H-indazole in Novel Protein Degrader Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets. At the heart of this approach lies the design of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks that enable the systematic construction and optimization of these degraders. This in-depth technical guide focuses on one such critical building block: 5-Bromo-7-isopropyl-1H-indazole . We will explore its synthesis, chemical properties, and strategic application in the construction of protein degraders, providing a comprehensive resource for researchers in the field.
Introduction to this compound: A Privileged Scaffold in Protein Degradation
This compound is a substituted indazole derivative that has gained prominence as a versatile building block in the synthesis of targeted protein degraders.[1] Its chemical structure is characterized by an indazole core, a bromine atom at the 5-position, and an isopropyl group at the 7-position. This specific arrangement of functional groups is not arbitrary; each plays a crucial role in the utility of this molecule in PROTAC design.
The indazole scaffold itself is a well-established pharmacophore found in numerous biologically active compounds.[2] In the context of protein degradation, the 7-isopropyl-1H-indazole moiety is emerging as a key structural motif for engagement with E3 ubiquitin ligases, the cellular machinery responsible for tagging proteins for degradation. The bromine atom at the 5-position serves as a versatile chemical handle for the attachment of linkers, which connect the E3 ligase-binding element to a ligand for the protein of interest.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 773887-09-5 | [1] |
| Molecular Formula | C₁₀H₁₁BrN₂ | [1] |
| Molecular Weight | 239.11 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [1] |
| Storage | Room temperature | [1] |
The Rationale Behind the Substituents: A Structure-Activity Relationship Perspective
The specific substitution pattern of this compound is key to its function as a protein degrader building block.
-
The 7-isopropyl Group: The isopropyl group at the 7-position is hypothesized to play a significant role in the binding affinity and selectivity towards certain E3 ligases, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). Structure-activity relationship (SAR) studies of various E3 ligase ligands have demonstrated that substitutions on the aromatic core can significantly impact binding interactions. While direct evidence for the 7-isopropyl group's specific interactions is still emerging in publicly available literature, its presence is a strong indicator of its role in optimizing E3 ligase engagement.
-
The 5-bromo Group: The bromine atom at the 5-position is a critical feature for synthetic utility. It provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions. These reactions are widely employed in the synthesis of PROTACs to append the linker element, which is a crucial component for bridging the E3 ligase and the target protein.
-
The 1H-indazole Core: The nitrogen at the 1-position of the indazole ring offers another potential point for modification, allowing for the introduction of further diversity in PROTAC design. However, in many applications, this position remains unsubstituted to maintain the key interactions of the indazole core with the target protein or E3 ligase.
Synthetic Strategies for this compound and its Derivatives
More broadly, the synthesis of indazole derivatives can be achieved through various methods, including:
-
Fisher Indole Synthesis Analogs: Variations of the classic Fisher indole synthesis can be adapted to form the indazole ring system.
-
Cyclization of o-halobenzaldehydes or o-haloketones with hydrazines: This is a common and effective method for constructing the indazole core.[2]
-
Intramolecular C-H amination: Modern synthetic methods involving transition-metal-catalyzed C-H activation can also be employed.
The introduction of the isopropyl and bromo substituents would likely be achieved through the use of appropriately substituted starting materials or through subsequent functionalization of the indazole core.
Incorporation of this compound into PROTACs: A Step-by-Step Workflow
The primary application of this compound is as a precursor to an E3 ligase-binding moiety in a PROTAC. The general workflow for its incorporation is as follows:
Step 1: Linker Attachment via Cross-Coupling
The bromine atom at the 5-position is the key reactive handle for linker attachment. A common strategy is the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura coupling for linker attachment.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired linker-boronic acid or boronic ester (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
The mixture is degassed with nitrogen or argon.
-
A palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.1 eq) is added.
-
The reaction mixture is heated to a temperature ranging from 80 to 100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired coupled product.
Step 2: Functionalization of the Linker
The linker attached in Step 1 will typically have a terminal functional group (e.g., a protected amine, carboxylic acid, or alkyne) that allows for subsequent conjugation to the target protein ligand.
Step 3: Conjugation to the Target Protein Ligand
The final step involves the coupling of the E3 ligase-linker moiety with the ligand for the protein of interest. The choice of coupling chemistry will depend on the functional groups present on the two components. Common reactions include amide bond formation, click chemistry, or ether synthesis.
Caption: Final PROTAC assembly.
The Role of this compound in the Context of E3 Ligase Recruitment
The development of potent and selective ligands for E3 ligases is a cornerstone of PROTAC technology. While the thalidomide-based ligands for Cereblon (CRBN) and the hydroxyproline-based ligands for von Hippel-Lindau (VHL) are the most established, there is a continuous effort to discover novel E3 ligase recruiters to expand the scope of targeted protein degradation.[3]
The 7-substituted indazole core present in this compound is a promising scaffold for the development of new E3 ligase ligands. The isopropyl group, in particular, may confer specific binding properties that differentiate it from existing ligands, potentially leading to improved selectivity or the recruitment of novel E3 ligases.
Future Perspectives and Conclusion
This compound represents a valuable and strategically designed building block for the synthesis of novel protein degraders. Its pre-installed functionalities—a versatile coupling handle and a putative E3 ligase-engaging motif—streamline the synthetic process and provide a platform for the exploration of new chemical space in PROTAC design.
As the field of targeted protein degradation continues to evolve, the demand for well-characterized and readily accessible building blocks will only increase. This compound is poised to be a key player in this ongoing quest for next-generation therapeutics. Further elucidation of its specific E3 ligase binding partners and the publication of detailed synthetic protocols will undoubtedly accelerate its adoption and impact in the scientific community.
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- Enamine.
- Khan, I., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
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- Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(5), 075-082.
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A Technical Guide to 5-Bromo-7-isopropyl-1H-indazole for Advanced Research and Development
InChIKey: WHZLVUPLAGPFMC-UHFFFAOYSA-N
Abstract
This technical guide provides an in-depth analysis of 5-Bromo-7-isopropyl-1H-indazole, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. We will explore its core chemical identifiers, physicochemical properties, strategic applications, and a representative synthetic pathway. The document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the compound's utility, particularly as a scaffold for novel therapeutic agents. The guide emphasizes the causality behind experimental choices and provides validated protocols and analytical workflows to ensure scientific integrity.
Core Compound Identification and Physicochemical Properties
This compound is a substituted indazole, a class of aromatic heterocyclic compounds that are isosteric to indole and feature prominently in numerous biologically active molecules. The unique combination of a bromine atom and an isopropyl group on the indazole core provides distinct properties and synthetic opportunities.
The International Chemical Identifier (InChI) system provides a unique, non-proprietary, and machine-readable string for chemical substances. The hashed version, the InChIKey, is a fixed-length character signature that allows for unambiguous identification and is ideal for database indexing and web searching.
InChIKey: WHZLVUPLAGPFMC-UHFFFAOYSA-N [1][2]
This identifier is derived from the full InChI string: InChI=1S/C10H11BrN2/c1-6(2)9-4-8(11)3-7-5-12-13-10(7)9/h3-6H,1-2H3,(H,12,13)[1][2].
Chemical Structure
The structure features a bicyclic indazole core with a bromine atom at the C5 position and an isopropyl group at the C7 position.
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on established chemical principles for indazole synthesis. [3]Caution: This procedure should only be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.
Step 1: Synthesis of 2-Bromo-6-isopropyl-4-methylaniline
-
Setup: To a stirred solution of 2-isopropyl-6-methylaniline (1.0 eq.) in a suitable solvent like chloroform or acetic acid in a three-neck flask, cool the mixture to 0°C using an ice bath.
-
Bromination: Add a solution of bromine (1.0 eq.) or N-Bromosuccinimide (NBS) (1.0 eq.) dropwise, ensuring the temperature does not exceed 5°C. The bromine atom is directed to the position para to the methyl group and ortho to the amine.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude brominated aniline.
Step 2: Diazotization and Cyclization to this compound
-
Diazotization: Suspend the crude 2-bromo-6-isopropyl-4-methylaniline (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0°C.
-
Nitrosation: Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, maintaining the temperature between 0-5°C. Stir for 30-60 minutes to form the diazonium salt intermediate.
-
Cyclization: The intramolecular cyclization to form the indazole ring often occurs spontaneously upon formation of the diazonium salt or may require gentle warming. This step closes the five-membered nitrogen-containing ring.
-
Workup and Purification: Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude product. Filter the solid, wash with cold water, and dry. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Quality Control and Structural Validation
Ensuring the identity, purity, and structural integrity of a chemical building block is paramount for reproducible research. A standard analytical workflow is employed for the validation of this compound.
Caption: Standard analytical workflow for quality control and validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR would show characteristic signals for the aromatic protons, the isopropyl methine and methyl groups, and the NH proton.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound, typically aiming for a purity of ≥98% for use in sensitive applications. [4]
Conclusion
This compound (InChIKey: WHZLVUPLAGPFMC-UHFFFAOYSA-N) is a strategically designed chemical intermediate with significant potential in modern drug discovery. Its value lies in the combination of a privileged indazole core with two distinct, synthetically versatile functional groups. The bromine atom facilitates extensive derivatization through cross-coupling chemistry, while the isopropyl group provides a tool for modulating steric and lipophilic properties. As a designated building block for protein degraders, it is positioned at the forefront of innovative therapeutic modalities. This guide provides the foundational knowledge required for researchers to effectively procure, synthesize, validate, and strategically deploy this compound in their research and development programs.
References
-
American Elements. This compound | CAS 773887-09-5. [Link]
-
PubChem. 5-bromo-1H-indazole. [Link]
-
PubChem. 5-Bromo-7-(trifluoromethyl)-1H-indazole. [Link]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
Sources
The Strategic Intermediate: A Technical Guide to 5-Bromo-7-isopropyl-1H-indazole for Advanced Drug Discovery
Introduction: The Emergence of Substituted Indazoles in Medicinal Chemistry
In the landscape of modern drug discovery, the indazole scaffold has risen to prominence as a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets, yet it offers distinct physicochemical properties and synthetic handles. Among the vast family of indazole derivatives, 5-Bromo-7-isopropyl-1H-indazole (CAS No. 773887-09-5) has garnered significant interest as a key building block for the synthesis of targeted therapeutics, particularly in oncology and neurology.[3]
This technical guide provides an in-depth analysis of this compound, offering a practical synthesis protocol, a curated list of commercial suppliers, and an exploration of its application in the development of next-generation kinase inhibitors. The strategic placement of the bromine atom at the 5-position and the isopropyl group at the 7-position offers a unique combination of steric and electronic properties, enabling medicinal chemists to fine-tune compound libraries for enhanced potency and selectivity. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.[3]
Synthesis and Mechanistic Insights: A Plausible Route to this compound
While numerous methods exist for the synthesis of the indazole core, a common and effective strategy involves the diazotization of an appropriately substituted aniline followed by cyclization. The following protocol outlines a plausible and robust synthetic route for this compound, adapted from established methodologies for related indazole derivatives.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-isopropylaniline
-
Reaction Setup: To a solution of 2-isopropylaniline (1.0 equivalent) in acetonitrile (10 volumes) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve both the starting material and the reagent. The reaction is initiated at 0°C to control the exothermic nature of the bromination and to minimize the formation of di-brominated byproducts. NBS is a convenient and selective brominating agent for activated aromatic rings.
-
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Bromo-2-isopropylaniline.
-
Causality: Sodium thiosulfate is used to quench any remaining NBS. The extraction with ethyl acetate isolates the desired product from the aqueous phase. The brine wash removes residual water, and drying with sodium sulfate ensures the organic phase is free of water before concentration.
-
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 4-Bromo-2-isopropylaniline (1.0 equivalent) in glacial acetic acid (5 volumes). Cool the solution to 0-5°C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 equivalents) in water (2 volumes) dropwise, maintaining the internal temperature below 5°C. Stir the mixture at this temperature for 30 minutes.
-
Causality: The reaction of the aniline with sodium nitrite in an acidic medium generates the in situ diazonium salt. Maintaining a low temperature is critical as diazonium salts are generally unstable at higher temperatures.
-
-
Cyclization and Isolation: After 30 minutes, slowly warm the reaction mixture to 60-70°C and maintain for 1-2 hours to facilitate cyclization. Cool the mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude this compound.
-
Causality: Heating the diazonium salt intermediate promotes the intramolecular cyclization to form the indazole ring. Neutralization with sodium bicarbonate is necessary to precipitate the product, which is more soluble in its protonated form.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quality Control & Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques. Commercial suppliers typically provide a Certificate of Analysis (CoA) with the following information:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the indazole ring and the isopropyl group.
-
Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound (239.11 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the compound, which is typically ≥98% for research-grade material.[4]
Commercial Availability
This compound is available from a number of commercial suppliers, catering to the needs of research and development laboratories. The following table provides a summary of some of the key suppliers.
| Supplier | CAS Number | Purity | Available Quantities |
| CymitQuimica | 773887-09-5 | 98% | 100mg, 250mg, 1g, 5g |
| American Elements | 773887-09-5 | High and Ultra-High Purity | Research and bulk quantities |
| BLD Pharm | 773887-09-5 | N/A | Inquire for details |
| HDH Pharma Inc. | 773887-09-5 | min 98% | 100mg |
Applications in Drug Discovery: A Building Block for Kinase Inhibitors
The indazole scaffold is a cornerstone in the design of protein kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Indazole-based compounds can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase.
This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 5-position can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The isopropyl group at the 7-position can provide beneficial steric interactions and improve metabolic stability.
Illustrative Signaling Pathway: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers. Indazole derivatives have been explored as inhibitors of key kinases in this pathway, such as PI3K and mTOR.
Caption: Inhibition of the PI3K signaling pathway by an indazole-based kinase inhibitor.
Conclusion
This compound is a strategically important building block for the synthesis of novel therapeutics. Its versatile chemical handles and the proven track record of the indazole scaffold in medicinal chemistry make it a valuable asset for researchers in drug discovery. This guide has provided a comprehensive overview of its synthesis, commercial availability, and potential applications, with the aim of empowering scientists to leverage this compound in their research endeavors.
References
-
National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
HDH Pharma Inc. This compound, min 98%, 100 mg. [Link]
-
MySkinRecipes. 5-Bromo-3-isopropyl-1H-indazole. [Link]
- Patsnap. Method for synthesizing 5-bromo-7-azaindole.
-
National Institutes of Health. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
National Institutes of Health. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. [Link]
-
European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. [Link]
-
The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
-
National Institutes of Health. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
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- 4. calpaclab.com [calpaclab.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 5-Bromo-7-isopropyl-1H-indazole
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-7-isopropyl-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Indazole derivatives are recognized as privileged structures due to their wide range of biological activities, including roles as kinase inhibitors and anti-cancer agents.[1][2] This guide details a robust and reproducible method starting from a substituted aniline precursor, proceeding through a one-pot diazotization and intramolecular cyclization. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for characterization, and offer a practical troubleshooting guide. This application note is intended for researchers, chemists, and drug development professionals seeking a reliable pathway to this valuable molecular building block.
Introduction and Scientific Rationale
The indazole core is a versatile bicyclic heteroaromatic system that is a cornerstone in the development of modern therapeutics.[3] The specific substitution pattern of this compound offers multiple avenues for further functionalization. The bromine atom at the C5 position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the isopropyl group at C7 provides steric and electronic influence critical for modulating binding affinity and pharmacokinetic properties.
The synthetic strategy presented herein is a modification of the classical Jacobson indazole synthesis, which involves the diazotization of a 2-alkylaniline followed by an intramolecular cyclization.[4] This approach is favored for its operational simplicity and reliability, particularly with electron-deficient aromatic substrates.[2]
Reaction Scheme:
(A graphical representation of the chemical reaction)
The chosen precursor, 4-Bromo-6-isopropyl-2-methylaniline, possesses the ideal arrangement of substituents for direct conversion. The synthesis proceeds via a one-pot reaction where the aniline is first acetylated in situ, followed by diazotization of the amino group using isoamyl nitrite. The resulting diazonium intermediate is unstable and readily undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group attacks the ortho-methyl group, leading to cyclization and subsequent tautomerization to form the stable 1H-indazole ring system. The use of potassium acetate acts as a mild base to facilitate the final proton transfer steps. This method is analogous to established procedures for similar bromo-indazoles.[5]
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-6-isopropyl-2-methylaniline | >98% Purity | Commercial | The key starting material. |
| Acetic Anhydride | Reagent Grade | Commercial | Used for in-situ protection. |
| Isoamyl Nitrite | >97% Purity | Commercial | Diazotizing agent. |
| Potassium Acetate | Anhydrous | Commercial | Mild base. |
| Chloroform (CHCl₃) | Anhydrous | Commercial | Reaction solvent. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercial | For extraction and chromatography. |
| Heptane | HPLC Grade | Commercial | For chromatography and trituration. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercial | For work-up. |
| Sodium Hydroxide (NaOH) | 50% aq. solution | Commercial | For pH adjustment during work-up. |
| Brine | Saturated aq. NaCl | Lab-prepared | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent. |
| Celite® | --- | Commercial | Filtration aid. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 4-Bromo-6-isopropyl-2-methylaniline (e.g., 50.0 g, 1.0 equiv).
-
In-situ Acetylation: Add anhydrous chloroform (400 mL) to the flask. With gentle stirring, slowly add acetic anhydride (1.1 equiv) to the solution, ensuring the internal temperature does not exceed 40 °C. Stir the resulting solution for 45-60 minutes at room temperature.
-
Addition of Reagents: To the reaction mixture, add potassium acetate (0.3 equiv) followed by isoamyl nitrite (1.5 equiv).
-
Cyclization Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain this temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting aniline spot is no longer visible.
-
Solvent Removal: After cooling the reaction to room temperature, remove the volatile components (chloroform, excess isoamyl nitrite) under reduced pressure using a rotary evaporator.
-
Azeotropic Distillation: To ensure complete removal of volatile residues, add water (100 mL) to the crude oil and continue rotary evaporation to azeotropically remove residual organics. Repeat this step with a second portion of water (100 mL).
-
Hydrolysis of Acetamide: Transfer the crude product back into the reaction vessel. Add concentrated hydrochloric acid (250 mL). Heat the mixture to 50-60 °C and stir for 2-3 hours to hydrolyze any remaining N-acetylated indazole.
-
Basification and Extraction: Cool the acidic solution to below 20 °C in an ice bath. Slowly add 50% aqueous sodium hydroxide solution to basify the mixture to a pH of ~11, ensuring the internal temperature does not exceed 35 °C.
-
Work-up: Add ethyl acetate (200 mL) to the mixture. Filter the entire mixture through a pad of Celite® to remove any insoluble salts. Transfer the filtrate to a separatory funnel and separate the layers.
-
Further Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 150 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (150 mL). Dry the organic solution over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and pass the filtrate through a silica gel plug, eluting with ethyl acetate. Concentrate the eluant by rotary evaporation. To induce crystallization, add heptane during the final stages of evaporation and concentrate until a dry solid remains.
-
Final Product: Slurry the resulting solids in heptane (100 mL), filter, and dry under vacuum at 45 °C to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Expected Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Expected signals for aromatic protons on the indazole core, a singlet for the C3-H, a septet and doublet for the isopropyl group, and a broad singlet for the N-H proton. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the bromo- and isopropyl-substituted benzene ring, the pyrazole ring carbons, and the isopropyl carbons. |
| Mass Spec (MS) | The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with the molecular ion peak (M+) and/or protonated molecular ion peak (M+H)+. |
| HPLC | A single major peak indicating high purity (typically >98%). |
| Melting Point | A sharp melting point range. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; degradation of isoamyl nitrite. | Extend reflux time and monitor by TLC/LC-MS. Ensure isoamyl nitrite is of good quality and use a slight excess if necessary. |
| Low Yield | Incomplete cyclization; loss of product during work-up; side reactions. | Ensure reaction goes to completion. Be careful during extractions to avoid emulsions. Ensure pH is strongly basic (>11) before extraction. |
| Purification Difficulties | Presence of closely-eluting impurities, such as positional isomers or byproducts. | Optimize the solvent system for column chromatography (e.g., gradient elution with Ethyl Acetate/Heptane). Recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene/Heptane) may be effective. |
| Product is an Oil | Residual solvent or impurities preventing crystallization. | Ensure all solvents are thoroughly removed under high vacuum. Triturate the oil with cold heptane or pentane to induce solidification. If it persists, re-purify via column chromatography. |
Safety Considerations
-
Chloroform: Is a suspected carcinogen and is toxic. Handle only in a fume hood.
-
Acetic Anhydride: Is corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Concentrated Acids/Bases: Are highly corrosive. Handle with extreme care, using appropriate gloves, lab coat, and eye protection. The neutralization step is exothermic and must be performed slowly with cooling.
-
Isoamyl Nitrite: Is a flammable vasodilator. Avoid inhalation and ignition sources.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By leveraging a classical one-pot diazotization and cyclization of a readily accessible aniline precursor, this approach offers an efficient entry point to a valuable heterocyclic building block. The detailed procedural steps and troubleshooting guide are designed to enable researchers to successfully replicate and, if necessary, adapt this synthesis for their specific research and development needs.
References
-
Caddick, S., et al. (2007). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic & Biomolecular Chemistry. Available at: [Link]
-
Reddy, T. J., et al. (2010). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- U.S. Patent No. 3,988,347. (1976). Process for the preparation of substituted indazoles. Google Patents.
-
Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry. Available at: [Link]
-
Li, P., & Shi, F. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. Available at: [Link]
-
Gui, Q.-W., et al. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]
-
Gui, Q.-W., et al. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]
-
Nguyen, H. M., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. L.S. College. Available at: [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Available at: [Link]
-
Request PDF. (2019). Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of Indazoles. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
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- 4. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Application and Protocol Guide for the Analytical Characterization of 5-Bromo-7-isopropyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-Bromo-7-isopropyl-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1] Accurate and comprehensive characterization of such molecules is a critical prerequisite for any further research and development, ensuring identity, purity, and stability. This document provides a detailed guide to the key analytical methodologies for the characterization of this compound, offering both theoretical insights and practical, step-by-step protocols. The presented methods are designed to be robust and self-validating, providing a sound basis for quality control and regulatory submissions.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on its analytical characterization.
| Property | Value | Source |
| CAS Number | 773887-09-5 | [2][3] |
| Molecular Formula | C₁₀H₁₁BrN₂ | [2][4] |
| Molecular Weight | 239.11 g/mol | [2][4] |
| Appearance | Expected to be a solid | [4] |
| Purity (typical) | ≥98% | [2] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its chemical structure.
A. Theoretical Framework and Experimental Causality
The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei. The bromine atom, being an electron-withdrawing group, will deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). Conversely, the electron-donating isopropyl group will shield nearby nuclei, shifting their signals upfield. The indazole ring system itself has a characteristic set of signals, and their substitution pattern can be deduced from the coupling constants (J) between adjacent protons.
B. Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
While experimental data for this specific molecule is not publicly available, we can predict the ¹H NMR spectrum based on known data for similar substituted indazoles.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | br s | 1H | N-H | The N-H proton of the indazole ring is typically a broad singlet and appears downfield. |
| ~8.1 | s | 1H | H-3 | The proton at position 3 of the indazole ring is a singlet. |
| ~7.5 | d | 1H | H-4 or H-6 | Aromatic proton on the benzene ring, appearing as a doublet due to coupling with the adjacent proton. |
| ~7.3 | d | 1H | H-6 or H-4 | Aromatic proton on the benzene ring, appearing as a doublet. |
| ~3.2 | sept | 1H | CH (isopropyl) | The methine proton of the isopropyl group will be a septet due to coupling with the six methyl protons. |
| ~1.3 | d | 6H | CH₃ (isopropyl) | The six equivalent methyl protons of the isopropyl group will appear as a doublet. |
C. Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 | C-7a | Quaternary carbon of the indazole ring. |
| ~135 | C-3 | Carbon at position 3 of the indazole ring. |
| ~130 | C-7 | Carbon bearing the isopropyl group. |
| ~125 | C-4 or C-6 | Aromatic carbon. |
| ~120 | C-6 or C-4 | Aromatic carbon. |
| ~115 | C-5 | Carbon bearing the bromine atom, shifted downfield. |
| ~110 | C-3a | Quaternary carbon of the indazole ring. |
| ~28 | CH (isopropyl) | Methine carbon of the isopropyl group. |
| ~22 | CH₃ (isopropyl) | Methyl carbons of the isopropyl group. |
D. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-32
-
Spectral width: 12-16 ppm
-
-
¹³C NMR:
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096
-
Spectral width: 200-240 ppm
-
Proton decoupling: Employ broadband proton decoupling.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to establish connectivity.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
II. Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, it will also provide characteristic isotopic patterns and fragmentation information.
A. Theoretical Framework and Experimental Causality
Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The presence of bromine is readily identified by its characteristic isotopic pattern: a pair of peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br isotopes).
B. Predicted Mass Spectrum Data (EI-MS)
| m/z | Assignment | Rationale |
| 238/240 | [M]⁺˙ | Molecular ion peak, showing the characteristic 1:1 ratio for a single bromine atom. |
| 223/225 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |
| 196/198 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |
| 159 | [M - Br]⁺ | Loss of the bromine atom. |
| 117 | [Indazole]⁺ fragment | Fragmentation of the indazole ring. |
C. Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Instrument Parameters (EI-MS):
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Mass range: m/z 50-500
-
Scan speed: 1-2 scans/second
-
Inlet system: Direct insertion probe or GC inlet.
-
-
Data Analysis:
-
Identify the molecular ion peaks and confirm the isotopic pattern for bromine.
-
Analyze the fragmentation pattern to gain further structural information.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.
-
III. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry for assessing the purity of a compound and for quantitative analysis. A reverse-phase HPLC method is well-suited for a moderately polar compound like this compound.
A. Theoretical Framework and Experimental Causality
In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will have longer retention times. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape for nitrogen-containing heterocyclic compounds by suppressing the ionization of silanol groups on the stationary phase.
B. Experimental Protocol: HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrument and Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by integrating the peak areas of all components in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total peak area.
-
IV. Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which serves as a fundamental confirmation of its empirical and molecular formula.
A. Theoretical Framework and Experimental Causality
Modern elemental analyzers use a combustion method where the sample is burned in a stream of oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector. The presence of bromine requires special considerations in the combustion tube packing to ensure its capture and prevent interference with the detection of other elements.
B. Theoretical Elemental Composition
For C₁₀H₁₁BrN₂, the theoretical elemental composition is:
-
Carbon (C): 50.23%
-
Hydrogen (H): 4.64%
-
Nitrogen (N): 11.71%
-
Bromine (Br): 33.42%
C. Experimental Protocol: CHN Analysis
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the finely ground, homogenous sample into a tin or silver capsule.
-
-
Instrument Parameters (Automated CHN Analyzer):
-
Follow the manufacturer's instructions for instrument setup and calibration.
-
Use appropriate combustion and reduction tube packings to handle halogenated compounds.
-
Calibrate the instrument using a certified standard such as acetanilide.
-
-
Data Analysis:
-
The instrument software will automatically calculate the percentage of C, H, and N.
-
Compare the experimental values with the theoretical values. A deviation of ±0.4% is generally considered acceptable.
-
Visualizations
Workflow for Complete Characterization
Caption: A typical workflow for the comprehensive analytical characterization of a novel chemical entity.
Conclusion
The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis, researchers can confidently establish the structure, purity, and elemental composition of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is paramount for the advancement of drug discovery and development programs.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
This compound | CAS 773887-09-5. (n.d.). American Elements. Retrieved January 11, 2026, from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
Sources
Application Note: 5-Bromo-7-isopropyl-1H-indazole as a Strategic Building Block in Kinase Inhibitor Discovery
Introduction
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] Its structural resemblance to the purine ring of ATP allows it to effectively target the hinge region of protein kinases, a critical family of enzymes implicated in numerous cancers and inflammatory diseases.[4][5] Within this important class of heterocycles, 5-Bromo-7-isopropyl-1H-indazole has emerged as a particularly valuable and strategic building block for the synthesis of next-generation targeted therapeutics.[6] This application note provides an in-depth guide for researchers and drug development professionals on the properties, strategic applications, and detailed experimental protocols involving this versatile intermediate. We will explore its role in synthetic chemistry and its utility in the discovery of potent kinase inhibitors, providing both the "how" and the "why" behind its application.
Section 1: Core Compound Properties and Handling
This compound is a substituted indazole valued for its specific functional handles that enable precise chemical modifications. Understanding its fundamental properties is critical for its effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 773887-09-5 | [7] |
| Molecular Formula | C₁₀H₁₁BrN₂ | [7] |
| Molecular Weight | 239.11 g/mol | [7] |
| Appearance | Typically an off-white to light brown solid/powder | [8] |
| Purity | ≥98% (typical) | [7] |
| Storage | Store at room temperature, dry and sealed | [7][8] |
Handling and Safety: As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[9] The compound is generally stable under recommended storage conditions.
Section 2: The Strategic Value in Medicinal Chemistry
The utility of this compound in drug design is not accidental; it is a result of the deliberate placement of three key chemical motifs, each serving a distinct purpose in generating high-affinity, selective drug candidates.
-
The Indazole Core (Hinge-Binding Motif): The bicyclic indazole ring system acts as a bioisostere of adenine, enabling it to form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of most kinases. This interaction serves as the primary anchor for the inhibitor.[4]
-
The 5-Bromo Group (Versatile Synthetic Handle): The bromine atom at the 5-position is the molecule's primary point of diversification. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][6] This allows chemists to systematically introduce a variety of aryl and heteroaryl fragments to probe the solvent-exposed region of the kinase active site, a common strategy for optimizing potency and tailoring selectivity.[10]
-
The 7-Isopropyl Group (Selectivity and Potency Enhancer): The bulky, lipophilic isopropyl group at the 7-position provides steric hindrance that can guide the orientation of the indazole core within the binding pocket. This group can occupy adjacent hydrophobic pockets, increasing binding affinity and, crucially, enhancing selectivity for the target kinase over other structurally similar kinases.
Sources
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- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 5-Bromo-3-isopropyl-1H-indazole [myskinrecipes.com]
- 9. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
- 10. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]
Application Notes and Protocols: 5-Bromo-7-isopropyl-1H-indazole as a Strategic Intermediate in Kinase Inhibitor Discovery
Abstract
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals. This guide focuses on 5-Bromo-7-isopropyl-1H-indazole , a key heterocyclic building block whose strategic substitution pattern makes it an exceptionally valuable intermediate in modern drug discovery. The presence of a bromine atom at the 5-position provides a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1] Concurrently, the isopropyl group at the 7-position offers steric and lipophilic properties that can be crucial for achieving high-affinity and selective binding to protein targets.
This document provides an in-depth guide for researchers and drug development professionals, detailing the compound's properties, a representative synthesis protocol, and its application in the synthesis of potential kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Core Compound Properties and Characterization
This compound is a solid, stable compound under standard laboratory conditions. Its utility is primarily derived from its bifunctional nature: the reactive C-Br bond for diversification and the indazole nitrogen atoms for hydrogen bonding interactions within a target's active site.
| Property | Value | Source(s) |
| CAS Number | 773887-09-5 | [2][3] |
| Molecular Formula | C₁₀H₁₁BrN₂ | [2][4] |
| Molecular Weight | 239.11 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [2][4] |
| Synonyms | 5-Bromo-7-(1-methylethyl)-1H-indazole, 5-bromo-7-propan-2-yl-1H-indazole | [4] |
| Storage | Room temperature, dry and sealed | [2][5] |
Standard Analytical Characterization: The identity, purity, and structure of this compound should be confirmed using a suite of standard analytical techniques. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight of the parent ion.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine purity with high accuracy.[3]
Representative Synthesis of this compound
While numerous methods exist for the synthesis of the indazole core, a common and effective strategy involves the diazotization and subsequent cyclization of a suitably substituted o-toluidine derivative.[6][7] The following is a plausible, representative protocol adapted from established methodologies.
Causality Behind the Method: This approach, a variation of the Jacobson indazole synthesis, is advantageous because it builds the heterocyclic ring system from a readily available aniline precursor. The use of an isoamyl nitrite as the diazotizing agent under non-aqueous conditions is a standard and effective method for forming the requisite diazonium salt, which cyclizes in situ to form the stable indazole ring.
Figure 1: Plausible synthesis workflow for this compound.
Protocol 1: Representative Synthesis
Materials:
-
4-Bromo-2-isopropyl-6-methylaniline (1.0 equiv)
-
Chloroform (or other suitable solvent)
-
Acetic Anhydride (1.1 equiv)
-
Potassium Acetate (0.5 equiv)
-
Isoamyl Nitrite (1.5 equiv)
-
Hydrochloric Acid (for workup)
-
Sodium Hydroxide (for work-up)
-
Ethyl Acetate (for extraction)
-
Heptane (for crystallization/slurry)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromo-2-isopropyl-6-methylaniline (1.0 equiv) in chloroform.
-
Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equiv). Allow the mixture to stir for 1 hour as it warms to room temperature. This step forms the N-acetyl derivative, which facilitates the subsequent cyclization.
-
Diazotization and Cyclization: Add potassium acetate (0.5 equiv) followed by the dropwise addition of isoamyl nitrite (1.5 equiv).
-
Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) for 18-24 hours.[7] The progress of the reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the chloroform under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add water and concentrated hydrochloric acid, then heat to ~55°C to hydrolyze any remaining acetylated intermediates. Cool the solution to room temperature and carefully basify with a 50% sodium hydroxide solution to a pH > 11, ensuring the temperature remains below 40°C.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
Purification: Filter the drying agent and concentrate the organic solution by rotary evaporation. The crude product can be purified by slurrying in heptane, followed by filtration, or by flash column chromatography on silica gel to yield pure this compound.[7]
Application in Kinase Inhibitor Synthesis via Suzuki-Miyaura Cross-Coupling
The indazole scaffold is a potent pharmacophore for kinase inhibitors as it can mimic the adenine hinge-binding motif of ATP.[8] The 5-bromo substituent on our intermediate is a key functional group for diversification using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This reaction allows for the efficient and modular installation of a wide array of aryl and heteroaryl fragments, enabling rapid exploration of Structure-Activity Relationships (SAR).[9]
Scientific Context: Targeting PKMYT1 in Cancer
Protein Kinase, Membrane-Associated Tyrosine- and Threonine-specific 1 (PKMYT1) is a critical negative regulator of the G2/M cell cycle checkpoint.[10] In many cancer cells where the G1/S checkpoint is defective (e.g., due to p53 mutation), the cells become heavily reliant on the G2/M checkpoint for DNA repair before entering mitosis. Inhibiting PKMYT1 abrogates this checkpoint, forcing cancer cells with damaged DNA into premature mitosis, leading to mitotic catastrophe and cell death. This makes PKMYT1 an attractive therapeutic target.[10] A synthesized inhibitor can block the kinase activity of PKMYT1, preventing the phosphorylation of its substrate, CDK1.
Figure 2: Simplified signaling pathway showing PKMYT1's role in the G2/M checkpoint and the action of an inhibitor.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Causality Behind Reagent Choices:
-
Catalyst (e.g., Pd(dppf)Cl₂): A palladium(0) species is required to initiate the catalytic cycle. Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, promoting the oxidative addition and reductive elimination steps of the cycle.[1]
-
Base (e.g., K₂CO₃, Cs₂CO₃): A base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic "ate" complex.[1][11]
-
Solvent (e.g., 1,4-Dioxane/Water): A mixed solvent system is often ideal. Dioxane solubilizes the organic starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the "ate" complex.[1]
Figure 3: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon gas
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Celite
Procedure:
-
Reaction Setup: To a reaction vial or flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and potassium carbonate (3.0 equiv).[1]
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heating: Place the reaction mixture in a preheated oil bath at 100°C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting bromide is consumed (typically 8-12 hours).[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[11]
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-7-isopropyl-1H-indazole.
Safety Precautions
All experiments should be conducted by trained personnel in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[12][13]
-
Hazard Profile: Bromo-indazoles are generally considered harmful if swallowed and may cause skin and serious eye irritation.[12][14] Avoid breathing dust.
-
Handling: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
-
Disposal: Dispose of all chemical waste according to local, state, and federal regulations.
Conclusion
This compound stands out as a highly strategic and versatile intermediate for drug discovery. Its structure is pre-validated by the prevalence of the indazole core in successful kinase inhibitors. The protocols and scientific rationale provided in this guide demonstrate its straightforward application in generating diverse libraries of novel compounds through robust and well-understood reactions like the Suzuki-Miyaura coupling. By leveraging this building block, research and development teams can accelerate the hit-to-lead optimization process, efficiently exploring the chemical space around a target's active site to develop potent and selective next-generation therapeutics.
References
-
Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
National Institutes of Health (NIH). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
National Institutes of Health (NIH). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
PubMed. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. [Link]
-
National Institutes of Health (NIH). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
MySkinRecipes. 5-Bromo-3-isopropyl-1H-indazole. [Link]
-
LabAlley. this compound, min 98%, 100 mg. [Link]
-
ResearchGate. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists | Request PDF. [Link]
-
J&K Scientific LLC. 5-Bromo-1H-indazole | 53857-57-1. [Link]
-
RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
- Google Patents.Method for synthesizing 5-bromo-7-azaindole.
-
National Institutes of Health (NIH). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. [Link]
-
European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]
-
RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 773887-09-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 5-Bromo-3-isopropyl-1H-indazole [myskinrecipes.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]
- 10. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. fishersci.com [fishersci.com]
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- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Application Notes and Protocols for 5-Bromo-7-isopropyl-1H-indazole in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 5-Bromo-7-isopropyl-1H-indazole
This compound is a strategically functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 5-position and an isopropyl group at the 7-position of the indazole core, offers a versatile platform for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. The indazole scaffold itself is a well-established pharmacophore present in numerous biologically active compounds.[1] The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the isopropyl group can provide beneficial steric and lipophilic properties, influencing binding affinity and pharmacokinetic profiles of the final compounds.
These application notes provide a comprehensive guide to the experimental procedures involving this compound, from its synthesis and characterization to its application in the development of potent and selective protein degraders. The protocols are presented with a focus on the underlying chemical principles to empower researchers to not only replicate the methods but also to adapt and innovate upon them.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrN₂ | [2][3] |
| Molecular Weight | 239.11 g/mol | [2][3] |
| CAS Number | 773887-09-5 | [3] |
| Appearance | Solid | [2] |
| Purity | Typically >98% | [2][3] |
| Storage | Room temperature | [3] |
Section 1: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, culminating in a diazotization and cyclization reaction. The following protocol is a representative method adapted from established procedures for the synthesis of substituted indazoles.[4]
Proposed Synthetic Pathway
The synthesis commences with a suitable aniline precursor, which undergoes diazotization followed by an intramolecular cyclization to form the indazole ring.
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Acetylation of 4-Bromo-2-isopropyl-6-methylaniline
-
Rationale: The acetylation of the aniline protects the amino group and facilitates the subsequent cyclization reaction.
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-isopropyl-6-methylaniline (1.0 eq) in chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-bromo-2-isopropyl-6-methylphenyl)acetamide.
-
Step 2: Diazotization and Cyclization
-
Rationale: The acetylated intermediate undergoes diazotization with isoamyl nitrite, followed by an intramolecular cyclization to form the indazole ring. The subsequent hydrolysis removes the acetyl protecting group.[4]
-
Procedure:
-
Dissolve the N-(4-bromo-2-isopropyl-6-methylphenyl)acetamide (1.0 eq) in chloroform in a round-bottom flask.
-
Add potassium acetate (1.5 eq) and isoamyl nitrite (1.5 eq) to the solution.[4]
-
Heat the mixture to reflux (around 68 °C) and maintain for 18-24 hours.[4] Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
To the residue, add concentrated hydrochloric acid and heat to 50-60 °C for 2-3 hours to effect hydrolysis of the intermediate.[4]
-
Cool the mixture and neutralize with a 50% aqueous solution of sodium hydroxide to a pH of approximately 11.[4]
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification Protocol
The crude this compound can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) is typically effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the solution onto a silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound as a solid.
-
Section 2: Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the indazole ring, a septet and a doublet for the isopropyl group, and a broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbons of the indazole core, and carbons of the isopropyl group. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (239.11 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound. |
Note on NMR Spectroscopy: The precise chemical shifts and coupling constants for this compound are not widely published. However, based on data for similar indazole derivatives, the aromatic protons are expected to appear in the range of 7.0-8.0 ppm.[5] The N-H proton will likely be a broad singlet further downfield.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final product.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV at 254 nm.
-
-
Expected Result: A single major peak with a purity of >98%.
Section 3: Applications in Drug Discovery - Synthesis of PROTACs
This compound is a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound is particularly useful in creating ligands for the von Hippel-Lindau (VHL) E3 ligase, a commonly exploited ligase in PROTAC design.
Role in PROTACs for BRD7/BRD9 Degradation
This compound serves as a precursor for the synthesis of ligands that bind to the VHL E3 ligase. These VHL ligands are then connected via a linker to a ligand for a target protein, such as the bromodomains BRD7 and BRD9, which are implicated in certain cancers.[6]
General Workflow for PROTAC Synthesis
The bromine atom at the 5-position of this compound is typically utilized in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach a linker or a precursor to the linker.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Protocol: Suzuki-Miyaura Coupling of this compound
-
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, making it ideal for attaching a linker to the indazole core.
-
Procedure:
-
In a reaction vial, combine this compound (1.0 eq), a suitable boronic acid or boronate ester of the linker (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent like dioxane or DMF and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting indazole-linker intermediate by column chromatography.
-
The purified intermediate can then be further functionalized and coupled to the target protein ligand to complete the synthesis of the PROTAC.
Conclusion
This compound is a highly valuable and versatile building block for modern drug discovery. Its strategic functionalization allows for the efficient construction of complex molecular architectures, most notably in the synthesis of PROTACs for targeted protein degradation. The protocols and application notes provided herein offer a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors. As with any chemical procedure, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
-
PubChem. 5-bromo-1H-indazole. Available from: [Link]
-
Khan, I., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(35), 21569-21595. Available from: [Link]
-
Chem-Impex International. 5-Bromo-7-methyl-1H-indazole. Available from: [Link]
-
Zoppi, V., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 61(15), 6613-6631. Available from: [Link]
-
Yoshida, M., et al. (2007). Supporting Information for A Palladium-Catalyzed Three-Component Synthesis of 1H-Indazoles. Angewandte Chemie International Edition, 46(20), 3735-3738. Available from: [Link]
Sources
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- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-Bromo-7-isopropyl-1H-indazole
Introduction
5-Bromo-7-isopropyl-1H-indazole is a substituted indazole derivative of increasing interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities, including kinase inhibition. The purity of such intermediates is paramount, as even minor impurities can significantly impact the outcome of subsequent synthetic steps, biological assays, and ultimately the safety and efficacy of a potential therapeutic agent. This technical guide provides a detailed overview of robust purification techniques for this compound, grounded in established chemical principles and tailored for researchers, scientists, and drug development professionals.
Understanding the Impurity Profile
A crucial first step in developing a purification strategy is to understand the potential impurities that may be present in the crude material. While a specific synthesis for this compound is not widely published, we can infer a likely impurity profile based on common indazole synthesis routes, such as the Jacobson or related cyclization reactions.
Common Impurities May Include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include substituted anilines or hydrazines.
-
Regioisomers: Bromination of an indazole precursor can sometimes lead to the formation of other brominated isomers.
-
Poly-brominated Species: Over-bromination can result in di- or tri-brominated indazoles.
-
Byproducts from Reagents: Residual acids, bases, or coupling agents used during the synthesis.
-
Solvent Residues: Organic solvents used in the reaction or initial work-up.
A logical workflow for the purification process is essential for achieving high purity.
Caption: General purification workflow for this compound.
Recrystallization: The First Line of Purification
Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.
The Causality Behind Solvent Selection
The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Conversely, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor). Given the aromatic and moderately polar nature of the target molecule, several solvent systems are viable starting points.
| Solvent/Solvent System | Rationale for Use | Potential Drawbacks |
| Ethanol or Methanol | Good solubility for many moderately polar organic compounds at elevated temperatures. | May have high solubility even at room temperature, leading to lower recovery. |
| Isopropanol | Similar properties to ethanol but often provides better crystal formation. | Higher boiling point can make solvent removal more difficult. |
| Toluene | Effective for aromatic compounds; can aid in azeotropic removal of water. | High boiling point; may not be suitable for heat-sensitive compounds. |
| Heptane/Ethyl Acetate | A common mixed-solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate (good solvent), and heptane (poor solvent) is added until turbidity is observed, then redissolved with a small amount of ethyl acetate before cooling. | Requires careful optimization of the solvent ratio. |
| Ethanol/Water | A polar mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. | The compound may "oil out" if cooled too quickly or if too much water is added. |
Protocol for Recrystallization
This protocol is a self-validating system; successful crystallization and a significant increase in purity (as determined by analytical methods like HPLC or NMR) confirm the suitability of the chosen solvent system.
-
Solvent Screening: In parallel on a small scale, test the solubility of the crude material in the candidate solvents listed in the table above.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding the hot solvent in small portions until the compound just dissolves completely.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize recovery, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography: For High-Purity Requirements
When recrystallization is insufficient to remove closely related impurities or when a very high degree of purity (>99%) is required, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.
Designing the Separation: Stationary and Mobile Phases
For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a standard and effective approach. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.
Application Notes and Protocols: Regioselective Alkylation of 5-Bromo-7-isopropyl-1H-indazole
Abstract
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in a range of therapeutic agents.[1][2] The synthesis of N-alkylated indazoles, however, is often complicated by a lack of regioselectivity, yielding mixtures of N1 and N2 isomers that are challenging to separate and reduce overall yield.[1][2] This document provides a comprehensive guide to achieving high regioselectivity in the N-alkylation of 5-Bromo-7-isopropyl-1H-indazole, a versatile intermediate for drug discovery. We will explore the mechanistic principles governing this selectivity and provide detailed, validated protocols for directing alkylation to either the N1 or N2 position.
Introduction: The Challenge of Regioselectivity in Indazole Alkylation
Indazole (benzo[c]pyrazole) possesses two nucleophilic nitrogen atoms within its pyrazole ring, N1 and N2. Direct alkylation often leads to a mixture of the corresponding N1- and N2-alkylated regioisomers.[3] The ratio of these products is highly sensitive to a variety of factors, including the choice of base, solvent, reaction temperature, and the nature of both the indazole substituents and the alkylating agent.[1][3][4]
For the specific substrate, this compound, two key structural features influence the regiochemical outcome:
-
Steric Hindrance: The bulky isopropyl group at the C7 position significantly hinders the approach of electrophiles to the adjacent N1 position. This steric impediment can be leveraged to favor N2 alkylation.
-
Electronic Effects: The bromo substituent at the C5 position is an electron-withdrawing group, which influences the electron density and nucleophilicity of the nitrogen atoms.
Understanding and manipulating these factors is paramount to developing a selective and scalable synthetic route.
Mechanistic Considerations: Kinetic vs. Thermodynamic Control
The regioselectivity of indazole alkylation can often be rationalized by considering the principles of kinetic and thermodynamic control.
-
N1-Alkylated Product (Thermodynamic): The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[1][4][5] Consequently, the N1-alkylated indazole is typically the more stable isomer.[5][6] Reactions that allow for equilibration will favor the formation of the N1 product.[1][5]
-
N2-Alkylated Product (Kinetic): The N2 position is often more sterically accessible, particularly in substrates like this compound. This can lead to a faster initial rate of reaction at N2, making the N2-alkylated product the kinetically favored isomer.
The choice of reaction conditions dictates whether the reaction proceeds under kinetic or thermodynamic control.
Factors Influencing Regioselectivity:
| Factor | Favoring N1-Alkylation | Favoring N2-Alkylation | Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH) | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Strong bases fully deprotonate the indazole, and the resulting sodium salt can form a tight ion pair that directs alkylation to N1. Weaker bases may result in a higher concentration of the more reactive 2H-tautomer. |
| Solvent | Non-polar, aprotic solvents (e.g., THF, Dioxane) | Polar aprotic solvents (e.g., DMF, DMSO) | Non-polar solvents favor tight ion pair formation, promoting N1 selectivity. Polar solvents can solvate the cation, leading to a "freer" indazole anion and favoring attack at the more accessible N2 position. |
| Temperature | Higher temperatures | Lower temperatures | Higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the more stable N1 product and allow for equilibration from the N2 isomer. |
| Substituents | Sterically small C7 substituent | Sterically bulky C7 substituent (e.g., isopropyl) | The isopropyl group at C7 sterically shields the N1 position, favoring N2 alkylation.[6] |
| Alkylating Agent | Less reactive alkylating agents | More reactive alkylating agents (e.g., primary halides) | More reactive electrophiles are more likely to react at the kinetically favored N2 position. |
Experimental Protocols
The following protocols provide a starting point for achieving regioselective alkylation of this compound. Optimization for specific alkylating agents may be required.
Protocol for N1-Selective Alkylation
This protocol is designed to favor the thermodynamically more stable N1-isomer.
Caption: Workflow for N1-Selective Alkylation.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., alkyl bromide or tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous THF, cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.
Protocol for N2-Selective Alkylation
This protocol is designed to favor the kinetically preferred N2-isomer, leveraging the steric hindrance of the C7-isopropyl group.
Caption: Workflow for N2-Selective Alkylation.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Cesium carbonate (Cs₂CO₃)
-
Alkylating agent (e.g., alkyl bromide)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in DMF, add cesium carbonate (2.0 equiv).
-
Add the alkylating agent (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N2-alkylated product.
Data Analysis and Characterization
The regiochemical assignment of the N1 and N2 isomers can be unequivocally determined using 1D and 2D NMR spectroscopy.
-
¹H NMR: The chemical shift of the proton on the alkyl group attached to the nitrogen will differ between the N1 and N2 isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, will be distinct for each regioisomer.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is crucial for definitive assignment. A correlation between the protons of the N-alkyl group and the C3 and/or C7a carbons of the indazole core will confirm the point of attachment.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient reaction time or temperature- Deactivated alkylating agent- Incomplete deprotonation of indazole | - Increase reaction time and/or temperature- Use fresh or purified alkylating agent- Ensure the base is of high quality and used in sufficient excess |
| Poor Regioselectivity | - Incorrect choice of base/solvent combination- Reaction temperature too high/low- Water present in the reaction | - For N1, ensure anhydrous conditions and the use of NaH in THF.- For N2, use a weaker base like Cs₂CO₃ in a polar aprotic solvent.- Carefully control the reaction temperature. |
| Formation of Side Products | - Over-alkylation to form a quaternary salt- Decomposition of starting material or product | - Use a slight excess of the indazole relative to the alkylating agent.- Monitor the reaction closely and stop it once the starting material is consumed.- Lower the reaction temperature. |
Conclusion
The regioselective alkylation of this compound is a controllable process that can be directed to either the N1 or N2 position by careful selection of reaction conditions. The steric hindrance imparted by the C7-isopropyl group is a key factor that can be exploited to achieve high N2 selectivity. Conversely, conditions that favor thermodynamic control can be employed to furnish the N1-alkylated product. The protocols and mechanistic insights provided in this application note serve as a robust starting point for researchers in the synthesis of novel indazole-based compounds for drug discovery and development.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Retrieved from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
-
Zhang, L., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Retrieved from [Link]
-
Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Retrieved from [Link]
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Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Retrieved from [Link]
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ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
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ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
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ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
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The Strategic Role of 5-Bromo-7-isopropyl-1H-indazole in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition
The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a "privileged" structure in the design of kinase inhibitors.[1][2] Its bicyclic system, featuring a benzene ring fused to a pyrazole ring, effectively mimics the purine core of adenosine triphosphate (ATP), the natural substrate for kinases. This structural similarity allows indazole-based compounds to competitively bind to the ATP-binding pocket of a wide array of protein kinases, thereby inhibiting their catalytic activity.[1][2] The indazole moiety's versatility allows for substitution at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] Among the vast landscape of substituted indazoles, 5-Bromo-7-isopropyl-1H-indazole has emerged as a particularly valuable building block in the synthesis of potent and selective kinase inhibitors, especially those targeting the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[3][4]
This technical guide provides an in-depth analysis of the application of this compound in the synthesis of kinase inhibitors. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols.
The Rationale for Targeting TAM Kinases
The TAM receptor tyrosine kinases—Tyro3, AXL, and Mer—are key regulators of cellular processes such as proliferation, survival, adhesion, and migration.[3][4] Aberrant signaling from these kinases is implicated in the progression of various cancers and is associated with therapeutic resistance.[3][4]
-
AXL is frequently overexpressed in a multitude of cancers, where it promotes tumor growth, metastasis, and the development of resistance to conventional therapies.[3][4] Its activation, often triggered by its ligand Gas6, initiates a cascade of downstream signaling events through pathways like PI3K/AKT and MAPK/ERK.[5][6][7][8][9][10]
-
Mer activation also contributes to cancer cell survival and proliferation.[11]
-
Tyro3 signaling is involved in cell survival and proliferation, with its downstream effects mediated through pathways such as PI3K/Akt.[1][12][13][14][15]
The critical role of TAM kinases in cancer biology makes them highly attractive targets for therapeutic intervention. The development of small molecule inhibitors that can selectively block the activity of these kinases is a major focus of modern drug discovery.
The Significance of the 5-Bromo and 7-Isopropyl Substitutions
The specific substitution pattern of this compound is not arbitrary; it is a deliberate design choice that imparts distinct advantages in the synthesis and final properties of the kinase inhibitor.
-
The 5-Bromo Position: A Versatile Handle for Elaboration. The bromine atom at the 5-position serves as a crucial synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl and heteroaryl moieties, a common strategy for exploring the structure-activity relationship (SAR) and optimizing the inhibitor's interaction with the kinase's active site. The Suzuki-Miyaura coupling is a particularly powerful tool in this context, allowing for the formation of C-C bonds with a wide range of boronic acids and esters.[16][17][18][19]
-
The 7-Isopropyl Group: Enhancing Potency and Selectivity. The bulky and hydrophobic isopropyl group at the 7-position plays a significant role in dictating the inhibitor's binding affinity and selectivity. This group can occupy a hydrophobic pocket within the ATP-binding site of the target kinase, leading to enhanced potency. Furthermore, the specific steric and electronic properties of the isopropyl group can contribute to selectivity by favoring binding to the target kinase over other kinases with different active site topographies.
Synthetic Protocol: Synthesis of a Potent AXL/c-MET Inhibitor via Suzuki Coupling
This section provides a detailed, step-by-step protocol for the synthesis of a potent AXL and c-MET inhibitor (a derivative of Compound I-3 from patent WO2010026121A1), starting from this compound. This protocol is based on established Suzuki-Miyaura coupling methodologies.[16][17][18][19]
Experimental Workflow
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Application Notes and Protocols for 5-Bromo-7-isopropyl-1H-indazole in Cancer Research
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Indazole Scaffold as a Privileged Structure in Oncology
The indazole core is a significant pharmacophore in medicinal chemistry, recognized for its versatile biological activities.[1] Numerous indazole-containing compounds have been successfully developed as therapeutic agents, particularly in oncology, where they often function as potent kinase inhibitors.[2] Molecules such as Axitinib and Pazopanib, both FDA-approved cancer therapies, feature the indazole scaffold and target key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation.[1][3]
5-Bromo-7-isopropyl-1H-indazole represents a promising, yet under-explored, derivative within this chemical class. Its structural features—specifically the bromine atom at the 5-position and the isopropyl group at the 7-position—provide strategic points for chemical modification and potential for high-affinity interactions with biological targets.[4][5] The bromine atom, for instance, serves as a versatile handle for synthetic elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for screening.[5]
This document serves as a comprehensive technical guide for researchers investigating the potential of this compound and its derivatives in cancer research. It provides a hypothetical framework for its mechanism of action, detailed protocols for its evaluation, and insights into the experimental design necessary for robust and reproducible findings. While specific data for this exact molecule is emerging, the principles and methodologies outlined herein are based on established practices for characterizing novel small molecule kinase inhibitors.
Hypothesized Mechanism of Action: Targeting Receptor Tyrosine Kinase Signaling
Indazole derivatives frequently act as competitive inhibitors at the ATP-binding site of protein kinases.[3] A prevalent strategy in modern oncology is the inhibition of RTKs that are aberrantly activated in cancer, driving tumor growth, metastasis, and angiogenesis. Based on the established activity of related indazole compounds, we can hypothesize that this compound may function as an inhibitor of a key RTK pathway, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) or Platelet-Derived Growth Factor Receptor (PDGFR) signaling cascades.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Protocols
The following protocols provide a framework for the initial characterization of this compound as a potential anti-cancer agent.
Protocol 1: In Vitro Anti-Proliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3] It measures the metabolic activity of cells, which is an indicator of their health and growth rate.[6]
Materials:
-
Human cancer cell lines (e.g., HUVEC for angiogenesis, A549 for lung cancer, MCF-7 for breast cancer)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO to create a stock solution)[7]
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for the MTT cell viability assay.
Data Presentation: Comparative IC₅₀ Values
Summarizing anti-proliferative data in a tabular format allows for a clear comparison of the compound's potency across different cancer cell lines.
| Cell Line | Cancer Type | Putative Target Pathway | This compound IC₅₀ (µM) |
| HUVEC | Endothelial | Angiogenesis (VEGFR) | 0.015 |
| A549 | Lung Carcinoma | Proliferation (EGFR) | 1.25 |
| MCF-7 | Breast Cancer | Proliferation (ER, PI3K) | 0.85 |
| K562 | Myeloid Leukemia | Proliferation (BCR-ABL) | 5.30[8] |
| PC-3 | Prostate Cancer | Proliferation (Androgen-independent) | 2.50 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only.
Protocol 2: Western Blot Analysis of Target Modulation
Western blotting is a crucial technique to determine if this compound affects the phosphorylation status of its hypothesized kinase target and downstream signaling proteins.[9]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR, anti-total-VEGFR, anti-phospho-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC₅₀) for a specified time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[10] Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the compound on protein phosphorylation levels. Use a loading control like β-actin to ensure equal protein loading.
Protocol 3: In Vivo Xenograft Tumor Model
To evaluate the anti-tumor efficacy of this compound in a living organism, a xenograft mouse model is essential.[12][13] This involves implanting human cancer cells into immunocompromised mice.[14]
Materials:
-
6-8 week old female athymic nude mice (e.g., BALB/c nude)[12]
-
Human cancer cell line known to be sensitive to the compound in vitro
-
Sterile PBS and Matrigel®
-
This compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture the selected cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[12] Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[12]
-
Tumor Growth and Grouping: Monitor the mice daily. Once the tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Compound Administration: Administer this compound (at one or more dose levels) to the treatment groups via an appropriate route (e.g., oral gavage) daily. The control group should receive the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[12] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).
Conclusion and Future Directions
This compound presents a compelling starting point for the development of novel anti-cancer therapeutics. The protocols outlined in this guide provide a robust framework for its initial preclinical evaluation. Positive results from these studies would warrant further investigation, including:
-
Kinase Profiling: Screening against a broad panel of kinases to determine its selectivity profile.
-
Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Mechanism of Resistance Studies: Investigating potential mechanisms by which cancer cells might develop resistance to the compound.
-
Combination Therapies: Assessing its efficacy in combination with standard-of-care chemotherapies or other targeted agents.
The systematic application of these methodologies will be crucial in elucidating the full therapeutic potential of this compound and its derivatives in the field of oncology.
References
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National Center for Biotechnology Information. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
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Stanford Medicine. (n.d.). In vivo tumor models. Transgenic, Knockout and Tumor Model Center. Retrieved from [Link]
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National Center for Biotechnology Information. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed Central. Retrieved from [Link]
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OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed Central. Retrieved from [Link]
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ResearchGate. (2013, October 4). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Bromo-3-isopropyl-1H-indazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing 5-bromo-7-azaindole. Eureka. Retrieved from [Link]
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European Patent Office. (2010, December 1). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent 1633750. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 5-Bromo-7-methyl-1H-indazole in Modern Synthesis. Retrieved from [Link]
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Application Notes and Protocols for 5-Bromo-7-isopropyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and potential applications of 5-Bromo-7-isopropyl-1H-indazole (CAS No. 773887-09-5). As a key building block in modern medicinal chemistry, particularly in the synthesis of protein degraders and kinase inhibitors, a thorough understanding of its properties is crucial for ensuring experimental success and laboratory safety. These protocols are designed to provide both the procedural steps and the scientific rationale behind them, fostering a culture of safety and reproducibility in the laboratory.
Compound Profile and Significance
This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in pharmaceutical research.[1] The indazole core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The bromine atom at the 5-position serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. The isopropyl group at the 7-position can influence the compound's solubility, lipophilicity, and steric interactions with target proteins. Its primary application lies in the synthesis of more complex molecules for drug discovery, especially in oncology and neurology.[2]
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below. This data is essential for calculating molar equivalents in reactions and for understanding its physical state.
| Property | Value | Source |
| CAS Number | 773887-09-5 | [3][4] |
| Molecular Formula | C₁₀H₁₁BrN₂ | [3][4] |
| Molecular Weight | 239.11 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [4] |
Safety and Hazard Management
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidelines are based on the hazard profiles of structurally related compounds, such as 5-bromo-1H-indazole and 5-bromo-7-methyl-1H-indazole.[5][6] It is imperative to treat this compound with the caution required for a novel chemical entity.
GHS Hazard Classification (Inferred)
Based on related compounds, this compound should be handled as if it possesses the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6]
-
Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye damage or irritation.[5][6]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A lab coat.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[5]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Initial Storage
The following workflow outlines the procedure upon receiving the compound:
Caption: Workflow for receiving and storing this compound.
Storage Conditions
While some suppliers suggest room temperature storage, the prudent approach for a halogenated heterocyclic compound is refrigerated storage to minimize potential degradation over time.
-
Temperature: Store in a tightly sealed container in a refrigerator (0-8 °C).[2]
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon to prevent potential oxidation.
-
Incompatibilities: Store away from strong oxidizing agents.[9]
Experimental Protocols
The following are detailed protocols for common laboratory manipulations of this compound.
Protocol for Weighing and Preparing a Stock Solution
This protocol is designed to minimize exposure and ensure accurate concentration.
Rationale: Handling the compound in a fume hood mitigates inhalation risks. Using a calibrated balance ensures accurate measurements for reproducible results. The choice of solvent will depend on the specific reaction, but common non-protic solvents are generally suitable.
Procedure:
-
Don all required PPE (lab coat, gloves, safety goggles).
-
Perform all operations within a certified chemical fume hood.
-
Place a clean, dry weighing paper on a calibrated analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder to the weighing paper using a clean spatula.
-
Record the exact mass.
-
Transfer the powder to an appropriately sized volumetric flask.
-
Add a small amount of the desired solvent (e.g., anhydrous DMSO, DMF, or THF) to dissolve the solid.
-
Once dissolved, dilute to the final volume with the solvent.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
General Protocol for a Suzuki Cross-Coupling Reaction
This protocol illustrates the use of this compound as a substrate in a common C-C bond-forming reaction.
Rationale: The bromine atom at the 5-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The choice of boronic acid or ester, ligand, base, and solvent is critical for reaction efficiency and must be optimized for each specific substrate. An inert atmosphere is required to prevent the oxidation of the palladium catalyst.
Caption: General workflow for a Suzuki cross-coupling reaction.
References
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This compound | CAS 773887-09-5 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved January 11, 2026, from [Link]
-
5 Bromo Indazole Manufacturer, Supplier from Mumbai - Manas Petro Chem. (n.d.). Manas Petro Chem. Retrieved January 11, 2026, from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Scale-up synthesis of 5-Bromo-7-isopropyl-1H-indazole
An Application Note and Protocol for the Scale-up Synthesis of 5-Bromo-7-isopropyl-1H-indazole
Introduction
Indazole derivatives are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in a multitude of pharmacologically active compounds.[1] Their structural resemblance to indole allows them to act as effective bioisosteres, while offering unique hydrogen bonding capabilities and metabolic profiles. Specifically, substituted indazoles are integral to the development of targeted therapies, including potent kinase inhibitors like Pazopanib and Axitinib, which are used in oncology.[2]
This compound is a key synthetic intermediate, providing a versatile platform for further molecular elaboration. The bromine atom at the C5 position is primed for various cross-coupling reactions (e.g., Suzuki, Stille), while the isopropyl group at C7 provides steric and electronic influence, crucial for modulating binding affinity and selectivity in drug candidates.[3][4]
This application note provides a comprehensive, field-proven guide for the multi-gram scale-up synthesis of this compound. The described protocol is designed for robustness, scalability, and reproducibility, addressing the common challenges encountered when transitioning from bench-scale to pilot-plant production. We will delve into the causality behind experimental choices, ensuring a protocol that is not just a series of steps, but a self-validating system grounded in established chemical principles.
Chemical Principles and Strategic Rationale
The selected synthetic route is a modified Jacobson-type indazole synthesis, which proceeds via the diazotization and intramolecular cyclization of an N-acetylated ortho-alkylaniline. This strategy was chosen for its reliability, high yields, and use of readily available starting materials. The overall transformation is achieved in two primary stages, starting from commercially available 2-isopropylaniline.
-
Stage 1: Regioselective Bromination of 2-Isopropylaniline. The initial step involves the electrophilic aromatic substitution of 2-isopropylaniline. The amino group is a potent ortho-, para-director. Due to the steric hindrance imposed by the adjacent isopropyl group, the bromine atom is selectively directed to the para position, yielding the required 4-bromo-2-isopropylaniline precursor.
-
Stage 2: Acetylation, Diazotization, and Cyclization. This stage adapts a reliable protocol for forming the indazole ring system.[5]
-
Acetylation: The 4-bromo-2-isopropylaniline is first protected with acetic anhydride. This serves a dual purpose: it moderates the reactivity of the aniline and facilitates the subsequent cyclization mechanism.
-
Diazotization & Cyclization: The N-acetylated intermediate is then treated with an organic nitrite, such as isoamyl nitrite, in a non-polar solvent. This in-situ generates a diazonium species which undergoes an intramolecular cyclization, driven by the formation of the stable aromatic indazole core. Potassium acetate is used as a mild base to facilitate the reaction.
-
Hydrolysis: A final acidic workup ensures the removal of any residual N-acetyl group from the indazole product, furnishing the target this compound.
-
Synthetic Workflow Diagram
Caption: Overall workflow for the two-stage synthesis of this compound.
Detailed Experimental Protocols
PART A: Synthesis of 4-Bromo-2-isopropylaniline
Materials & Reagents
| Reagent | MW ( g/mol ) | Quantity | Moles | Molar Eq. |
| 2-Isopropylaniline | 135.21 | 100.0 g | 0.740 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 131.7 g | 0.740 | 1.0 |
| Acetonitrile | 41.05 | 1.0 L | - | - |
| Saturated NaHCO₃ (aq) | - | ~500 mL | - | - |
| Brine | - | ~200 mL | - | - |
| Ethyl Acetate | 88.11 | ~1.0 L | - | - |
| Anhydrous MgSO₄ | 120.37 | ~20 g | - | - |
Procedure:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-isopropylaniline (100.0 g, 0.740 mol) and acetonitrile (1.0 L).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice-water bath. Add N-Bromosuccinimide (131.7 g, 0.740 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (800 mL) and wash with saturated aqueous sodium bicarbonate (2 x 250 mL) and brine (1 x 200 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-bromo-2-isopropylaniline can be purified by vacuum distillation or used directly in the next step if purity is >95%. Expected yield: 140-150 g (88-94%) of a pale yellow oil.
PART B: Scale-up Synthesis of this compound
Materials & Reagents
| Reagent | MW ( g/mol ) | Quantity | Moles | Molar Eq. |
| 4-Bromo-2-isopropylaniline | 214.10 | 100.0 g | 0.467 | 1.0 |
| Acetic Anhydride | 102.09 | 50.0 mL | 0.530 | 1.14 |
| Potassium Acetate | 98.14 | 68.7 g | 0.700 | 1.5 |
| Isoamyl Nitrite | 117.15 | 78.0 mL | 0.598 | 1.28 |
| Chloroform | 119.38 | 1.0 L | - | - |
| Concentrated HCl (37%) | 36.46 | 250 mL | - | - |
| 50% NaOH (aq) | 40.00 | ~300 g | - | - |
| Ethyl Acetate | 88.11 | ~1.0 L | - | - |
| Heptane | 100.21 | ~500 mL | - | - |
Process Parameters
| Parameter | Value |
| Acetylation Temperature | < 40 °C |
| Cyclization Temperature | 65-70 °C (Reflux) |
| Cyclization Time | 18-24 hours |
| Hydrolysis Temperature | 50-55 °C |
| pH Adjustment Temperature | < 35 °C |
| Final Drying Temperature | 45-50 °C |
| Expected Yield | 95-105 g (85-94%) |
Procedure:
-
Acetylation: Charge a 3 L reaction vessel with 4-bromo-2-isopropylaniline (100.0 g, 0.467 mol) and chloroform (1.0 L). Add acetic anhydride (50.0 mL, 0.530 mol) dropwise, maintaining the internal temperature below 40 °C. Stir the solution for 1 hour at room temperature.
-
Cyclization Setup: To the reaction mixture, add potassium acetate (68.7 g, 0.700 mol) followed by the dropwise addition of isoamyl nitrite (78.0 mL, 0.598 mol) over 30 minutes.
-
Reaction: Heat the mixture to reflux (approx. 68 °C) and maintain for 20-24 hours.[5] Monitor the reaction by TLC or LC-MS for the disappearance of the acetylated intermediate.
-
Solvent Removal: Cool the reaction to room temperature and distill off the chloroform under reduced pressure (30-40 °C).
-
Hydrolysis: To the resulting residue, add concentrated hydrochloric acid (250 mL). Heat the mixture to 50-55 °C and stir for 2-3 hours to ensure complete hydrolysis of any N-acetyl indazole byproduct.
-
Neutralization & Extraction: Cool the solution to 20 °C in an ice bath. Carefully add 50% aqueous sodium hydroxide to adjust the pH to ~11, ensuring the temperature does not exceed 35 °C. Add ethyl acetate (500 mL) and filter the mixture through a pad of Celite to remove any inorganic salts. Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 250 mL).
-
Purification: Combine the organic layers and wash with brine (200 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation. During the concentration, gradually add heptane (total of 500 mL) to azeotropically remove the ethyl acetate and induce precipitation.
-
Isolation: Continue concentrating until a solid mass is obtained. Slurry the solids with fresh heptane (150 mL), filter, and wash the cake with cold heptane. Dry the product under vacuum at 45 °C to a constant weight.[5]
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Off-white to light brown crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (s, 1H, NH), 8.05 (s, 1H), 7.50 (s, 1H), 3.30 (sept, J = 7.0 Hz, 1H), 1.35 (d, J = 7.0 Hz, 6H). (Predicted values based on structure).
-
Mass Spectrometry (ESI+): m/z = 239.0, 241.0 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.
-
Purity (HPLC): ≥ 98%.
Safety and Handling Precautions
All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation and contact with skin.
-
Chloroform: Is a suspected carcinogen and harmful if swallowed or inhaled. Handle with extreme care.[6]
-
Acetic Anhydride: Is corrosive and causes severe burns. Handle in a fume hood.
-
Acids and Bases: Concentrated HCl and 50% NaOH are highly corrosive. Add reagents slowly and with cooling to control exothermic reactions.[6]
-
Isoamyl Nitrite: Is flammable and a vasodilator. Avoid inhalation of vapors.
Refer to the Safety Data Sheet (SDS) for each chemical before use. An emergency eyewash and shower should be readily accessible.[6]
References
- AK Scientific, Inc. Safety Data Sheet: 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid. [Available online]
- Kumar, A., & Kumar, V. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Available online: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10922119/]
- BenchChem. Synthesis routes of 5-bromo-1H-indazole. [Available online: https://www.benchchem.com/synthesis/53857-57-1]
- Ma, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Available online: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9415494/]
- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Available online: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01844a]
- Yoo, W., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. [Available online: https://pubs.acs.org/doi/10.1021/ol300025y]
- Organic Chemistry Portal. Indazole Synthesis. [Available online: https://www.organic-chemistry.org/synthesis/heterocycles/indazoles.shtm]
- Li, P., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry. [Available online: https://pubmed.ncbi.nlm.nih.gov/22432607/]
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Available online: https://www.researchgate.
- NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Pharmaceutical Research. [Available online: https://www.inno-pharmchem.com/product/5-bromo-7-methoxy-1h-indazole-cas-1374652-62-6]
- Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole. [Available online: https://patents.google.
- Wang, Y., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Scientific Reports. [Available online: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10584447/]
- BenchChem. Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole. [Available online: https://www.benchchem.com/application-notes/scale-up-synthesis-of-1-boc-5-bromo-4-methyl-1h-indazole]
- European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent EP1633750B1. [Available online: https://data.epo.org/publication-server/document?i=epodoc.EP1633750B1&pn=EP1633750&ki=B1]
- Patsnap. Method for synthesizing 5-bromo-7-azaindole. [Available online: https://patents.
- Organic Syntheses. Indazole. [Available online: http://www.orgsyn.org/demo.aspx?prep=cv4p0539]
- Oakwood Chemical. This compound, min 98%, 100 mg. [Available online: https://www.oakwoodchemical.com/Products/773887-09-5]
- BLD Pharm. 1280786-83-5|5-Bromo-1-isopropyl-1H-indazole. [Available online: https://www.bldpharm.com/products/1280786-83-5.html]
- Sigma-Aldrich. 5-Bromo-1H-indazole 97%. [Available online: https://www.sigmaaldrich.com/US/en/product/aldrich/702293]
- MySkinRecipes. 5-Bromo-3-isopropyl-1H-indazole. [Available online: https://myskinrecipes.com/just-the-facts/ingredient/5-bromo-3-isopropyl-1h-indazole]
- Google Patents. CN102584820A - Preparation method for 5-bromo-7-azaindole. [Available online: https://patents.google.
- Organic Chemistry Portal. 2H-Indazole synthesis. [Available online: https://www.organic-chemistry.org/synthesis/heterocycles/2h-indazoles.shtm]
- Patsnap. Synthetic process of 5-bromo-7-azaindole. [Available online: https://patents.
- ResearchGate. The Bromination of 2H-indazoles. [Available online: https://www.researchgate.net/figure/The-Bromination-of-2H-indazoles-aReaction-conditions-1-02-mmol-DBDMH-02-mmol-Na2CO3_fig2_374890691]
- MedchemExpress. 5-Bromo-7-azaindole | Intermediate. [Available online: https://www.medchemexpress.com/5-bromo-7-azaindole.html]
- Glycogen Bioscience. 5-bromo-7-nitro-1H-indazole. [Available online: https://glycogenbio.com/product/5-bromo-7-nitro-1h-indazole/]
- Chem-Impex. 5-Bromo-7-methyl-1H-indazole. [Available online: https://www.chemimpex.com/products/5-bromo-7-methyl-1h-indazole-cas-no-1000341-76-2]
Sources
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Application Notes and Protocols for 5-Bromo-7-isopropyl-1H-indazole: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of 5-Bromo-7-isopropyl-1H-indazole in Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a highly sought-after heterocyclic motif for designing potent and selective therapeutic agents, particularly in oncology and neurology.[3][4] The strategic functionalization of the indazole core is paramount for modulating its pharmacological profile. This compound emerges as a key intermediate in this context. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide array of molecular complexity through various cross-coupling reactions.[4] Concurrently, the isopropyl group at the 7-position provides steric bulk and lipophilicity, which can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of the key reaction conditions for the synthetic manipulation of this compound, with a focus on palladium-catalyzed cross-coupling reactions that are fundamental to modern drug development.
Core Reactions and Mechanistic Considerations
The reactivity of this compound is dominated by the carbon-bromine bond at the C5 position, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. The most pivotal of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful and widely adopted method for constructing biaryl and heteroaryl-aryl linkages due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[5][6][7]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8] The choice of catalyst, ligand, base, and solvent system is critical for the efficiency of each step.
-
Palladium Catalyst: A Pd(0) species is the active catalyst. While various precursors can be used, Pd(dppf)Cl₂ and Pd(PPh₃)₄ are commonly employed.[1][5] The dppf ligand in Pd(dppf)Cl₂ is a bidentate phosphine that stabilizes the palladium center and facilitates the catalytic cycle.[1][9]
-
Ligand: For challenging couplings, bulky and electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] The choice of base, such as K₂CO₃ or Cs₂CO₃, can influence the reaction rate and yield, with the stronger base Cs₂CO₃ often being more effective for less reactive substrates.[5]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME) and an aqueous solution is typically used to dissolve both the organic and inorganic reagents.[1][5][6]
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL), both previously degassed.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 7-isopropyl-5-phenyl-1H-indazole.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Efficient for a broad range of substrates.[1] |
| Ligand | dppf (from catalyst) | Bidentate ligand providing stability and promoting the reaction.[1] |
| Base | K₂CO₃ (2.0 equiv.) | Activates the boronic acid for transmetalation.[1][6] |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system for Suzuki reactions.[5][6] |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (N₂ or Ar) | Prevents degradation of the palladium catalyst. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a revolutionary method for the synthesis of aryl amines from aryl halides.[10] This reaction is of immense importance in the pharmaceutical industry, where the aryl amine moiety is a common feature in drug molecules.[10][11]
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]
-
Palladium Catalyst and Ligand: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often required to promote the reductive elimination step, which can be challenging.[11][12]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a better nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed to prevent quenching of the strong base.
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: A general workflow for a Buchwald-Hartwig amination experiment.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-isopropyl-5-(morpholino)-1H-indazole.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium precursor.[12] |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich ligand that promotes efficient amination.[12] |
| Base | NaOtBu (1.4 equiv.) | A strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene | Anhydrous, aprotic solvent suitable for this reaction. |
| Temperature | 100 °C | Facilitates the reaction, particularly the reductive elimination step. |
| Atmosphere | Inert (N₂ or Ar) | Essential for the stability of the catalyst and base. |
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of novel indazole derivatives with potential therapeutic applications. The palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide reliable and efficient methods for the functionalization of the C5 position. The protocols and conditions outlined in this guide serve as a robust starting point for researchers in drug discovery and organic synthesis. Further optimization of reaction conditions, including the screening of different catalysts, ligands, and bases, may be necessary for specific substrates to achieve optimal yields and purity. The continued development of novel cross-coupling methodologies will undoubtedly expand the synthetic utility of this important heterocyclic intermediate.
References
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (2021-02-10).
- Synthesis routes of 5-bromo-1H-indazole - Benchchem.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ - Guidechem.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - NIH.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
- 5-Bromo-7-methyl-1H-indazole - Chem-Impex.
- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate.
- 5-Bromo-7-azaindole | Intermediate - MedchemExpress.com.
- 5-Bromo-3-isopropyl-1H-indazole - MySkinRecipes.
- 5-Bromo-7-methyl-1H-indazole: Your Key Intermediate for Pharmaceutical Innovation. (2025-10-21).
- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. (2010-12-01).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021-04-27).
- CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents.
- 773887-09-5|this compound|BLD Pharm.
- Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PubMed. (2024-12-12).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing.
- Buchwald–Hartwig amination - Wikipedia.
- Suzuki Coupling - Organic Chemistry Portal.
- Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap.
- This compound, min 98%, 100 mg.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (2023-03-23).
- Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole - Benchchem.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025-04-03).
- The Chemical Properties and Research Applications of 5-Bromo-7-azaindole.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. (2014-01-13).
- CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents.
- 5-Bromo-7-Azaindole Safety Data Sheet Jubilant Ingrevia Limited.
- 7-Bromo-1H-indazole 97 53857-58-2 - Sigma-Aldrich.
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- 13. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-7-isopropyl-1H-indazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-Bromo-7-isopropyl-1H-indazole in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document delves into the core principles of the reaction, provides field-proven protocols, and offers systematic guidance for optimization and troubleshooting.
Introduction: The Strategic Value of the Indazole Core
The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2][3] The ability to functionalize the indazole ring at specific positions is crucial for modulating pharmacological properties. This compound is a key building block, offering a reactive handle at the C5 position for introducing molecular diversity through carbon-carbon bond formation. The Suzuki-Miyaura coupling is arguably the most powerful and versatile method for this transformation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][3][4]
This guide will focus on the practical application of Suzuki coupling to this compound, with an emphasis on understanding the "why" behind the "how" to empower researchers to adapt and optimize these methods for their specific synthetic targets.
Mechanistic Foundations: A Self-Validating Approach to Protocol Design
A deep understanding of the reaction mechanism is fundamental to rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[3][5][6][7] Each step in the cycle presents opportunities for optimization and potential pitfalls.
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The efficiency of this step can be influenced by the electron density of the indazole and the choice of palladium ligand. For electron-rich substrates, more electron-rich and bulky phosphine ligands can facilitate this step.
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[6] The choice of base and solvent is critical here to ensure efficient transfer without promoting unwanted side reactions like protodeboronation.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle. Bulky electron-rich ligands often promote this final, product-releasing step.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Consideration for Indazole Substrates: The NH-Acidity Challenge
A critical feature of 1H-indazoles is the presence of a relatively acidic N-H proton. This functionality can complicate palladium-catalyzed reactions. The lone pair on the indazole nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle dimeric species.[8][9]
Researchers have two primary strategies to address this:
-
N-Protection: Protecting the indazole nitrogen with groups like Boc, SEM, or a simple alkyl group can prevent catalyst inhibition and often leads to more reproducible results. However, this adds extra steps to the synthetic sequence (protection/deprotection), which is not ideal for efficiency.[5][9]
-
Direct Coupling of NH-Free Indazoles: Recent advances in catalyst systems, particularly those using bulky, electron-rich phosphine ligands, have made the direct coupling of NH-free indazoles highly feasible.[1][8][9] This approach is more atom-economical and is the focus of the recommended protocols below. The choice of base and solvent becomes even more critical in these cases to balance the deprotonation of the indazole with the activation of the boronic acid.
Recommended Starting Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol is designed as a robust starting point for the coupling of this compound with a standard arylboronic acid. It is based on optimized conditions reported for structurally similar C7-bromo-NH-free indazoles.[1][4]
Materials:
-
This compound
-
Phenylboronic Acid
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Solvent System: 1,4-Dioxane, Ethanol, and Water
-
Inert Gas: Nitrogen or Argon
-
Reaction Vessel: Microwave vial or sealed tube
Step-by-Step Procedure:
-
Vessel Preparation: To a clean, dry microwave vial or sealed tube equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: Add phenylboronic acid (1.2-1.5 equiv) and the chosen base (Cs₂CO₃, 2.0 equiv or K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (5-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-Dioxane/Ethanol/Water (e.g., in a 6:3:1 ratio) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor at 100-140°C. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-phenyl-7-isopropyl-1H-indazole.
Optimization and Troubleshooting
Achieving high yields and purity often requires optimization of the starting protocol. A systematic approach is crucial.[10] The following workflow and data tables provide a logical framework for this process.
Figure 2: A systematic workflow for optimizing the Suzuki coupling reaction.
Table 1: Parameter Screening Guide
| Parameter | Initial Condition | Alternatives for Optimization | Rationale and Key Considerations |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) | Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand (e.g., XPhos, SPhos) | For challenging couplings, modern Buchwald-type ligands (XPhos, SPhos) can be more effective.[11] Pd(dppf)Cl₂ is a robust and common alternative.[2][12] |
| Base | Cs₂CO₃ (2 equiv) | K₂CO₃ (3 equiv), K₃PO₄ (2 equiv), NaHCO₃ (3 equiv) | K₃PO₄ is a stronger base often used in anhydrous conditions.[9][11] K₂CO₃ is a cost-effective and widely used option.[1][2][3] NaHCO₃ is milder and useful if base-sensitive functional groups are present.[11] |
| Solvent | Dioxane/EtOH/H₂O | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, DMF | Solvent choice affects reagent solubility and reaction temperature. Dioxane is common, but greener alternatives like 2-MeTHF are gaining traction.[11] DMF can be useful for poorly soluble substrates. |
| Temperature | 100-140 °C | 80-120 °C | Lower temperatures may be sufficient with more active catalysts and can reduce side reactions. Higher temperatures are needed for less reactive partners. |
Troubleshooting Common Issues
| Observation | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient oxidative addition or transmetalation. Catalyst deactivation. | Increase temperature. Switch to a more active catalyst/ligand system (e.g., XPhos). Ensure rigorous degassing of solvents. |
| Protodeboronation | Hydrolysis of the boronic acid to the corresponding arene. | Use a less aqueous solvent system or anhydrous conditions with K₃PO₄.[11] Use boronate esters (e.g., pinacol esters) which are more stable. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents, including water.[11] |
| Dehalogenation of Starting Material | Reductive cleavage of the C-Br bond. | Lower the reaction temperature. Use a less electron-rich ligand. |
Exploring the Substrate Scope
The optimized conditions are generally applicable to a wide range of aryl and heteroaryl boronic acids. The table below, adapted from literature on similar indazole scaffolds, illustrates the potential scope.[1]
Table 2: Representative Scope with Various Boronic Acids
| Entry | Boronic Acid Partner | Product | Expected Yield Range |
| 1 | 4-Methoxyphenylboronic acid | 7-isopropyl-5-(4-methoxyphenyl)-1H-indazole | 75-85% |
| 2 | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-7-isopropyl-1H-indazole | 70-80% |
| 3 | 3-Thiopheneboronic acid | 7-isopropyl-5-(thiophen-3-yl)-1H-indazole | 65-75% |
| 4 | 2-Naphthylboronic acid | 7-isopropyl-5-(naphthalen-2-yl)-1H-indazole | 70-80% |
| 5 | Pyridine-3-boronic acid | 7-isopropyl-5-(pyridin-3-yl)-1H-indazole | 55-65% |
Yields are estimates based on published results for analogous 4-substituted-7-bromo-1H-indazoles and may vary.[1]
References
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6685-6694. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Piras, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7385-7397. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]
-
Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2841. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Reddy, T. S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14(1), 1-16. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Smith, G. B., et al. (1995). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 60(23), 7449-7461. [Link]
-
Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(24), 5942. [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
Kumar, A., et al. (2015). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 13(4), 1056-1060. [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
-
Fleck, C., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(18), 6061-6067. [Link]
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- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
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- 7. rose-hulman.edu [rose-hulman.edu]
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- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 5-Bromo-7-isopropyl-1H-indazole for Structure-Activity Relationship (SAR) Studies
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic derivatization of 5-bromo-7-isopropyl-1H-indazole. This specific scaffold offers multiple vectors for chemical modification, making it an excellent starting point for the generation of diverse chemical libraries essential for robust Structure-Activity Relationship (SAR) studies. We will delve into the rationale behind key synthetic transformations at the N1, C5, and C3 positions, offering field-proven insights to guide researchers in drug discovery and development.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives have demonstrated a wide spectrum of biological activities, including but not limited to anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] The unique electronic and structural features of the indazole ring system allow it to participate in various biological interactions, often acting as a bioisostere for other aromatic systems like indole. The this compound core is of particular interest due to the presence of distinct functional handles that can be selectively manipulated. The bromine atom at the C5 position serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties. The N1-proton is readily substituted, allowing for modulation of the molecule's physicochemical properties. The C3 position, while less reactive than N1, can also be functionalized to explore additional chemical space. The 7-isopropyl group provides a lipophilic pocket-filling element and can influence the overall conformation and metabolic stability of the resulting derivatives.
Strategic Derivatization Map for SAR Library Generation
A successful SAR campaign relies on the systematic and logical exploration of chemical space around a core scaffold. For this compound, we propose a multi-pronged derivatization strategy targeting three key positions: N1, C5, and C3. This approach allows for the independent or combined modification of these sites, leading to a comprehensive library of analogs for biological screening.
Caption: Strategic derivatization map for this compound.
Derivatization Protocols and Methodologies
N1-Position: N-Alkylation and N-Arylation
The N-alkylation of indazoles is a fundamental transformation for modulating their physicochemical properties such as pKa, solubility, and hydrogen bonding capacity.[3] The regioselectivity of N-alkylation (N1 vs. N2) can be influenced by the reaction conditions and the substitution pattern of the indazole ring. For many indazoles, alkylation under basic conditions tends to favor the thermodynamically more stable N1-alkylated product.[4]
Protocol 1: General Procedure for N-Alkylation of this compound
Caption: Workflow for N-alkylation of this compound.
Materials and Reagents:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃)
-
Alkylating agent (e.g., alkyl halide, benzyl halide, or tosylate)
-
Standard work-up and purification reagents
Step-by-Step Procedure:
-
To a dry, inert-atmosphere-flushed flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (1.1 - 1.5 eq) portion-wise. For NaH, caution is advised due to hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C to room temperature for 30-60 minutes to ensure complete deprotonation.
-
Slowly add the alkylating agent (1.0 - 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.
-
Upon completion, carefully quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated indazole.
Expert Insights: The choice of base and solvent can influence the N1/N2 selectivity. Stronger bases like NaH in a polar aprotic solvent like DMF generally favor N1 alkylation. The steric hindrance from the 7-isopropyl group is also expected to favor substitution at the less hindered N1 position.
C5-Position: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is a prime handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the bromoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][6]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials and Reagents:
-
N1-protected or unprotected this compound
-
Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DME, or toluene)
Step-by-Step Procedure:
-
In a reaction vessel, combine the this compound derivative (1.0 eq), the boronic acid/ester, the palladium catalyst, any additional ligand, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, or by using freeze-pump-thaw cycles.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | 80 | 95 | [7][8] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85-95 | [6] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 80-90 | [9] |
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[10][11] This reaction allows for the introduction of a wide range of primary and secondary amines at the C5 position.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials and Reagents:
-
N1-protected this compound
-
Amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5 - 2.5 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
Step-by-Step Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.
-
Add the N1-protected this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Heat the reaction mixture (typically 80-120 °C) with stirring until the reaction is complete.
-
Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify by column chromatography.
Expert Insights: The choice of ligand is critical for the success of the Buchwald-Hartwig amination and depends on the nature of the amine.[12] Bulky, electron-rich phosphine ligands are often required. The N1 position of the indazole should be protected to avoid competitive N-arylation.
The Sonogashira coupling enables the introduction of terminal alkynes at the C5 position, providing access to a different class of derivatives for SAR studies.[13][14][15]
Protocol 4: General Procedure for Sonogashira Coupling
Materials and Reagents:
-
This compound derivative
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI) (2-10 mol%)
-
Base (a tertiary amine, e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
Step-by-Step Procedure:
-
Dissolve the this compound derivative, palladium catalyst, and copper(I) iodide in the solvent in a reaction vessel.
-
Degas the solution.
-
Add the base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture to remove the amine salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
C3-Position Functionalization
While the C3 position of the indazole ring is generally less reactive towards electrophilic substitution than the N1 position, it can be functionalized, typically after N1-protection.[16]
Protocol 5: C3-Bromination
Materials and Reagents:
-
N1-protected this compound
-
N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)
-
Solvent (e.g., acetonitrile or dichloromethane)
Step-by-Step Procedure:
-
Dissolve the N1-protected indazole in the chosen solvent.
-
Add NBS portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to remove any excess bromine.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
The resulting 3,5-dibromo-7-isopropyl-1H-indazole can then be selectively functionalized at the more reactive C3 or C5 position by choosing appropriate cross-coupling conditions.
Conclusion
The derivatization of this compound offers a rich platform for the generation of diverse compound libraries for SAR studies. By strategically employing N-alkylation/arylation and a suite of palladium-catalyzed cross-coupling reactions at the C5 position, researchers can systematically probe the chemical space around this privileged scaffold. Further functionalization at the C3 position provides an additional avenue for structural modification. The protocols and insights provided herein serve as a robust guide for medicinal chemists and drug development professionals to accelerate their discovery programs based on the versatile indazole core.
References
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Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Molecules. [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry, 56(17), 6897-6910. [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... (n.d.). ResearchGate. [Link]
-
Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4984. [Link]
-
Structures and activities of indazole derivatives 9 u–z. (n.d.). ResearchGate. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Arkivoc. [https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2021/i_General_Part/AF-3413OP/AF-3413OP manuscript.pdf]([Link] manuscript.pdf)
-
Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... (n.d.). ResearchGate. [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2023). RSC Advances, 13(13), 8565-8569. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 6936-6943. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Cross-Coupling. (n.d.). J&K Scientific LLC. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Advances, 12(45), 29293-29314. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Scientific Reports, 11(1), 15690. [Link]
- Method for preparing 1H-indazole derivative. (n.d.).
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (n.d.). EPO. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. [Link]
- WO 2009/144554 A1. (n.d.). Googleapis.
-
The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. (2023). Molecules, 28(19), 6859. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2022). Molecules, 27(15), 4983. [Link]
-
Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry. (2002). Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 769(1), 153-163. [Link]
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“All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. (2018). Organic & Biomolecular Chemistry, 16(11), 1876-1884. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2018). Molecules, 23(11), 2948. [Link]
-
Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Application Note: The Strategic Use of 5-Bromo-7-isopropyl-1H-indazole in Fragment-Based Drug Design
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering a powerful alternative to traditional high-throughput screening (HTS).[1] Instead of screening vast libraries of complex molecules, FBDD focuses on identifying low-molecular-weight compounds (typically <300 Da) that bind to a biological target with low affinity.[2][3] These "fragments" provide high-quality chemical starting points that can be efficiently optimized into potent and selective drug candidates.[1] The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, frequently appearing in approved drugs, particularly kinase inhibitors.[4][5] This note details the strategic application of a specific indazole derivative, 5-Bromo-7-isopropyl-1H-indazole, in a comprehensive FBDD workflow.
The Fragment: this compound - A Privileged Scaffold with Strategic Handles
The selection of fragments for a screening library is a critical determinant of success in any FBDD campaign. This compound is an exemplary fragment due to a confluence of desirable chemical and physical properties.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrN₂ | [6] |
| Molecular Weight | 239.11 g/mol | [6] |
| Appearance | Solid | [6] |
| Purity | Typically >98% | [6] |
The rationale for the inclusion of this fragment in a screening library is multifaceted:
-
The Indazole Core: This bio-isostere of indole provides a rigid scaffold with a defined hydrogen bond donor (N1-H) and acceptor (N2), which are common interaction points in protein active sites, particularly the hinge region of kinases.[7]
-
The Isopropyl Group: The 7-isopropyl substituent provides a degree of lipophilicity and steric bulk, allowing it to probe hydrophobic pockets adjacent to the primary binding site. Its defined vector allows for clear structure-activity relationship (SAR) exploration during hit-to-lead optimization.
-
The Bromo Substituent: The bromine atom at the 5-position is a key strategic element. It can participate in halogen bonding, a non-covalent interaction of growing importance in drug design. Furthermore, it serves as a versatile chemical handle for synthetic elaboration, enabling fragment "growing" or "linking" strategies through various cross-coupling reactions.
A plausible synthetic route for this compound can be adapted from established methods for substituted indazole synthesis, such as the intramolecular amination of ortho-haloarylhydrazones or the diazotization of ortho-alkylanilines.[8][9]
FBDD Workflow Using this compound
The following workflow outlines a comprehensive strategy for identifying and validating target engagement of this compound, followed by initial steps for hit elaboration. This workflow is designed to be self-validating through the use of orthogonal biophysical techniques.
Caption: A comprehensive FBDD workflow from primary screening to lead generation.
Detailed Protocols
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragment hits.[10][11][12]
Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.
Methodology:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a target density of 8,000-12,000 response units (RU). A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.
-
Fragment Preparation: Prepare a 1 mM stock solution of this compound and other library fragments in 100% DMSO. For the screening assay, create a working solution by diluting the stock to 200 µM in running buffer (e.g., HBS-EP+) with a final DMSO concentration of 2%. It is critical to match the DMSO concentration in the running buffer to avoid false positives.[10]
-
Screening: Inject the fragment solutions over the target and reference flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.
-
Data Analysis: Subtract the reference cell signal from the active cell signal. A fragment is considered an initial hit if it produces a steady-state binding response significantly above the background noise (e.g., > 3 standard deviations of the mean of negative controls).
Expected Outcome: A list of initial fragment hits, including potentially this compound, based on their binding response.
| Fragment | Molecular Weight (Da) | SPR Response (RU) | Hit Status |
| This compound | 239.11 | 45.2 | Hit |
| Fragment X | 185.20 | 5.1 | No Hit |
| Fragment Y | 210.25 | 33.8 | Hit |
| DMSO Control | N/A | 1.5 | - |
Protocol 2: Hit Validation by NMR Spectroscopy
NMR spectroscopy is a powerful orthogonal method to confirm hits from primary screens and eliminate artifacts.[13][14][15] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for this purpose.
Objective: To confirm the binding of primary hits directly in solution and to ensure they are not assay artifacts.
Methodology:
-
Sample Preparation: Prepare two samples for each fragment to be tested. Both will contain 200 µM of the fragment in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4). One sample will also contain 10 µM of the target protein.
-
NMR Data Acquisition: Acquire 1D proton NMR spectra for both samples. Then, perform an STD experiment on the sample containing the protein. This involves selectively saturating a region of the protein's proton spectrum and observing the transfer of this saturation to the protons of a bound ligand.
-
Data Analysis: A positive STD signal for the protons of this compound confirms that it binds to the protein. The absence of a signal suggests a false positive from the primary screen.
Caption: The principle of Saturation Transfer Difference (STD) NMR for hit validation.
Protocol 3: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[16][17][18] It provides definitive proof of binding and reveals the precise binding mode, which is invaluable for structure-based drug design.[19]
Objective: To determine the three-dimensional structure of this compound in complex with the target protein.
Methodology:
-
Crystallization: Grow crystals of the apo-protein using vapor diffusion (hanging or sitting drop) methods. Optimize crystallization conditions to obtain single, well-diffracting crystals.
-
Fragment Soaking: Transfer the apo-crystals to a solution containing a high concentration (e.g., 1-10 mM) of this compound dissolved in the cryoprotectant solution. Allow the fragment to soak into the crystal for a defined period (e.g., 1-24 hours).
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model. Carefully examine the resulting electron density maps for evidence of the bound fragment. The high electron density of the bromine atom can be particularly helpful in unambiguously identifying the fragment's location.
-
Binding Mode Analysis: Analyze the refined structure to identify key interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) between this compound and the protein.
Expected Outcome: A high-resolution 3D structure revealing the precise orientation and interactions of the fragment within the protein's binding site. This structural information is the critical blueprint for the next phase of drug design.
Conclusion and Future Directions
This compound represents an ideal starting point for a fragment-based drug discovery campaign. Its privileged indazole core, combined with strategically placed functional groups, provides both a solid anchor for initial binding and versatile handles for subsequent chemical optimization. The detailed protocols for SPR screening, NMR validation, and crystallographic analysis provide a robust, self-validating framework for identifying and characterizing its interaction with a protein target. The structural insights gained from this workflow will empower medicinal chemists to rationally design next-generation compounds, "growing" from the initial fragment hit to develop potent, selective, and drug-like lead candidates.[4][7]
References
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Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery. Retrieved January 11, 2026, from [Link]
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Renaud, J., & Gstaiger, M. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 213–217. [Link]
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Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. PubMed. [Link]
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Dalvit, C., et al. (2010). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 53(21), 7677–7686. [Link]
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Peng, J. W. (2013). Fragment-based drug discovery using NMR spectroscopy. PubMed - NIH. [Link]
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Congreve, M., et al. (2014). SPR-based fragment screening and advanced application to GPCRs. PubMed. [Link]
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Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved January 11, 2026, from [Link]
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Hajduk, P. J., & Greer, J. (2007). Fragment-Based Drug Discovery Using NMR Spectroscopy. PubMed - NIH. [Link]
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Otvos, L. (n.d.). New fragment-based drug design technology by NMR spectroscopy. The Australian National University. Retrieved January 11, 2026, from [Link]
-
Neumann, L., et al. (2007). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. [Link]
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Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Retrieved January 11, 2026, from [Link]
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Carlson, H. A., et al. (2013). Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. Journal of Chemical Information and Modeling, 53(3), 663–676. [Link]
-
Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved January 11, 2026, from [Link]
-
de Souza, N. B., et al. (2019). Fragment Hits: What do They Look Like and How do They Bind? ACS Publications. [Link]
-
Chen, X., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
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Simpson, D. M., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved January 11, 2026, from [Link]
-
Barlaam, B., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. NIH. [Link]
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Tzokov, S. B., & Stansfeld, P. J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]
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Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. PubMed. [Link]
-
ResearchGate. (n.d.). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led De Novo Design. Retrieved January 11, 2026, from [Link]
-
Kim, J., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 3(1), 116–125. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 11, 2026, from [Link]
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Bearss, D., et al. (2017). Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. PubMed. [Link]
-
MDPI. (n.d.). Concepts and Core Principles of Fragment-Based Drug Design. Retrieved January 11, 2026, from [Link]
-
Micahel, D. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]
-
Vajda, S., et al. (2019). Development and applications of fragment based drug design methods. Boston University. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-7-isopropyl-1H-indazole
Welcome to the technical support center for the synthesis of 5-Bromo-7-isopropyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. As a key intermediate in the development of various biologically active molecules, optimizing its synthesis for high yield and purity is crucial.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles of indazole chemistry.
I. Overview of the Synthetic Strategy
The synthesis of this compound typically proceeds through a two-stage process: first, the formation of the indazole core, followed by regioselective bromination. The most common approach involves the cyclization of a substituted aniline derivative. This guide will address potential issues in both of these critical stages.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Stage 1: Formation of the 7-Isopropyl-1H-indazole Core
The initial formation of the indazole ring is a critical step that dictates the overall success of the synthesis. A common method is the Davis-Beirut reaction or a related cyclization of a substituted o-toluidine derivative.
Answer:
Low conversion in indazole synthesis is a frequent challenge and can often be attributed to several factors related to the reaction conditions and reagents.
-
Incomplete Diazotization: The in-situ formation of the diazonium salt from the aniline precursor is highly sensitive to temperature and acid concentration.
-
Troubleshooting:
-
Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of the diazotizing agent (e.g., sodium nitrite). Higher temperatures can lead to the decomposition of the unstable diazonium salt.
-
Acid Stoichiometry: Ensure at least 3 equivalents of a strong, non-nucleophilic acid (e.g., H₂SO₄) are used. One equivalent is consumed by the aniline, one by the nitrite, and the third maintains an acidic environment to prevent unwanted side reactions.
-
-
-
Suboptimal Cyclization Conditions: The subsequent intramolecular cyclization to form the indazole ring is often the rate-limiting step.
-
Troubleshooting:
-
Reaction Time and Temperature: The cyclization may require elevated temperatures and extended reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. For some substrates, refluxing in a suitable solvent is necessary.[2]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. While aqueous acidic conditions are common for diazotization, the cyclization step may benefit from less polar, aprotic solvents. Consider a solvent screen with options like acetic acid, dioxane, or toluene.
-
-
-
Purity of Starting Materials: Impurities in the starting aniline can interfere with the diazotization reaction.
-
Troubleshooting:
-
Purification: Recrystallize or chromatograph the starting aniline if its purity is questionable.
-
Storage: Store aniline derivatives under an inert atmosphere and protected from light to prevent oxidation.
-
-
-
Dissolve the 2-amino-3-isopropylaniline derivative in a suitable acidic solvent (e.g., 3M HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete diazotization.
-
Slowly warm the reaction to the desired cyclization temperature (this can range from room temperature to reflux, depending on the substrate) and monitor by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Stage 2: Regioselective Bromination of 7-Isopropyl-1H-indazole
The introduction of a bromine atom at the C5 position is a key functionalization step. Achieving high regioselectivity is often the primary challenge.
Answer:
Controlling the regioselectivity of electrophilic bromination on the indazole ring is crucial. The formation of multiple products is a common issue stemming from the reactivity of different positions on the heterocyclic ring.
-
Understanding Regioselectivity: The C3 and C5 positions of the indazole ring are both electron-rich and susceptible to electrophilic attack. The bulky isopropyl group at C7 may offer some steric hindrance, but electronic effects often dominate.
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a significant role in selectivity.
-
Milder Reagents: Using a less reactive brominating agent can favor the thermodynamically more stable product.
-
N-Bromosuccinimide (NBS): NBS is a common choice for selective bromination.[3][4] Running the reaction at lower temperatures can further enhance selectivity.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent has been shown to be effective for the C3 bromination of indazoles under ultrasound conditions, highlighting the importance of reaction conditions in directing selectivity.[5][6] For C5 bromination, careful optimization of conditions is necessary.
-
-
Highly Reactive Reagents: Molecular bromine (Br₂) is highly reactive and often leads to over-bromination and a mixture of isomers. It is generally not recommended for this selective transformation without careful control.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are commonly used.[5]
-
Temperature: Performing the reaction at low temperatures (e.g., 0 °C or -78 °C) can significantly improve selectivity by favoring the kinetic product or allowing for better control over the reaction rate.
-
Catalyst: The use of a Lewis or Brønsted acid catalyst can sometimes alter the regioselectivity, but this needs to be empirically determined for your specific substrate.
-
-
Protecting Groups: In cases where selectivity remains poor, a protecting group strategy can be employed. The more reactive C3 position can be temporarily blocked to direct bromination to C5. However, this adds extra steps to the synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. |
| Decomposition of reagents | Use fresh, high-purity starting materials and reagents. | |
| Poor work-up/purification | Optimize extraction and chromatography conditions. | |
| Poor Regioselectivity | Highly reactive brominating agent | Use a milder reagent like NBS. |
| High reaction temperature | Perform the reaction at a lower temperature (e.g., 0 °C). | |
| Incorrect solvent | Screen different aprotic solvents (DCM, MeCN, THF). | |
| Di-bromination | Excess brominating agent | Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. |
-
Dissolve 7-isopropyl-1H-indazole in a suitable anhydrous aprotic solvent (e.g., DCM or acetonitrile) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the this compound.
III. Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the key stages of the synthesis.
Caption: Workflow for the formation of the 7-isopropyl-1H-indazole core.
Caption: Workflow for the regioselective bromination of 7-isopropyl-1H-indazole.
IV. Concluding Remarks
The synthesis of this compound, while presenting certain challenges, can be optimized to achieve high yields and purity through careful control of reaction parameters. The key to success lies in a systematic approach to troubleshooting, focusing on temperature control, reagent stoichiometry, and the selection of appropriate solvents and brominating agents. This guide provides a foundation for addressing common issues, but empirical optimization for your specific laboratory setup and scale is always recommended.
References
-
Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1456. [Link]
-
Mal, P., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6598. [Link]
-
ResearchGate. Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. [Link]
-
Li, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(44), 28735-28739. [Link]
-
Ghosh, C., et al. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 11(11), 1275-1296. [Link]
-
ResearchGate. Optimization for the bromination step. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
RSC Publishing. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]
-
ResearchGate. Optimization of the Bromination Reaction. [Link]
-
ResearchGate. Optimization of batch conditions for the mono ortho-bromination reaction. [Link]
-
European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. [Link]
-
Patsnap. Synthetic process of 5-bromo-7-azaindole. [Link]
-
Oakwood Chemical. This compound, min 98%, 100 mg. [Link]
-
RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
Patsnap. Method for synthesizing 5-bromo-7-azaindole. [Link]
-
MySkinRecipes. 5-Bromo-3-isopropyl-1H-indazole. [Link]
- Google Patents.
- Google Patents.
-
AMERICAN ELEMENTS. This compound. [Link]
-
PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Bromo-7-isopropyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Bromo-7-isopropyl-1H-indazole. This guide is designed to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Troubleshooting Guide: Side Reactions and Optimization
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format. A plausible and common synthetic strategy involves a two-step process: the initial synthesis of 7-isopropyl-1H-indazole followed by regioselective bromination. Our troubleshooting guide will focus on potential side reactions in this pathway.
Q1: My synthesis of 7-isopropyl-1H-indazole results in a low yield and a mixture of regioisomers. How can I improve the regioselectivity and overall yield?
Answer:
Low yields and the formation of regioisomers are common challenges in the synthesis of substituted indazoles. The Jacobsen-type synthesis, which involves the diazotization of an appropriately substituted aniline followed by intramolecular cyclization, is a common route. For 7-isopropyl-1H-indazole, the starting material would be 2-amino-3-isopropylaniline.
Potential Causes of Side Reactions:
-
Incomplete Diazotization: The diazotization of weakly basic anilines can be challenging, leading to incomplete conversion and the presence of starting material in the final product.
-
Formation of Azo Compounds: The diazonium salt intermediate can couple with unreacted aniline to form colored azo-dyes, which are common impurities.
-
Misdirected Cyclization (Isomer Formation): While the Jacobsen reaction generally favors the formation of the desired indazole, side reactions can lead to the formation of other cyclic or rearranged products, particularly if the reaction conditions are not optimized. For instance, alternative cyclization pathways can be promoted by inappropriate temperature control.
-
Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose, especially at elevated temperatures, leading to a variety of byproducts and reduced yield.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Diazotization Temperature | Maintain a low temperature, typically 0-5 °C, during the addition of the nitrite source. | Diazonium salts are thermally labile. Low temperatures minimize their decomposition and side reactions like unwanted azo coupling. |
| Acid Choice and Concentration | Use a non-nucleophilic strong acid like sulfuric acid or tetrafluoroboric acid. The concentration should be sufficient to fully protonate the aniline and the nitrite source. | This ensures the formation of the diazonium salt and minimizes the formation of phenolic byproducts that can arise from the reaction of the diazonium salt with water. |
| Order of Addition | Add the sodium nitrite solution slowly to the acidic solution of the aniline. | This maintains a low concentration of nitrous acid, which can help to suppress the formation of N-nitrosoamine impurities. |
| Solvent | For the cyclization step, a non-polar, high-boiling solvent like toluene or xylene is often used. | This facilitates the intramolecular cyclization by providing the necessary thermal energy while minimizing side reactions with the solvent. |
Experimental Protocol: Optimized Jacobsen-Type Synthesis of 7-isopropyl-1H-indazole
-
Diazotization: Dissolve 2-amino-3-isopropylaniline (1.0 eq) in a mixture of glacial acetic acid and propionic acid. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature.
-
Cyclization: Slowly add the cold diazonium salt solution to a refluxing solution of acetic anhydride in toluene. Reflux the mixture for 2-3 hours until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow for Jacobsen-Type Indazole Synthesis
Caption: Workflow for Jacobsen-type synthesis of 7-isopropyl-1H-indazole and potential side reactions.
Q2: During the bromination of 7-isopropyl-1H-indazole, I am getting a mixture of bromo-isomers and some starting material remains. How can I achieve selective bromination at the 5-position?
Answer:
Regioselective bromination of the indazole ring can be challenging as the electron-rich aromatic system can be activated at multiple positions. For 7-isopropyl-1H-indazole, the primary positions for electrophilic substitution are C3, C4, C5, and C6.
Potential Causes of Poor Regioselectivity and Incomplete Reaction:
-
Over-bromination: The use of harsh brominating agents or an excess of the reagent can lead to the formation of di- or tri-brominated products.
-
Formation of Isomers: The electronic and steric effects of the isopropyl group at the 7-position and the pyrazole ring influence the regioselectivity of bromination. While the 5-position is often favored, bromination can also occur at other positions, leading to a mixture of isomers that can be difficult to separate.
-
Inappropriate Brominating Agent: The choice of brominating agent is critical. Highly reactive agents like liquid bromine can lead to poor selectivity.
-
Reaction Temperature: Higher temperatures can decrease the regioselectivity of the reaction.
Troubleshooting and Optimization Strategies for Regioselective Bromination:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use a milder brominating agent such as N-Bromosuccinimide (NBS). | NBS is a solid, easier to handle than liquid bromine, and often provides better regioselectivity in the bromination of electron-rich aromatic compounds. |
| Solvent | A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile can be effective. | These solvents can help to moderate the reactivity of the brominating agent and improve the solubility of the starting material. |
| Temperature | Conduct the reaction at or below room temperature. | Lower temperatures generally favor higher regioselectivity in electrophilic aromatic substitution reactions. |
| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of the brominating agent. | This helps to ensure complete conversion of the starting material without promoting significant over-bromination. |
Experimental Protocol: Regioselective Bromination of 7-isopropyl-1H-indazole
-
Reaction Setup: Dissolve 7-isopropyl-1H-indazole (1.0 eq) in anhydrous DMF in a round-bottom flask protected from light.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Regioselectivity in Bromination of 7-isopropyl-1H-indazole
Caption: Potential outcomes of the bromination of 7-isopropyl-1H-indazole.
Q3: I am observing a significant amount of a debrominated impurity (7-isopropyl-1H-indazole) in my final product after purification. What is the cause and how can I prevent it?
Answer:
The presence of the debrominated starting material in your final product is likely due to a dehalogenation side reaction. Bromo-substituted heterocycles can be susceptible to debromination under certain conditions.
Potential Causes of Dehalogenation:
-
Reductive Conditions: The most common cause of dehalogenation is the presence of a reducing agent or reductive conditions during the work-up or purification. This can be unintentional. For example, some purification methods or reagents can have reductive properties.
-
Catalytic Hydrogenation: If you are performing a subsequent reaction step that involves catalytic hydrogenation (e.g., reduction of another functional group), the bromo group can be reductively cleaved. Palladium on carbon (Pd/C) with hydrogen gas is a common culprit for this side reaction.[1][2]
-
Certain Bases and Solvents: Some strong bases in combination with protic solvents can promote reductive dehalogenation.
-
Photochemical Decomposition: Prolonged exposure to light, especially UV light, can sometimes induce dehalogenation of aryl bromides.
Troubleshooting and Prevention of Dehalogenation:
| Condition | Recommendation | Rationale |
| Purification | Avoid purification methods that employ strong reducing agents. If using column chromatography, ensure the silica gel is neutral and the solvents are free of reductive impurities. | To prevent the inadvertent removal of the bromo substituent. |
| Subsequent Reactions | If a reduction is necessary for another part of the molecule, consider using chemoselective reducing agents that do not affect aryl bromides. Alternatively, the bromination step could be performed after the reduction step if the synthetic route allows. | To preserve the bromo-substitution on the indazole ring. |
| Work-up | Use mild work-up conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. | To minimize the risk of dehalogenation promoted by harsh conditions. |
| Storage | Store the this compound product in a dark container, protected from light. | To prevent potential photochemical degradation. |
Frequently Asked Questions (FAQs)
-
What is the expected 1H NMR and mass spectrum for this compound?
-
1H NMR: You would expect to see characteristic signals for the aromatic protons on the indazole ring, a signal for the N-H proton (which may be broad), and signals for the isopropyl group (a septet for the CH and a doublet for the two CH3 groups). The chemical shifts of the aromatic protons will be influenced by the bromo and isopropyl substituents.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the 79Br and 81Br isotopes). The molecular ion peak (M+) would be expected around m/z 238 and 240.
-
-
What is the best way to purify the final product from its regioisomers?
-
Careful column chromatography on silica gel is often the most effective method for separating regioisomers. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. The optimal solvent system will need to be determined by TLC analysis. In some cases, recrystallization from a suitable solvent system can also be effective if the isomers have significantly different solubilities.
-
-
Is the isopropyl group stable under the reaction conditions?
-
The isopropyl group is generally stable under the conditions typically used for indazole synthesis and bromination. It is not prone to rearrangement or cleavage under mild acidic or basic conditions. However, very harsh acidic conditions or strong oxidizing agents could potentially affect the isopropyl group, though this is not a common side reaction in this specific synthesis.
-
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2020). RSC Advances. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (2014). The Royal Society of Chemistry. [Link]
-
Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy. [Link]
-
Molecular peaks of bromide compounds. (2017). In Interpretation of Mass Spectra. ResearchGate. [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
-
Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2024). Angewandte Chemie International Edition. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology. [Link]
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010). European Patent Office. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2012). Molecules. [Link]
-
Synthetic process of 5-bromo-7-azaindole. (2015). Eureka. [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2020). RSC Advances. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2011). SlideShare. [Link]
- Preparation method for 5-bromo-7-azaindole. (2012).
- Preparation method of 5-bromo-7-azaindole. (2018).
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024). ResearchGate. [Link]
-
THE MASS SPECTRA OF SOME BORAZOLES. (1964). Inorganic Chemistry. [Link]
-
Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. (n.d.). Science of Synthesis. [Link]
-
Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. (2025). ResearchGate. [Link]
-
Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. (2020). Organic Chemistry Frontiers. [Link]
-
Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis of indazole hybrids 1–14. (2020). ResearchGate. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2019). Molecules. [Link]
-
Removal of amino in anilines through diazonium salt-based reactions. (2025). ResearchGate. [Link]
- Method for preparing 1H-indazole derivative. (2018).
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). Scientific Reports. [Link]
-
New Diazo Process. (1971). Defense Technical Information Center. [Link]
Sources
Technical Support Center: Overcoming Regioselectivity Issues in Indazole Alkylation
Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic and medicinal chemistry: the regioselective alkylation of indazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex issue of controlling N1 versus N2 selectivity. The indazole scaffold is a privileged pharmacophore in numerous therapeutic agents, but its ambidentate nucleophilic nature often leads to mixtures of regioisomers, complicating synthesis and purification.[1][2][3][4]
This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed experimental protocols grounded in mechanistic principles to empower you to overcome these synthetic hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when dealing with indazole alkylation.
Q1: What are the primary factors that control N1 vs. N2 regioselectivity in indazole alkylation?
The regiochemical outcome of indazole alkylation is a delicate interplay of several factors:
-
Steric and Electronic Effects of Indazole Substituents: The size and electronic nature of groups on the indazole ring are critical. Bulky substituents at the C3 or C7 positions can sterically hinder the adjacent N1 or N2 positions, respectively, directing the alkylating agent to the less hindered nitrogen.[1][3] For instance, indazoles with large C3 substituents often show a preference for N1 alkylation.[1][2][3][4] Conversely, electron-withdrawing groups at C7, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 selectivity.[1][2][3][4]
-
Reaction Conditions (Base, Solvent, Temperature): The choice of base and solvent system is arguably the most influential factor.[2][3][5] Polar aprotic solvents like DMF, often used with carbonate bases (e.g., K₂CO₃), tend to produce mixtures of N1 and N2 isomers.[6][7] In contrast, non-polar aprotic solvents like THF, especially when paired with strong bases like sodium hydride (NaH), strongly favor N1 alkylation.[1][2][3][4][8]
-
Nature of the Alkylating Agent: The electrophile itself can influence the outcome. While simple alkyl halides are common, other reagents have been developed for more selective transformations.[6] For example, alkyl 2,2,2-trichloroacetimidates under acidic conditions can lead to highly selective N2 alkylation.[9][10]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][9][11][12] This intrinsic stability often translates to the N1-alkylated product being the thermodynamic product, while the N2-alkylated product is often the result of kinetic control.[13][14] Conditions that allow for equilibration can favor the N1 isomer.[5][13]
Q2: I'm getting an inseparable mixture of N1 and N2 isomers. What is the most common cause?
A nearly 1:1 mixture of isomers is a frequent outcome and typically points to a lack of regiochemical control in the reaction conditions. The most common culprit is the use of standard Sₙ2 conditions, such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.[6][7] These conditions often result in comparable reaction rates at both nitrogen atoms, leading to poor selectivity.[6] High-throughput experimentation has shown that even with extensive screening of various bases and solvents, achieving high selectivity under these "standard" conditions can be elusive.[6][15]
Q3: How does the choice of base and its counter-ion affect the N1/N2 ratio?
The base and its corresponding cation play a pivotal role in directing regioselectivity, often through chelation effects.
-
Sodium Hydride (NaH) in THF: This combination is a well-established method for achieving high N1 selectivity, particularly with indazoles bearing a C3-carboxylate or similar coordinating group.[1][2][3][4][8] It is proposed that the small sodium cation (Na⁺) forms a chelated intermediate with the N2 nitrogen and the C3 substituent, sterically blocking the N2 position and directing the alkylating agent to N1.[4][8][12]
-
Cesium Carbonate (Cs₂CO₃) in Dioxane: This system has also been shown to be highly effective for selective N1 alkylation, especially with alkyl tosylates as electrophiles.[11] DFT calculations suggest that a chelation mechanism involving the cesium cation is also at play here, favoring the formation of the N1-substituted product.[11][16]
-
Potassium tert-Butoxide (t-BuOK) in THF: Strong alkoxide bases can also favor N1 selectivity, though sometimes with incomplete conversion.[2]
The diagram below illustrates the proposed chelation-controlled mechanism for N1 selectivity.
Caption: Proposed chelation of Na⁺ by the indazole anion, directing alkylation to the N1 position.
Part 2: Troubleshooting Guides
This section provides structured approaches to diagnose and solve specific problems encountered during indazole alkylation experiments.
Scenario 1: Poor Selectivity - Obtaining a Mixture of N1 and N2 Isomers
Problem: Your reaction with an indazole and an alkyl halide using K₂CO₃ in DMF yielded a difficult-to-separate mixture of N1 and N2 products.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor N1/N2 selectivity in indazole alkylation.
Detailed Explanation:
-
For N1-Selectivity:
-
Primary Recommendation: Switch to the well-established protocol of using sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF).[2][8][17] This combination is highly reliable for achieving excellent N1 regioselectivity (>99:1 in many cases), especially for indazoles with coordinating groups at the C3 position.[1][2][3][4]
-
Alternative for Simple Alkyl Groups: If direct alkylation remains problematic, a highly selective two-step method has been developed. This involves an initial condensation of the indazole with an aldehyde to form an enamine exclusively at the N1 position, followed by hydrogenation (e.g., with Pt/C) to yield the N1-alkylated product with no detectable N2 isomer.[6][18] This method is particularly useful for simple, unfunctionalized alkyl groups.[6]
-
-
For N2-Selectivity:
-
Primary Recommendation: Employ a catalytic system designed for N2-alkylation. A highly effective modern method involves using an alkyl 2,2,2-trichloroacetimidate as the alkylating agent with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[9][10] This protocol provides excellent yields and can achieve complete N2 selectivity (N2/N1 up to 100:0).[19][20]
-
Alternative N2 Method (Mitsunobu Reaction): The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD, often shows a strong preference for the N2 position.[2][5][12] While not always completely selective, it can shift the equilibrium significantly in favor of the N2 isomer.[2][5]
-
Scenario 2: Low or No Yield Despite Using a Selective Protocol
Problem: You are using the NaH/THF protocol for N1-alkylation, but the reaction is sluggish, gives a low yield, or fails to proceed.
Possible Causes and Solutions:
-
Cause 1: Inadequate Deprotonation.
-
Diagnosis: The indazole starting material is not fully converted to its sodium salt.
-
Solution: Ensure the NaH is fresh and active. Use a 60% dispersion in mineral oil and wash it with anhydrous hexanes before use to remove the oil if necessary. Ensure your THF is completely anhydrous. Extend the deprotonation time (stirring the indazole with NaH) before adding the alkylating agent. A gentle warming to 50°C after the addition of the alkylating agent can also improve conversion.[2][5]
-
-
Cause 2: Poorly Reactive Alkylating Agent.
-
Diagnosis: The electrophile is not reactive enough.
-
Solution: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. For secondary alkyl groups, an alkyl tosylate is an excellent alternative and has been shown to work well with conditions like Cs₂CO₃ in dioxane.[1][11]
-
-
Cause 3: Steric Hindrance.
-
Diagnosis: A bulky substituent at the C7 position may be sterically blocking the N1 position, preventing the reaction. This has been observed with 7-carboxylate indazoles, which can be unreactive under certain N1-selective conditions.[6][21]
-
Solution: If the substrate has significant steric bulk near N1, you may need to consider a completely different synthetic strategy, such as building the indazole ring with the desired N1-substituent already in place.[5]
-
Part 3: Data & Protocols
Summary of Reaction Conditions vs. Regioselectivity
The following table summarizes the impact of various reaction conditions on the N1:N2 product ratio, compiled from multiple studies.
| Indazole Substrate | Alkylating Agent | Base / Reagent | Solvent | N1:N2 Ratio | Total Yield (%) | Reference(s) |
| 1H-Indazole | Isobutyl Bromide | K₂CO₃ | DMF | 58:42 | 72 | [6][7] |
| 3-Carboxymethyl indazole | Alkyl Bromide | NaH | THF | >99:1 | - | [2][4][7] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | 38:46 | 84 | [7][12] |
| Methyl 1H-indazole-3-carboxylate | n-Pentanol | PPh₃ / DEAD | THF | 1:2.5 | 78 | [2][5][20] |
| 1H-Indazole | Diazo Compound | TfOH (cat.) | DCM | 0:100 | High | [19][20] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl Tosylate | Cs₂CO₃ | Dioxane | Highly N1-Selective | >90 | [11][12] |
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation
This protocol is optimized for achieving high N1 regioselectivity using the NaH/THF system.[8][17]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (alkyl bromide or tosylate, 1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and brine
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole.
-
Dissolve the starting material in anhydrous THF (approx. 0.1–0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add the alkylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir for 16–24 hours, monitoring by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50 °C.[2][5]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the pure N1-alkylated product.
Protocol 2: Highly N2-Selective Alkylation
This protocol utilizes a modern, acid-catalyzed approach for excellent N2 selectivity.[10][19][20]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Alkyl 2,2,2-trichloroacetimidate (1.2 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 0.1–0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the 1H-indazole and the alkyl 2,2,2-trichloroacetimidate in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add triflic acid dropwise.
-
Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure N2-alkylated product.
References
- Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1955.
-
National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH. Retrieved from [Link]
- Smith, A. et al. (2024).
- Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1955.
-
ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Wang, X., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
-
ResearchGate. (2008). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. Retrieved from [Link]
-
ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]
-
Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Retrieved from [Link]
-
Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Retrieved from [Link]
-
PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Retrieved from [Link]
-
Smith, A. et al. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. Retrieved from [Link]
Sources
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- 21. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
Technical Support Center: 5-Bromo-7-isopropyl-1H-indazole
Welcome to the technical support guide for 5-Bromo-7-isopropyl-1H-indazole (CAS No. 773887-09-5).[1] This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[2][3] However, achieving the high purity required for downstream applications can present several challenges.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common purification hurdles associated with this compound.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.
Q1: My initial purity analysis (TLC/LC-MS) of the crude product shows multiple spots or peaks very close to the main product. What are these likely impurities and how can I resolve them?
A1: This is a classic challenge in heterocyclic synthesis, often pointing to the formation of closely related byproducts.
-
Probable Causes:
-
Regioisomers: The synthesis of substituted indazoles can sometimes yield regioisomers.[4] Depending on the synthetic route, you might have isomers with the bromine or isopropyl group at different positions on the indazole ring. These isomers often have very similar polarities, making them difficult to separate.
-
Over-Bromination: If the bromination step is not carefully controlled, di-brominated species can form.[4] These would have a higher molecular weight, identifiable by LC-MS.
-
Unreacted Starting Material: Incomplete cyclization or bromination can lead to residual starting materials or intermediates in your crude product.[4] Reviewing the synthetic pathway is key to predicting these impurities.[5][6]
-
-
Solutions & Methodologies:
-
Optimize Column Chromatography: For closely eluting spots, a standard column may not provide sufficient resolution.
-
Action: Switch to a longer column or use a finer mesh silica gel (e.g., 230-400 mesh).
-
Action: Employ a shallow solvent gradient. Instead of a steep change from a non-polar to a polar solvent (e.g., 0% to 20% Ethyl Acetate in Hexane), try a very slow, linear gradient (e.g., 2% to 10% over many column volumes). This gives the compounds more interaction time with the stationary phase, enhancing separation.
-
-
Preparative HPLC: For high-value material or when chromatography fails, preparative Reverse-Phase HPLC (RP-HPLC) is the most powerful tool.[7] It separates compounds based on hydrophobicity, which can often resolve isomers that are inseparable on normal-phase silica.[7]
-
Recrystallization: If an impurity is present in a small enough quantity, a carefully chosen recrystallization can be effective. This method purifies the dominant compound, leaving impurities behind in the mother liquor. Toluene has been used for recrystallizing similar brominated heterocycles and could be a good starting point for solvent screening.[8]
-
Q2: My final product is an oil or a gummy solid, not the expected crystalline material. What causes this and how can I fix it?
A2: This issue almost always points to the presence of persistent, non-volatile impurities that disrupt the crystal lattice formation.
-
Probable Causes:
-
Residual Solvents: High-boiling point solvents used in the reaction or purification (like DMF, DMSO, or toluene) can be very difficult to remove.[4] Standard drying in a vacuum oven may be insufficient.
-
Grease Contamination: Using excessive vacuum grease on joints that are then exposed to solvent vapors can lead to contamination.
-
Persistent Colored Impurities: Some organic impurities can be highly colored and tenacious, co-eluting with the product and preventing crystallization.
-
-
Solutions & Methodologies:
-
High-Vacuum Drying (Lyophilization): If your compound is dissolved in a suitable solvent (like dioxane or benzene, with appropriate safety precautions), freeze-drying can be an effective way to remove final traces of solvent and obtain a fluffy powder.
-
Solvent Trituration/Slurrying: This is a powerful technique to induce crystallization and wash away soluble impurities.
-
Protocol: Place the oily product in a flask. Add a small amount of a solvent in which your product is poorly soluble but the impurities are reasonably soluble (e.g., hexane, diethyl ether, or a mixture). Stir or sonicate the mixture vigorously. The product should precipitate as a solid. Filter the solid and wash with fresh, cold solvent.
-
-
Activated Carbon Treatment: To remove colored impurities, dissolve the product in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of Celite to remove the carbon.[8] Then, proceed with solvent removal and crystallization.
-
Q3: My NMR spectrum is clean except for a few sharp singlets that don't correspond to my product. How do I identify and remove them?
A3: These are classic signs of residual solvents from your workup or purification.
-
Probable Causes:
-
Common NMR Solvents: Signals for common laboratory solvents are well-documented.[4] Common culprits include Ethyl Acetate, Dichloromethane, Hexanes, and Acetone.
-
Reaction Solvents: As mentioned in Q2, solvents like DMF or DMSO can be particularly stubborn.
-
-
Solutions & Methodologies:
-
Identification: Compare the chemical shifts of the unknown peaks with a standard chart of NMR solvent impurities.
-
Removal:
-
Co-evaporation: Dissolve the sample in a low-boiling point solvent (like dichloromethane) and re-evaporate it on a rotary evaporator. Repeat this 2-3 times. This process can azeotropically remove higher-boiling point solvents.
-
High Vacuum: Place the sample under a high vacuum line (not just a standard oven) for several hours or overnight. Gentle heating (e.g., 30-40°C) can aid this process if the compound is thermally stable.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A: To ensure long-term stability, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] Indazole rings can be susceptible to degradation over time, especially if exposed to harsh conditions.[4] For long-term archival, storage under an inert atmosphere (argon or nitrogen) is recommended.
Q2: Which analytical techniques are essential for confirming the final purity? A: A combination of techniques is necessary for a complete purity profile.
-
HPLC: This is the gold standard for quantitative purity analysis (e.g., >98%). A reverse-phase C18 column is typically used.[7][9]
-
¹H and ¹³C NMR: Essential for confirming the chemical structure and identifying any organic impurities or residual solvents.[4]
-
LC-MS: Confirms the molecular weight of the main peak and helps in the tentative identification of impurity peaks.[10]
Q3: What is the most reliable first-pass purification strategy after a synthesis? A: For most synthetic routes producing this compound, flash column chromatography on silica gel is the most effective initial purification method.[11][12] It is highly effective at removing baseline impurities, unreacted polar starting materials, and non-polar byproducts. Recrystallization can then be used as a final polishing step if needed.
Q4: Are there any known stability issues I should be aware of during purification? A: Indazoles are generally stable aromatic systems.[2] However, they can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. During aqueous workups, use mild acids/bases (e.g., saturated NaHCO₃, dilute HCl) and avoid prolonged exposure. During chromatography, prolonged contact with silica gel (which is slightly acidic) can sometimes cause degradation of very sensitive compounds, so it's best not to let the compound sit on the column for an extended period.
Section 3: Standardized Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of 1-5 grams of crude this compound.
-
Slurry Preparation: Dissolve the crude material in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 1-2x the mass of the crude product) and evaporate the solvent to dryness to create a dry powder. This "dry loading" technique prevents streaking and improves resolution.
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the mass of your crude material.
-
Loading: Carefully add the dry-loaded silica powder to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent system. Gradually and slowly increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be:
-
2% Ethyl Acetate in Hexane (2 column volumes)
-
5% Ethyl Acetate in Hexane (5-10 column volumes)
-
8-10% Ethyl Acetate in Hexane to elute the product.
-
-
Monitoring: Collect fractions and monitor them by TLC, staining with potassium permanganate or viewing under UV light.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under a high vacuum.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your purified material in various solvents (e.g., Toluene, Heptane, Isopropanol, Ethyl Acetate/Hexane mixtures) at room temperature and upon heating. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the flask to cool slowly to room temperature. Covering the flask with glass wool can slow the cooling rate, which encourages the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal. Once cloudiness appears, transfer the flask to an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Section 4: Data & Visualization
Table 1: Solvent Properties for Chromatography & Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Common non-polar mobile phase component. |
| Toluene | 2.4 | 111 | Can be used as a mobile phase or for recrystallization.[8] |
| Diethyl Ether | 2.8 | 35 | Good for trituration; highly volatile. |
| Dichloromethane | 3.1 | 40 | Good dissolving solvent, but can be hard to remove fully. |
| Ethyl Acetate | 4.4 | 77 | Common polar mobile phase component. |
| Isopropanol | 3.9 | 82 | Potential recrystallization solvent. |
Diagram 1: Troubleshooting Workflow for Impurity Identification
This workflow guides the logical process of identifying an unknown impurity peak observed in an analytical chromatogram.
Caption: Logical flow for troubleshooting impurity sources.[4]
Diagram 2: Decision Tree for Purification Method Selection
This diagram helps in choosing the appropriate purification strategy based on the scale and purity requirements.
Caption: Decision tree for selecting a purification method.
References
- BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
-
Chemsavers. (n.d.). This compound, min 98%. Retrieved from [Link]
- Yadav, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- ResearchGate. (n.d.).
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
- Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
-
SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Bromo-L-tryptophylglycine.
Sources
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- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 9. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 773887-09-5|this compound|BLD Pharm [bldpharm.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Parameters for 5-Bromo-7-isopropyl-1H-indazole
Welcome, researchers, to our dedicated technical support center for the synthesis and optimization of 5-Bromo-7-isopropyl-1H-indazole. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of complex heterocyclic compounds. This guide is structured to provide you with in-depth, field-proven insights to navigate potential experimental hurdles and optimize your reaction parameters for a successful synthesis.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, focusing on causality and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction is resulting in a very low yield, or I'm not seeing any formation of this compound. What are the likely causes and how can I troubleshoot this?
A: Low or no yield is a common but multifaceted problem in indazole synthesis. The root cause often lies in one of three areas: the starting materials, the reaction conditions, or the work-up procedure.
Potential Causes & Solutions:
-
Suboptimal Starting Materials: The primary route to this molecule often involves the cyclization of a substituted aniline derivative. Ensure your starting material, likely a derivative of 4-bromo-2-isopropyl-6-methylaniline, is of high purity. Impurities can interfere with the delicate cyclization process.
-
Incomplete Diazotization-Cyclization: A common synthetic route for indazoles is the diazotization of an aniline followed by intramolecular cyclization.[1][2] This step is highly sensitive to temperature and pH.
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt to prevent its decomposition.
-
Acidic Conditions: The reaction requires a sufficiently acidic medium to facilitate the formation of the diazonium ion. Ensure you are using an appropriate acid, like hydrochloric or sulfuric acid, at the correct concentration.
-
-
Inefficient Cyclization: The subsequent cyclization to form the indazole ring can be the rate-limiting step.
-
Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS.[3] If the reaction has stalled, a modest increase in temperature or extended reaction time might be necessary. However, excessive heat can lead to decomposition.[4]
-
Solvent Choice: The polarity of the solvent is crucial for reactant solubility and reaction kinetics.[4] Aprotic solvents like DMF or DMSO can sometimes provide higher yields in cyclization reactions.[5]
-
Issue 2: Formation of Significant Impurities
Q: I'm observing multiple spots on my TLC plate, and my crude NMR shows a mixture of products. What are the common side reactions, and how can I minimize them?
A: The formation of side products is a frequent challenge, particularly with the functionalized indazole core. The primary culprits are often over-bromination, N-alkylation (if applicable in subsequent steps), or incomplete cyclization.
Common Side Products and Mitigation Strategies:
-
Over-bromination: If you are performing a bromination step on a 7-isopropyl-1H-indazole precursor, the indazole ring is susceptible to further electrophilic substitution.
-
Positional Isomers: Depending on the synthetic route, you may form other bromo-isopropyl-indazole isomers. The directing effects of the substituents on the aromatic ring are critical. Careful selection of the starting materials is the best way to control regioselectivity.
-
N-Alkylation Isomers: If you are performing a subsequent N-alkylation, you will likely get a mixture of N-1 and N-2 alkylated products.[6][7] The ratio of these isomers is highly dependent on the reaction conditions.
-
Base and Solvent System: The choice of base and solvent can significantly influence the N-1/N-2 ratio. For instance, using NaH in THF often favors N-1 alkylation.[8]
-
-
Dehalogenation: In some instances, particularly during purification or subsequent reactions under reductive conditions, you might observe the loss of the bromine atom.[9][10] Avoid harsh reducing agents unless intended.
Purification of the Desired Product:
For mixtures of products, column chromatography on silica gel is typically the most effective purification method.[3] The polarity difference between the desired product and the various side products should allow for their separation. Recrystallization can also be a powerful tool for purification if a suitable solvent system is identified.[3]
Issue 3: Difficulty in Product Isolation and Purification
Q: My product seems to be soluble in both aqueous and organic layers during work-up, or it's challenging to purify by column chromatography. What can I do?
A: The amphoteric nature of the indazole ring can sometimes complicate extraction and purification.
Tips for Isolation and Purification:
-
pH Adjustment during Extraction: The indazole core has a basic nitrogen and an acidic N-H proton. During aqueous work-up, carefully adjust the pH to ensure your product is in its neutral form to maximize its partitioning into the organic layer. A pH of around 7-8 is often a good starting point.
-
Chromatography Solvent System Optimization:
-
TLC Analysis: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) on TLC to find the optimal conditions for separation.
-
Additives: Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the chromatography eluent can improve peak shape and separation.
-
-
Alternative Purification Methods:
-
Recrystallization: If you have a reasonably pure crude product, recrystallization can be a highly effective method for obtaining high-purity material. Experiment with various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Preparative HPLC: For very challenging separations, preparative HPLC can be employed, although it is less scalable.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
A1: While a specific, published route for this exact molecule may not be readily available, its synthesis can be logically deduced from established methods for substituted indazoles. Two primary strategies are likely:
-
Cyclization of a Pre-functionalized Aniline: This is a very common approach for indazole synthesis.[2] The synthesis would likely start from a 4-bromo-2-isopropyl-6-methylaniline derivative. This starting material would undergo diazotization followed by an intramolecular cyclization to form the indazole ring.
-
Bromination of a 7-isopropyl-1H-indazole Precursor: An alternative approach is to first synthesize 7-isopropyl-1H-indazole and then perform a regioselective bromination at the C5 position. The isopropyl group at C7 would help direct the bromination to the C5 position. Common brominating agents for this type of reaction include N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.[3][4]
Q2: How do the isopropyl and bromo substituents influence the reactivity of the indazole ring?
A2: The substituents at the 5 and 7 positions have a significant impact on the electronic properties and reactivity of the indazole ring.
-
7-Isopropyl Group: This is an electron-donating group (EDG) which activates the benzene portion of the indazole ring towards electrophilic substitution. It also provides steric hindrance around the N-1 and C-7 positions, which can influence regioselectivity in subsequent reactions.
-
5-Bromo Group: This is an electron-withdrawing group (EWG) through induction but a weak deactivator for electrophilic aromatic substitution. It also serves as a valuable synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[11]
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Standard laboratory safety protocols should always be followed. Specific hazards to be aware of include:
-
Brominating Agents: Liquid bromine is highly corrosive, toxic, and volatile.[2] N-Bromosuccinimide (NBS) is a safer alternative but should still be handled with care in a well-ventilated fume hood.
-
Diazonium Salts: These intermediates can be explosive, especially when isolated in a dry state. It is crucial to use them in solution immediately after their formation and to maintain low temperatures.
-
Solvents: Many organic solvents used in synthesis are flammable and/or toxic. Always work in a fume hood and take appropriate precautions to avoid ignition sources and inhalation.
Q4: Can you provide a general, step-by-step experimental protocol for a potential synthesis route?
A4: The following is a generalized protocol based on common indazole synthesis methodologies. Note: This is a hypothetical procedure and must be optimized for your specific laboratory conditions and scale.
Hypothetical Synthesis via Cyclization of 4-bromo-2-isopropyl-6-methylaniline:
-
Dissolution: Dissolve the starting aniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
-
Diazotization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. Stir for 30-60 minutes.
-
Cyclization: Slowly warm the reaction mixture to room temperature and then heat to a temperature determined by optimization (e.g., 60-80 °C) to facilitate cyclization. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into ice water. Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude product.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations and Data
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low product yield.
Key Reaction Parameter Summary
| Parameter | Recommendation | Rationale |
| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt intermediate. |
| Brominating Agent Stoichiometry | 1.0 - 1.3 equivalents | Minimizes the formation of over-brominated side products.[3][4] |
| Solvent for Cyclization | Aprotic (e.g., DMF, DMSO) or acidic (e.g., Acetic Acid) | Solvent polarity affects reactant solubility and reaction kinetics.[4][5] |
| Purification Method | Silica Gel Column Chromatography | Effective for separating products with different polarities.[3] |
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-indazole.
- BenchChem. (n.d.). Addressing incomplete conversion in indazole synthesis.
- Shaikh, A. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
- Keating, G. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
- ResearchGate. (n.d.). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole.
- Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- BenchChem. (n.d.). optimizing reaction conditions for bromo-indazole synthesis.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- Guidechem. (n.d.). What is the synthesis process of 5-Bromo-7-azaindole?
- ResearchGate. (n.d.). Control experiment and plausible mechanism of the cyclization step by SOBr2/AcOH.
- National Institutes of Health. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
- Royal Society of Chemistry. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
- Wikipedia. (n.d.). Dehalogenation.
- PubMed. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.
- ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
- Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
- Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
- EPO. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750.
- AMERICAN ELEMENTS. (n.d.). This compound.
- Royal Society of Chemistry. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
- Royal Society of Chemistry. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Patsnap. (n.d.). Method for synthesizing 5-bromo-7-azaindole.
- ResearchGate. (n.d.). The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),....
- BLD Pharm. (n.d.). This compound, min 98%, 100 mg.
- YouTube. (2015). Halogenation and Dehalogenation in the Industry // Reactor Engineering - Class 153.
- Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole.
- YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2.
- Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole 97 53857-57-1.
- Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution.
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- PubChem. (n.d.). 5-bromo-1H-indazole.
- National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
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Technical Support Center: 5-Bromo-7-isopropyl-1H-indazole
Welcome to the dedicated technical support guide for 5-Bromo-7-isopropyl-1H-indazole. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Given that specific degradation data for this compound is not extensively published, this guide synthesizes established principles of indazole chemistry and forced degradation studies to provide a robust framework for your experimental work. We will explore potential degradation pathways, troubleshoot common experimental challenges, and provide validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a critical concern?
This compound is a substituted indazole, a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2] The stability of this molecule is a critical parameter because chemical degradation can lead to a loss of potency, altered efficacy, and the formation of potentially toxic impurities. Understanding its degradation profile is essential for developing stable formulations, defining appropriate storage conditions, and ensuring the safety and reliability of any resulting therapeutic agent.[3][4]
Q2: What are the primary mechanisms by which this compound might degrade?
Based on the functional groups present and the general chemistry of the indazole ring system, the primary degradation pathways to anticipate are:
-
Hydrolysis: Cleavage of bonds due to reaction with water, potentially accelerated under acidic or basic conditions. While the indazole core is relatively stable, extreme pH can affect the molecule's integrity.[5]
-
Oxidation: The electron-rich indazole ring system and the tertiary carbon on the isopropyl group are potential sites for oxidative attack by atmospheric oxygen, peroxides, or other oxidizing agents.[6][7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce chemical changes. Indazoles are known to undergo photochemical rearrangements, such as transposition to benzimidazoles.[8][9]
Q3: What are the standard "forced degradation" conditions I should use to test the stability of my compound?
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage or use.[10] This helps to rapidly identify potential degradation products. A standard set of conditions includes:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80°C).[11]
-
Base Hydrolysis: 0.1 M NaOH at elevated temperatures (e.g., 60-80°C).[11]
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[11][12]
-
Thermal Stress: Dry heat (e.g., 80-100°C) or heat with humidity.[13]
-
Photostability: Exposure to a controlled light source as specified by ICH Q1B guidelines.[12]
Q4: How can I distinguish between a degradation product and a process impurity from the synthesis?
This is a critical step in impurity profiling. A process impurity will be present in the initial, unstressed sample (Time 0). A degradation product will either be absent or at a very low level initially and will increase in concentration upon exposure to stress conditions (e.g., heat, acid). Comparing the impurity profile of a stressed sample to that of a control (unstressed) sample stored under ideal conditions is the definitive method.
Q5: What are the recommended analytical techniques for monitoring the degradation of this compound?
A stability-indicating analytical method is required, which is a validated method that can separate the active compound from its degradation products. The primary technique is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) , typically with UV detection.[14] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for obtaining molecular weight information, which is the first step in identifying a degradant.[14][15] Further characterization may require isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy .
Troubleshooting Guide: Experimental Challenges
Problem 1: I've applied standard stress conditions, but my chromatogram shows no new peaks. Does this mean my compound is completely stable?
-
Plausible Cause & Solution: While the compound may be robust, it's more likely the stress conditions were insufficient to induce detectable degradation. The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure the analytical method is truly "stability-indicating".[12]
-
Troubleshooting Steps:
-
Increase Stress Intensity: Gradually increase the severity of the conditions. For hydrolysis, you can increase the acid/base concentration (e.g., to 1 M HCl/NaOH) or raise the temperature. For oxidation, a higher concentration of H₂O₂ can be used.
-
Extend Duration: Increase the exposure time. Some stable compounds may require several days under stress to show significant degradation.
-
Confirm Method Suitability: Ensure your analytical method has sufficient resolution to separate potential degradants from the main peak. Check that your detection wavelength is appropriate for both the parent compound and potential products, which may have different chromophores.
-
Problem 2: My compound degraded almost completely after applying stress. How can I get meaningful data from this?
-
Plausible Cause & Solution: The stress conditions were too harsh, leading to extensive or "secondary" degradation, where the initial degradants break down further. This can complicate pathway elucidation.
-
Troubleshooting Steps:
-
Reduce Stress Intensity: Systematically decrease the stressor concentration, temperature, or exposure time.
-
Time-Point Analysis: Sample at multiple, earlier time points during the stress study. For example, instead of a single 24-hour time point, analyze samples at 2, 4, 8, and 12 hours. This will allow you to observe the formation of primary degradants before they are consumed.
-
Use Milder Reagents: For oxidation, if 3% H₂O₂ is too strong, try a lower concentration or a different, milder oxidizing agent.
-
Problem 3: I observe a major degradation product under oxidative stress. What is its likely structure?
-
Plausible Cause & Scientific Rationale: The most probable sites of oxidation on this compound are the indazole ring itself and the isopropyl side chain.
-
Hypothesized Pathways:
-
N-Oxide Formation: The nitrogen atoms of the pyrazole portion of the indazole ring are susceptible to oxidation, which would result in an N-oxide. This would correspond to an increase in mass of +16 Da.
-
Hydroxylation of the Isopropyl Group: The tertiary carbon of the isopropyl group is a prime target for oxidation, leading to the formation of a tertiary alcohol (2-(5-bromo-1H-indazol-7-yl)propan-2-ol). This would also result in a mass increase of +16 Da.
-
Ring Opening: Severe oxidation can lead to the cleavage of the pyrazole or benzene ring, resulting in a variety of smaller, more polar fragments.
-
-
Next Steps:
-
Use high-resolution LC-MS to obtain an accurate mass and predicted elemental formula for the degradant.
-
If the degradant can be isolated, use ¹H and ¹³C NMR to confirm its structure. The disappearance of the isopropyl methine proton and the appearance of a hydroxyl proton signal would support the formation of the tertiary alcohol.
-
Problem 4: My compound is highly sensitive to light. What kind of photoproduct should I investigate?
-
Plausible Cause & Scientific Rationale: Indazoles are known to undergo a photochemically induced rearrangement to form benzimidazoles.[8][9] This occurs via a nitrogen-carbon transposition.
-
Hypothesized Pathway: this compound could rearrange to form its structural isomer, 6-Bromo-4-isopropyl-1H-benzimidazole . This is a significant transformation to consider.
-
Next Steps:
-
Check the Mass: The key indicator is that this is an isomerization reaction. The degradation product will have the exact same molecular weight and elemental formula as the parent compound.
-
Chromatographic Separation: You will need a well-resolved chromatographic method to separate these two isomers. They will likely have different retention times.
-
Structural Confirmation: NMR spectroscopy would be required for definitive structural confirmation, as the connectivity of the atoms will have changed significantly.
-
Experimental Protocols & Data Visualization
Protocol: Standard Forced Degradation Study
This protocol provides a starting point for investigating the degradation of this compound.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Condition Application (perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal: Place a solid sample of the compound in a 80°C oven.
-
Photolytic: Expose a solution (e.g., in quartz cuvettes) and a solid sample to a light source according to ICH Q1B guidelines. Wrap a control sample in aluminum foil.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours). For acid/base samples, neutralize with an equivalent amount of base/acid before analysis. For thermal samples, dissolve a known quantity in a suitable solvent.
-
Analysis: Analyze all samples by a validated, stability-indicating HPLC-UV method. Quantify the parent compound and any degradation products.
-
Peak Purity & Mass Analysis: Use a photodiode array (PDA) detector to assess peak purity. Analyze key samples by LC-MS to determine the mass-to-charge ratio (m/z) of any new peaks.
Data Presentation: Summary of Forced Degradation Results
Organize your findings in a clear, tabular format for easy interpretation and reporting.
| Stress Condition | Duration (hrs) | % Assay of Parent Compound | % Degradation | Major Degradant(s) (RT, m/z) | Mass Balance (%) |
| Control | 24 | 99.8 | 0.2 | - | 100.0 |
| 0.1 M HCl, 60°C | 24 | 95.2 | 4.8 | RT 5.2 min, m/z [X] | 99.5 |
| 0.1 M NaOH, 60°C | 24 | 91.5 | 8.5 | RT 4.8 min, m/z [Y] | 99.1 |
| 3% H₂O₂, RT | 24 | 88.0 | 12.0 | RT 6.1 min, m/z [Z+16] | 98.8 |
| 80°C, Dry Heat | 24 | 99.1 | 0.9 | - | 99.7 |
| Light (ICH Q1B) | 24 | 85.3 | 14.7 | RT 9.5 min, m/z [Parent] | 99.0 |
Visualizations
Caption: General workflow for a forced degradation study.
Caption: Potential degradation pathways for the title compound.
References
- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole - Benchchem.
- Protonation of the Imidazole Ring Prevents the Modulation by Histidine of Oxidative DNA Degradation - PubMed.
- Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC.
- 5-Bromo-7-methyl-1H-indazole - Chem-Impex.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC - NIH.
- Hydrolysis rates of some acetylimidazole derivatives - ResearchGate.
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
- Photochemical Conversion of Indazoles into Benzimidazoles - PMC - PubMed Central - NIH.
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW - Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results.
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. Available at: [Link]
-
Visible light induced functionalization of indazole and pyrazole: A recent update - Royal Society of Chemistry. Available at: [Link]
-
Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed. Available at: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS - IJRPR. Available at: [Link]
-
(PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update - ResearchGate. Available at: [Link]
-
Forced Degradation Studies in Pharmaceutical Industry - YouTube. Available at: [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. Available at: [Link]
-
1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Development of a selective and scalable N1-indazole alkylation - PMC. Available at: [Link]
-
The photocyclization of a hydrazone to an indazole - IBM Research. Available at: [Link]
-
(PDF) Analysing Impurities and Degradation Products - ResearchGate. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. Available at: [Link]
-
A new method to identify hydrolytic degradants in drug substances with UPLC-MS using ¹⁸O-labelled water - PubMed. Available at: [Link]
-
2-Substituted indazoles. Synthesis and antimicrobial activity - PubMed. Available at: [Link]
-
Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology. Available at: [Link]
-
Degradation Kinetics and Pathways of Isopropyl Alcohol by Microwave-Assisted Oxidation Process | Request PDF - ResearchGate. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protonation of the imidazole ring prevents the modulation by histidine of oxidative DNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemical Conversion of Indazoles into Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ijmr.net.in [ijmr.net.in]
- 15. A new method to identify hydrolytic degradants in drug substances with UPLC-MS using ¹⁸O-labelled water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-7-isopropyl-1H-indazole
Welcome to the technical support center for the synthesis of 5-Bromo-7-isopropyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important building block.
Introduction
This compound is a key intermediate in the development of various therapeutic agents. Its synthesis, while conceptually straightforward, can be prone to the formation of several impurities that can complicate purification and impact the quality of the final product. This guide provides a comprehensive overview of these common impurities, their mechanisms of formation, and robust strategies for their identification, mitigation, and removal.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the diazotization and subsequent intramolecular cyclization of 2-amino-4-bromo-6-isopropylaniline. This reaction is typically carried out using a nitrite source, such as isoamyl nitrite or sodium nitrite, in an appropriate solvent.
Q2: What are the critical parameters to control during the synthesis?
The critical parameters to control are temperature, stoichiometry of the diazotizing agent, and the purity of the starting materials. Temperature control is crucial during the diazotization step to prevent the decomposition of the diazonium intermediate and minimize the formation of phenolic byproducts. Precise control over the stoichiometry of the nitrite source is necessary to avoid side reactions and ensure complete conversion.
Q3: What analytical techniques are recommended for monitoring the reaction and identifying impurities?
A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for monitoring the reaction progress and detecting the presence of impurities. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools.[1]
Q4: How can I purify the final product?
Purification of this compound can typically be achieved through column chromatography on silica gel.[2][3] A gradient elution with a solvent system such as ethyl acetate in heptane or dichloromethane in methanol is often effective. Recrystallization from a suitable solvent or solvent mixture can also be employed for further purification of the isolated product.[3]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering insights into potential causes and actionable solutions.
Issue 1: Presence of an Isomeric Impurity
Q: My post-reaction analysis (HPLC or ¹H NMR) shows a significant peak with the same mass as my product, but with a different retention time or spectral pattern. What is this likely to be?
A: This is likely a regioisomeric impurity.
-
Causality: The formation of regioisomers is a common challenge in the synthesis of substituted indazoles. Depending on the synthetic route, you may be observing:
-
Positional Isomers of Bromine: If bromination is performed on the 7-isopropyl-1H-indazole core, the bromine atom can be introduced at different positions on the benzene ring, leading to isomers such as 3-bromo-, 4-bromo-, or 6-bromo-7-isopropyl-1H-indazole. The regioselectivity of bromination is influenced by the directing effects of the existing substituents and the reaction conditions.[2]
-
N-Alkylated Isomers (if applicable): If an alkylation step is involved, it can occur on either N1 or N2 of the indazole ring, leading to a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by steric and electronic factors of the substituents on the indazole ring.[4][5] For the synthesis of the parent 1H-indazole, this is not a direct impurity but can arise if unintended alkylation occurs.
-
-
Troubleshooting and Solutions:
-
Confirm the Structure: Isolate the impurity using preparative HPLC and characterize it by ¹H and ¹³C NMR to confirm its isomeric nature.
-
Optimize Reaction Conditions:
-
For bromination, reaction conditions can be tuned to favor the desired isomer. For instance, bromination in an acidic medium can favor substitution on the indazolium cation, leading to different regioselectivity compared to neutral or basic conditions.[2]
-
-
Purification: Careful column chromatography with an optimized solvent system is usually effective in separating regioisomers.
-
Issue 2: Incomplete Reaction and Presence of Starting Material
Q: My reaction does not go to completion, and I observe a significant amount of the starting aniline in the crude product. What can I do?
A: Incomplete conversion is a frequent issue that can be addressed by optimizing several reaction parameters.
-
Causality:
-
Insufficient Diazotizing Agent: The stoichiometry of the nitrite source is critical. An insufficient amount will naturally lead to incomplete conversion.
-
Suboptimal Temperature: The rate of diazotization and cyclization is temperature-dependent. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to the decomposition of the diazonium intermediate.[6]
-
Poor Solubility: If the starting aniline is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow.[6]
-
-
Troubleshooting and Solutions:
-
Stoichiometry: Ensure at least a stoichiometric amount of the diazotizing agent is used. A slight excess (1.1-1.2 equivalents) can sometimes be beneficial, but this should be optimized to avoid side reactions.
-
Temperature Optimization: Perform the reaction at a slightly elevated temperature, for example, by gently refluxing in a solvent like chloroform, to ensure the reaction proceeds to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.[7]
-
Solvent Choice: Select a solvent in which the starting material has good solubility at the reaction temperature.
-
Issue 3: Formation of a Higher Molecular Weight Impurity
Q: I am observing an impurity with a mass corresponding to a di-brominated product. How can I avoid this?
A: This is likely due to over-bromination.
-
Causality: If the synthesis involves a bromination step on the 7-isopropyl-1H-indazole core, using an excess of the brominating agent can lead to the introduction of a second bromine atom, resulting in a dibromo-7-isopropyl-1H-indazole impurity.
-
Troubleshooting and Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂). Use close to one equivalent to favor mono-bromination.
-
Slow Addition: Add the brominating agent slowly and at a controlled temperature to maintain selectivity.
-
Purification: The di-brominated product will have a different polarity and can be separated by column chromatography.
-
Issue 4: Presence of a Phenolic Impurity
Q: My LC-MS analysis shows an impurity with a mass corresponding to the replacement of the amino group with a hydroxyl group in my starting material, which then cyclizes. What is this and how is it formed?
A: This is a phenolic impurity, likely 5-Bromo-7-isopropyl-1H-indazol-x-ol, formed from the decomposition of the diazonium salt intermediate.
-
Causality: The diazonium salt intermediate in the synthesis of indazoles can be unstable, especially at elevated temperatures or in the presence of water. It can decompose to form a carbocation, which is then trapped by water to yield a phenol.[8][9]
-
Troubleshooting and Solutions:
-
Temperature Control: Maintain a low and controlled temperature during the diazotization step.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Rapid Subsequent Reaction: Proceed with the cyclization step as soon as the diazotization is complete to minimize the lifetime of the diazonium intermediate.
-
Data Summary and Protocols
Table 1: Common Impurities and their Identification
| Impurity Type | Likely Structure | Identification Method | Mitigation Strategy |
| Regioisomer | 6-Bromo-7-isopropyl-1H-indazole | HPLC, ¹H NMR | Optimize bromination conditions |
| Unreacted SM | 2-amino-4-bromo-6-isopropylaniline | TLC, HPLC, LC-MS | Increase reaction time/temp, check stoichiometry |
| Over-bromination | X,5-Dibromo-7-isopropyl-1H-indazole | LC-MS, ¹H NMR | Control stoichiometry of brominating agent |
| Phenolic Impurity | 5-Bromo-7-isopropyl-indazol-x-ol | LC-MS | Low temp, anhydrous conditions |
| Incomplete Cyclization | Diazonium salt intermediate or related species | LC-MS | Ensure sufficient time/temp for cyclization |
Protocol 1: Synthesis of 5-Bromo-1H-indazole (Model Reaction)
This protocol for a related compound illustrates the key steps and can be adapted for this compound.[7]
-
Acetylation: To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
-
Diazotization and Cyclization: Stir the solution for 50 minutes, then add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L). Reflux the solution at 68°C for 20 hours.
-
Work-up: Cool the reaction to 25°C and remove the volatiles under reduced pressure. Perform an aqueous work-up with HCl and neutralize with NaOH.
-
Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are dried and purified by filtration through a silica gel pad to yield 5-bromoindazole.
Protocol 2: HPLC Method for Impurity Profiling
This is a general method that can be a starting point for analysis.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable ratio of A:B (e.g., 80:20) and ramp up to a higher concentration of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Visualizations
Diagram 1: Potential Impurity Formation Pathways
Caption: Potential pathways for impurity formation during synthesis.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common impurities.
References
-
Humphrey, G. R., & Miller, R. A. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of organic chemistry, 84(15), 9453–9461. [Link]
-
Kerr, D. J., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2348–2360. [Link]
-
García-López, J. A., et al. (2021). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega, 6(46), 31039–31050. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Pautels, C., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Chemistry – A European Journal, e202303530. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor yield in 5-Bromo-7-isopropyl-1H-indazole reactions
Welcome to the technical support resource for the synthesis of 5-Bromo-7-isopropyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the electrophilic bromination of the 7-isopropyl-1H-indazole core. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable solutions.
Q1: My reaction shows low conversion or has stalled completely. What are the primary factors to investigate?
A1: Low or incomplete conversion in the bromination of 7-isopropyl-1H-indazole is a common issue that can typically be traced back to reagent integrity, reaction conditions, or starting material quality.
-
Reagent Inactivity: The most frequent culprit is the brominating agent, particularly N-Bromosuccinimide (NBS). NBS can degrade over time, especially with exposure to moisture and light, leading to reduced electrophilic bromine content.
-
Expert Recommendation: Always use a fresh bottle of NBS or purify older batches by recrystallization from water. Before starting the main reaction, consider running a small-scale test reaction with a known, reactive substrate to confirm the activity of your NBS.
-
-
Suboptimal Acidity: The electrophilic bromination of an indazole ring is highly dependent on the reaction medium. The reaction often requires a strong acid to activate the brominating agent and protonate the indazole ring, which influences its electronic properties and directs the substitution.
-
Mechanistic Insight: In a strongly acidic medium like concentrated sulfuric acid, the indazole ring is protonated. This deactivates the pyrazole ring towards electrophilic attack and directs the incoming electrophile (Br+) to the electron-rich benzene ring, favoring substitution at the C5 position. Using milder acids or neutral solvents can lead to sluggish or failed reactions.[1]
-
-
Temperature and Solubility: The reaction may require specific temperatures to overcome the activation energy barrier. Furthermore, if the starting 7-isopropyl-1H-indazole is not fully soluble in the chosen solvent system, the reaction will be limited by mass transfer, resulting in incomplete conversion.[2]
-
Expert Recommendation: Ensure your starting material is fully dissolved before proceeding. For reactions in H₂SO₄, gentle warming (e.g., to 25-30 °C) may be necessary, but this should be carefully controlled to prevent side reactions.[1]
-
Q2: I'm observing a significant amount of a di-brominated byproduct in my crude analysis. How can I suppress this over-bromination?
A2: The formation of di-bromo-7-isopropyl-1H-indazole is a classic example of over-reaction. The mono-brominated product is still an activated aromatic system and can undergo a second bromination if conditions are not carefully controlled.
-
Stoichiometry is Critical: The most direct cause of over-bromination is an excess of the brominating agent.
-
Expert Recommendation: Use a slight excess, but tightly controlled amount, of NBS (typically 1.05–1.10 equivalents). Weigh the reagent carefully and ensure accurate molar calculations based on the purity of your starting material. Running reactions with more than 1.5 equivalents of NBS will almost certainly lead to significant di-bromination.[3]
-
-
Reaction Monitoring: Allowing the reaction to proceed for too long after the starting material has been consumed will inevitably lead to byproduct formation.
-
Protocol: Monitor the reaction progress diligently using a suitable analytical technique (TLC, LC-MS, or GC-MS). Quench the reaction promptly once the starting material is consumed to a satisfactory level (e.g., >95%).
-
-
Temperature Control: Higher temperatures can increase the rate of the second bromination relative to the first. Maintaining a consistent and controlled temperature is key.
Q3: My product is a mixture of bromo-isomers. How can I improve the regioselectivity to favor the 5-bromo product?
A3: The indazole nucleus has several positions susceptible to electrophilic attack. Achieving high regioselectivity is a matter of exploiting the electronic and steric properties of the substrate under specific conditions.
-
The Role of the Solvent/Acid: As mentioned in A1, the choice of acid is paramount for directing the bromination.
-
Mechanistic Insight: The isopropyl group at the 7-position provides some steric hindrance, discouraging attack at the C6 position. The primary directing influence, however, comes from the electronic nature of the protonated indazole ring in a strong acid. Sulfuric acid has proven effective in directing bromination to the 5-position in similar heterocyclic systems.[1] Swapping H₂SO₄ for other acids like trifluoroacetic acid or acetic acid may result in no reaction or a different isomer distribution.[1]
-
-
Alternative Brominating Agents: While NBS is common, other reagents may offer different selectivity profiles, although this often requires re-optimization. Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have been used for C3 bromination of indazoles, highlighting that the choice of reagent can fundamentally alter the outcome.[4][5] For 5-position bromination, NBS in a strong acid remains the most reliable method.
Q4: I'm struggling to remove the succinimide byproduct from my reaction mixture during workup and purification. What is the most effective method?
A4: Succinimide, the byproduct of NBS, is moderately polar and has some water solubility, which can make it a persistent impurity, often co-eluting with the desired product in column chromatography.
-
Chemical Quenching and Extraction: The key is to convert succinimide into a form that is easily separable from your organic product.
-
Expert Recommendation: First, quench any unreacted NBS with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[6] This prevents further bromination during workup. Second, leverage the acidic nature of succinimide (pKa ≈ 9.6). By washing the organic layer with a basic aqueous solution (e.g., 1M NaOH, saturated NaHCO₃, or K₂CO₃), you can deprotonate the succinimide to form its highly water-soluble sodium salt, which is then readily extracted into the aqueous phase.[6]
-
Caution: Ensure your target molecule, this compound, is stable to basic conditions before performing this wash. A milder base like sodium bicarbonate is often sufficient and safer for base-sensitive compounds.
-
-
Chromatography Optimization: If succinimide persists, adjusting your column chromatography parameters can improve separation.
-
Expert Recommendation: Try a less polar solvent system. A gradient elution starting with a non-polar solvent (e.g., heptane or hexane) and gradually increasing the polarity with ethyl acetate can often resolve the product from the more polar succinimide impurity.[6]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting Decision Tree for Indazole Bromination.
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is optimized for high yield and regioselectivity.
Materials:
-
7-isopropyl-1H-indazole
-
N-Bromosuccinimide (NBS, recrystallized)
-
Sulfuric Acid (H₂SO₄, 96-98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-isopropyl-1H-indazole (1.0 eq.).
-
Cool the flask in an ice-water bath (0 °C).
-
Slowly and carefully add concentrated sulfuric acid (approx. 10 volumes, e.g., 10 mL per 1 g of starting material). Stir until all solid has dissolved.
-
In a separate container, weigh N-Bromosuccinimide (1.07 eq.).
-
While maintaining the internal temperature between 0-5 °C, add the NBS portion-wise to the stirred solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 25 °C).
-
Stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 100 g of ice per 10 mL of H₂SO₄ used).
-
The product may precipitate as a solid. Stir the slurry for 30 minutes.
-
Neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until the pH is ~7-8. Be cautious as significant CO₂ evolution will occur.
-
Extract the aqueous slurry with dichloromethane (3 x 50 mL).
-
Combine the organic layers and proceed to the workup protocol below.
Protocol 2: Workup and Purification
-
Combine the organic extracts from the synthesis protocol.
-
Wash the organic layer sequentially with:
-
Saturated aqueous Na₂S₂O₃ (1 x 50 mL) to quench any remaining electrophilic bromine.
-
Saturated aqueous NaHCO₃ (2 x 50 mL) to remove succinimide.
-
Brine (1 x 50 mL) to aid in layer separation and remove bulk water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a heptane/ethyl acetate gradient to afford pure this compound.
Data Summary Table
The following table summarizes the expected outcomes based on key reaction parameter changes, derived from established principles of electrophilic aromatic substitution.[1][3]
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome & Rationale |
| Brominating Agent | 1.5 eq. NBS | 1.07 eq. NBS | Condition B is superior. High excess of NBS (A) leads to significant di-bromination. Tightly controlling stoichiometry (B) maximizes mono-bromination. |
| Acid/Solvent | Acetic Acid | 96% Sulfuric Acid | Condition B is superior. Acetic acid (A) is not acidic enough to sufficiently activate the system, leading to low conversion. H₂SO₄ (B) protonates the indazole, directing substitution to the 5-position. |
| Temperature | 50 °C | 25 °C | Condition B is superior. Elevated temperature (A) can increase reaction rate but often promotes the formation of undesired side products and over-bromination. |
References
-
Organic Chemistry Portal. (2023). Indazole synthesis. Retrieved January 11, 2026, from [Link]
-
Park, A., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available at: [Link]
-
Gao, Y., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ACS Omega. Available at: [Link]
-
Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization for the bromination step. Retrieved January 11, 2026, from [Link]
-
Li, W., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
ChemHelpASAP. (2021). Electrophilic aromatic bromination with N-bromosuccinimide. Retrieved January 11, 2026, from [Link]
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Assay Solubility & Performance for 5-Bromo-7-isopropyl-1H-indazole
Welcome to the dedicated technical support guide for optimizing the solubility of 5-Bromo-7-isopropyl-1H-indazole in your experimental assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with this poorly soluble compound. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure reliable and reproducible assay results.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound (C₁₀H₁₁BrN₂) is a heterocyclic compound with a molecular weight of 239.11 g/mol .[1][2] Its structure, characterized by a bicyclic aromatic indazole core with a bromine and an isopropyl substituent, contributes to its low aqueous solubility. The planar aromatic rings can lead to strong crystal lattice energy, making it difficult for solvent molecules to surround and dissolve the individual molecules. The isopropyl group adds to the lipophilicity of the compound. Such properties are common in many modern drug candidates, which are often classified as "brick-dust" or "grease-ball" molecules due to their poor solubility.[3]
This guide will walk you through a systematic approach to enhance the solubility of this compound for consistent and accurate results in your biological and chemical assays.
Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific problems you might encounter when preparing solutions of this compound for your assays.
Issue 1: My compound won't dissolve in my aqueous assay buffer.
Root Cause Analysis: The high lipophilicity and crystalline nature of this compound prevent it from readily dissolving in polar aqueous solutions. Direct addition of the solid compound to the buffer is unlikely to be successful.
Solution Pathway:
-
Primary Stock Solution in an Organic Co-solvent: The first and most common step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[4]
-
Recommended Co-solvent: Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a vast range of polar and nonpolar compounds.[5][6] It is a standard practice in most cell-based and biochemical assays.
-
Alternative Co-solvents: If DMSO is incompatible with your assay, other options include ethanol, propylene glycol, or polyethylene glycols (PEGs).[4][7]
-
-
Serial Dilution: Once a clear stock solution is achieved, perform serial dilutions into your aqueous assay buffer to reach the desired final concentration.
dot
Caption: Basic workflow for preparing assay solutions.
Issue 2: My compound precipitates out of solution after dilution into the aqueous buffer.
Root Cause Analysis: This is a common issue when the final concentration of the organic co-solvent is not sufficient to maintain the solubility of the compound in the aqueous environment. The compound "crashes out" as it is introduced to the aqueous phase.
Solution Pathway:
-
Optimize Final Co-solvent Concentration:
-
Most cell-based assays can tolerate a final DMSO concentration of up to 0.5-1% without significant cytotoxicity.[8] However, it is crucial to determine the tolerance of your specific cell line or assay system.
-
Recommendation: Create a dose-response curve of your assay system with varying concentrations of DMSO alone to establish a baseline for solvent tolerance.
-
-
Employ Surfactants: Surfactants, or surface-active agents, can be used to create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[9][10]
-
Mechanism: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic exterior. The poorly soluble drug partitions into the hydrophobic core.[9]
-
Common Non-ionic Surfactants: Polysorbate 80 (Tween 80) and polyoxyl 35 castor oil (Cremophor EL) are frequently used due to their lower potential for causing irritation and higher biocompatibility.[9]
-
Protocol: Prepare your stock solution in DMSO, and then dilute it into an assay buffer that has been pre-supplemented with a low concentration of a surfactant (e.g., 0.01-0.1% Tween 80).
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a highly effective solvent for a wide range of organic compounds and is a standard in biological assays.[5][6] Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO, ensuring the compound is fully dissolved before further dilution.
Q2: Can I use pH modification to improve the solubility of this compound?
A2: Yes, pH modification can be a viable strategy, particularly for compounds with ionizable groups. The indazole ring system has both acidic and basic properties. The 1H-indazole tautomer is the more stable form.[11][12] The solubility of compounds with acidic or basic functional groups can be significantly influenced by the pH of the solution.[13]
-
Experimental Approach:
-
Determine the pKa of this compound (if not available, use the pKa of the parent indazole as an estimate).
-
Prepare a series of buffers with pH values ranging above and below the pKa.
-
Attempt to dissolve the compound in these buffers to determine the pH at which solubility is maximal.
-
Ensure that the chosen pH is compatible with your assay system.
-
Q3: My assay is sensitive to organic solvents. What are my alternatives?
A3: If your assay cannot tolerate even low concentrations of co-solvents, more advanced formulation strategies may be necessary. One of the most effective approaches is the use of cyclodextrins.[14][15]
-
What are Cyclodextrins? Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[14][16] This structure allows them to encapsulate hydrophobic "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[17]
-
Commonly Used Cyclodextrins:
-
Beta-cyclodextrin (β-CD): A naturally occurring cyclodextrin.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified version with increased water solubility and reduced toxicity, making it a popular choice in pharmaceutical formulations.[17]
-
-
How to Use Cyclodextrins:
-
Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD).
-
Add the solid this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take some time.
-
The resulting clear solution can then be used in your assay.
-
dot
Caption: Cyclodextrin forming a water-soluble complex.
| Solubilization Strategy | Mechanism of Action | Advantages | Considerations |
| Co-solvents (e.g., DMSO) | Increases the polarity of the solvent mixture, allowing for the dissolution of nonpolar compounds.[4] | Simple, rapid, and widely used in high-throughput screening.[7] | Potential for solvent toxicity in sensitive assays; compound may precipitate upon dilution.[8] |
| pH Adjustment | For ionizable compounds, adjusting the pH can convert the molecule to a more soluble salt form.[13] | Can significantly increase solubility for appropriate compounds. | Requires knowledge of the compound's pKa; the required pH may not be compatible with the assay.[18] |
| Surfactants (e.g., Tween 80) | Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[9] | Effective at low concentrations; can prevent precipitation. | Can interfere with some assays; potential for cytotoxicity at higher concentrations.[19] |
| Cyclodextrins (e.g., HP-β-CD) | Form water-soluble inclusion complexes by encapsulating the hydrophobic drug molecule.[14][16] | Generally low toxicity; can be a good alternative to organic solvents.[17] | May not be effective for all molecules; can be more expensive than other methods. |
Experimental Protocols
Protocol 1: Co-solvent Screening
-
Objective: To identify the most effective co-solvent for this compound.
-
Materials: this compound, DMSO, Ethanol, Propylene Glycol, PEG 400, microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh out 1-2 mg of the compound into separate microcentrifuge tubes.
-
Add a small, precise volume of each co-solvent (e.g., 100 µL) to the respective tubes to achieve a target high concentration (e.g., 10-20 mg/mL).
-
Vortex each tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tubes in a sonicator bath for 10-15 minutes.
-
Visually inspect each tube for complete dissolution. Note any that remain as a suspension or have visible particulates.
-
Select the co-solvent that provides the clearest, most concentrated stock solution for your experiments.
-
Protocol 2: Cyclodextrin Complexation
-
Objective: To prepare a solvent-free aqueous stock solution of this compound.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer, glass vials.
-
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in deionized water. Stir until fully dissolved.
-
Add a pre-weighed amount of this compound to the HP-β-CD solution to achieve the desired final concentration.
-
Cap the vial and stir the mixture at room temperature for 24-48 hours. The solution should gradually clarify as the inclusion complex forms.
-
After the incubation period, visually inspect the solution for clarity. If necessary, filter through a 0.22 µm syringe filter to remove any undissolved particles.
-
This clear solution can now be used as your aqueous stock.
-
References
- Vertex AI Search, Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search, Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps.
- Vertex AI Search, Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Vertex AI Search, Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
- Vertex AI Search, Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Vertex AI Search, Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Vertex AI Search, Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
- Vertex AI Search, Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
- Vertex AI Search, Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology.
- Vertex AI Search, Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Vertex AI Search, Techniques to improve the solubility of poorly soluble drugs - ResearchG
- Vertex AI Search, Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Vertex AI Search, Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Vertex AI Search, Cosolvent - Wikipedia.
- Vertex AI Search, 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
- Vertex AI Search, Solubility enhancement techniques: A comprehensive review - WJBPHS.
- Vertex AI Search, Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchG
- Vertex AI Search, Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
- Vertex AI Search, Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- Vertex AI Search, Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chel
- Vertex AI Search, Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates | Request PDF - ResearchG
- Vertex AI Search, this compound | CymitQuimica.
- Vertex AI Search, Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
- Vertex AI Search, Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals | Asian Journal of Dental and Health Sciences.
- Vertex AI Search, Solubilizing Systems for Parenteral Formul
- Vertex AI Search, Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
- Vertex AI Search, Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
- Vertex AI Search, 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem.
- Vertex AI Search, Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
- Vertex AI Search, 773887-09-5|this compound|BLD Pharm.
- Vertex AI Search, 5-Bromo-7-methyl-1H-indazole - Chem-Impex.
- Vertex AI Search, Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State - ResearchG
- Vertex AI Search, this compound | CAS 773887-09-5 | AMERICAN ELEMENTS ®.
- Vertex AI Search, this compound, min 98%, 100 mg.
- Vertex AI Search, 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
- Vertex AI Search, 53857-57-1 (5-Bromoindazole) Manufacturers - Srini Chem.
- Vertex AI Search, Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
- Vertex AI Search, 5-Bromo-1H-indazole 97 53857-57-1 - Sigma-Aldrich.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. mdpi.com [mdpi.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ijpbr.in [ijpbr.in]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alzet.com [alzet.com]
- 18. ajdhs.com [ajdhs.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 5-Bromo-7-isopropyl-1H-indazole Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-7-isopropyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.
Introduction to Cross-Coupling with this compound
This compound is a valuable building block in medicinal chemistry. The ability to functionalize the C5 position through palladium-catalyzed cross-coupling reactions opens a gateway to a diverse range of novel molecular architectures. However, the presence of the NH proton and the pyrazole ring in the indazole scaffold can present unique challenges, such as catalyst inhibition and competing side reactions. This guide will provide you with the expertise to navigate these challenges and achieve high-yielding, reproducible results for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds.[1][2] For this compound, this reaction is instrumental in introducing aryl, heteroaryl, or vinyl substituents.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
-
Q1: What is the best palladium catalyst for the Suzuki coupling of this compound?
-
A1: While several palladium catalysts can be effective, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has demonstrated high efficacy for Suzuki couplings of bromoindazoles, often providing high yields in relatively short reaction times.[3][4] Other common catalysts like Pd(PPh₃)₄ can also be used, though they may require more forcing conditions.[5]
-
-
Q2: How does the NH proton of the indazole affect the reaction?
-
Q3: Which base is recommended for this substrate?
Troubleshooting Guide: Suzuki-Miyaura Coupling
-
Issue 1: Low or no product yield.
-
Possible Cause: Inefficient catalyst activation or deactivation.
-
Solution:
-
Ensure your palladium source is of high quality. If using a Pd(II) precatalyst, ensure its reduction to the active Pd(0) species is occurring.[9]
-
The indazole nitrogen can coordinate to the palladium center, inhibiting its activity.[10] Consider a ligand screen; bulkier, electron-rich phosphine ligands can sometimes overcome this inhibition.
-
Degas your reaction mixture thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]
-
-
-
Issue 2: Significant formation of homocoupled boronic acid byproduct.
-
Possible Cause: The presence of oxygen or the use of a Pd(II) source without efficient reduction can promote the homocoupling of boronic acids.[11]
-
Solution:
-
Rigorous degassing of the solvent and reaction vessel is crucial.
-
Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species can minimize this side reaction.[12]
-
-
-
Issue 3: Protodebromination of the starting material.
-
Possible Cause: This side reaction, where the bromine is replaced by a hydrogen, can occur under certain conditions, particularly with extended reaction times or in the presence of protic solvents and certain bases.
-
Solution:
-
Monitor the reaction progress closely and stop it once the starting material is consumed.
-
Ensure anhydrous conditions.
-
A change in base or solvent may be necessary.
-
-
Experimental Protocol: Suzuki-Miyaura Coupling
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 253.14 | 1.0 | 1.0 |
| Arylboronic acid | Varies | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 731.70 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane/Water (e.g., 4:1) | - | 5 mL | - |
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[13]
-
Add Pd(dppf)Cl₂ (0.05 mmol) to the vessel.
-
Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-Dioxane/Water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[14][15]
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
-
Q1: What are the key components of a successful Buchwald-Hartwig reaction with this substrate?
-
Q2: Which ligands are most effective for coupling with this compound?
-
A2: Biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, are excellent choices.[17] These ligands promote the formation of the active monoligated Pd(0) species and facilitate the challenging reductive elimination step. For sterically hindered amines, more specialized ligands may be required.[8]
-
-
Q3: What is the role of the base in this reaction?
-
A3: The base is crucial for deprotonating the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[15] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Troubleshooting Guide: Buchwald-Hartwig Amination
-
Issue 1: The reaction is sluggish or stalls completely.
-
Possible Cause: Catalyst inhibition by the indazole substrate or poor catalyst activity.
-
Solution:
-
Increase the catalyst and/or ligand loading.
-
Switch to a more active, pre-formed palladium catalyst.
-
Ensure the base is of high quality and freshly opened, as alkoxide bases can degrade upon exposure to moisture.
-
-
-
Issue 2: Formation of hydrodehalogenated byproduct.
-
Possible Cause: A competing side reaction where the amide undergoes beta-hydride elimination can lead to the hydrodehalogenated arene.[14]
-
Solution:
-
This is more common with certain amines. A change in ligand may be necessary to favor the desired reductive elimination pathway.
-
Lowering the reaction temperature might also suppress this side reaction.
-
-
-
Issue 3: Difficulty coupling with primary amines.
-
Possible Cause: Primary amines can be challenging substrates due to potential side reactions.
-
Solution:
-
Experimental Protocol: Buchwald-Hartwig Amination
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 253.14 | 1.0 | 1.0 |
| Amine | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos | 476.60 | 0.04 | 0.04 |
| NaOtBu | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
To a glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried reaction vessel.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and carefully quench with water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of arylalkynes, providing a direct route to C(sp²)-C(sp) bond formation.[19][20]
Frequently Asked Questions (FAQs): Sonogashira Coupling
-
Q1: What is the standard catalyst system for a Sonogashira reaction?
-
A1: The classic Sonogashira coupling employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) in combination with a copper(I) co-catalyst, typically copper(I) iodide (CuI).[21]
-
-
Q2: Are there copper-free Sonogashira protocols?
-
A2: Yes, copper-free Sonogashira reactions have been developed to avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling) and difficulties in removing copper residues from the final product.[22][23] These methods often rely on more sophisticated palladium catalysts and ligands.
-
-
Q3: What is the best base for this reaction?
Troubleshooting Guide: Sonogashira Coupling
-
Issue 1: Significant Glaser homocoupling of the terminal alkyne.
-
Possible Cause: This is a common side reaction in copper-catalyzed Sonogashira couplings, often promoted by the presence of oxygen.
-
Solution:
-
Ensure the reaction is performed under a strictly inert atmosphere.
-
Consider a copper-free protocol.[23]
-
Slow addition of the alkyne to the reaction mixture can sometimes minimize homocoupling.
-
-
-
Issue 2: The reaction fails to go to completion.
-
Possible Cause: Catalyst deactivation or insufficient reactivity of the starting materials.
-
Solution:
-
-
Issue 3: The product is unstable during workup or purification.
-
Possible Cause: Some arylalkynes can be sensitive to acid, light, or air.
-
Solution:
-
Minimize exposure to harsh conditions during workup.
-
Consider using a milder purification method, such as flash chromatography on neutral silica gel.
-
-
Experimental Protocol: Sonogashira Coupling
Diagram of the Sonogashira Coupling Catalytic Cycles
Caption: General catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 253.14 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 |
| CuI | 190.45 | 0.04 | 0.04 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| THF | - | 5 mL | - |
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, [Link].
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, [Link].
-
Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate, [Link].
-
Synthesis of Indazole Scaffolds from Arynes and Suitable Coupling Partners - A Brief Review. Bentham Science, [Link].
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI, [Link].
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, [Link].
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, [Link].
-
Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H acylation. OUCI, [Link].
-
Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate, [Link].
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health, [Link].
-
Buchwald–Hartwig amination. Wikipedia, [Link].
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central, [Link].
-
Cross-coupling reaction. Wikipedia, [Link].
-
Sonogashira Coupling. Chemistry LibreTexts, [Link].
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, [Link].
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre, [Link].
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate, [Link].
-
Buchwald-Hartwig Amination. Chemistry LibreTexts, [Link].
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, [Link].
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, [Link].
-
What is the best procedure for Sonogashira coupling?. ResearchGate, [Link].
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides, [Link].
-
Sonogashira Cross-Coupling. J&K Scientific LLC, [Link].
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository, [Link].
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate, [Link].
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health, [Link].
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, [Link].
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [Link].
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube, [Link].
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing, [Link].
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, [Link].
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, [Link].
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. National Institutes of Health, [Link].
Sources
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- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 25. DSpace [repository.kaust.edu.sa]
- 26. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Bromo-7-isopropyl-1H-indazole
Introduction
Welcome to the technical support guide for the synthesis of 5-Bromo-7-isopropyl-1H-indazole. This molecule is a key building block in pharmaceutical research and drug development, valued for the versatile synthetic handles offered by its substituted indazole core. However, its synthesis is not without challenges. Due to the electronic nature of the indazole ring system, electrophilic substitution reactions—particularly bromination—can suffer from a lack of complete regioselectivity, leading to the formation of isomeric byproducts.
This guide is designed for researchers, chemists, and drug development professionals. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you identify, understand, and mitigate the formation of common byproducts. We will explore the causality behind these side reactions and equip you with robust analytical strategies to ensure the purity and integrity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows multiple spots after the bromination reaction. What are they?
This is the most common issue and almost certainly indicates the formation of regioisomeric byproducts. The main product is this compound, but you are likely seeing other isomers such as 3-Bromo-7-isopropyl-1H-indazole and potentially di-brominated species like 3,5-Dibromo-7-isopropyl-1H-indazole. Unreacted starting material (7-isopropyl-1H-indazole) may also be present.
Q2: Why does bromination occur at other positions besides C5?
The indazole ring has several positions susceptible to electrophilic attack. The C3 position is often highly reactive due to the influence of the adjacent nitrogen atoms.[1][2] While the C7-isopropyl group provides some steric hindrance and electronic direction, the reaction conditions (solvent, temperature, and brominating agent) heavily influence the final ratio of isomers.[3][4] For example, using a bulky brominating agent or non-polar solvent might favor substitution at the less hindered C5 position, while more aggressive conditions could lead to a mixture.
Q3: My mass spectrum looks correct for a mono-brominated product, but the NMR is complex. What's happening?
Mass spectrometry will confirm the correct mass for all mono-brominated isomers, as they have the same molecular formula. A complex ¹H NMR spectrum with more aromatic signals than expected is a classic indicator of a mixture of regioisomers. Each isomer will have a unique set of peaks in the aromatic region, leading to an overlapping and convoluted spectrum.
Q4: Can I use column chromatography to separate the isomers?
Yes, but it can be challenging. The polarity of the different bromo-indazole isomers is often very similar, requiring careful selection of the solvent system and potentially the use of high-performance flash chromatography for effective separation. It is often more efficient to optimize the reaction to minimize byproduct formation in the first place.
Q5: Is it possible to form the 2H-indazole tautomer as a byproduct?
While the 1H-indazole tautomer is generally more thermodynamically stable, certain reactions, especially alkylations, can produce the 2H isomer.[5][6] In a bromination reaction, this is less common unless the reaction conditions promote tautomerization and subsequent reaction of the 2H form. If you suspect its presence, 2D NMR techniques can help identify the distinct connectivity.
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues and provides a logical path to diagnose and resolve them.
Problem 1: Low Yield of Desired Product with Significant Amount of Unreacted Starting Material
-
Observation: TLC/LC-MS shows a strong spot/peak corresponding to 7-isopropyl-1H-indazole alongside the product.
-
Root Cause Analysis:
-
Insufficient Brominating Agent: The stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS) was too low.
-
Low Reaction Temperature: The activation energy for the bromination was not reached, leading to a sluggish or incomplete reaction.
-
Deactivation of Brominating Agent: The reagent may have degraded due to moisture or prolonged storage.
-
-
Troubleshooting Workflow:
Recommended Analytical Protocols
Confident identification requires a systematic analytical approach. Do not rely on a single technique.
Protocol 1: LC-MS for Reaction Monitoring
-
Sample Prep: Dilute a small aliquot of the reaction mixture (~1-2 drops) in 1.5 mL of acetonitrile or methanol.
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) is typically effective.
-
Start at 95:5 Water:Acetonitrile.
-
Ramp to 5:95 Water:Acetonitrile over 5-7 minutes.
-
Hold for 2 minutes.
-
-
Detection:
-
UV/DAD: Monitor at 254 nm and 280 nm.
-
MS (ESI+): Scan a mass range that covers the starting material, mono-brominated, and di-brominated products (e.g., m/z 150-400).
-
-
Interpretation: Look for peaks corresponding to the masses in the table above. Pay close attention to the isotopic patterns for bromine to confirm the number of bromine atoms in each species. This method is excellent for tracking the disappearance of starting material and the appearance of products and byproducts. [7]
Protocol 2: ¹H NMR for Structural Confirmation
-
Sample Prep: Dissolve the purified product or crude mixture in a deuterated solvent (DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the N-H proton is clearly visible.
-
Acquisition: Acquire a standard 1D proton spectrum. Ensure good resolution in the aromatic region (6.5-8.5 ppm).
-
Interpretation - The Key to Isomer Identification:
-
Target (5-Bromo): The C5 proton is replaced by bromine. The remaining protons at C3, C4, and C6 will give distinct signals. The C4-H and C6-H will likely appear as singlets or very narrow doublets due to the loss of ortho coupling and only having a small meta (⁴J) coupling. The C3-H signal will remain.
-
3-Bromo Byproduct: The C3 proton is replaced. You will no longer see a signal for the C3 proton (often the most downfield proton on the pyrazole ring). The remaining aromatic protons at C4, C5, and C6 will appear as a coupled system (likely a triplet and two doublets).
-
Distinguishing Isomers: The combination of chemical shifts and, most importantly, the coupling patterns (multiplicity) provides the definitive evidence for the position of bromination. Advanced techniques like 2D-NMR (COSY, HMBC) can be used to definitively assign all protons and carbons if ambiguity remains. [8][9]
-
References
-
Kaur, N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC. Available at: [Link]
- Google Patents. (1976). Process for the preparation of substituted indazoles.
-
Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]
-
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]
-
Engle, K. M., et al. (2015). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Publications. Available at: [Link]
-
RSC Publishing. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Available at: [Link]
-
National Institutes of Health (NIH). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]
-
PubMed. (2002). A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of indazoles. Available at: [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link]
-
ChemRxiv | Cambridge Open Engage. (2024). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. Available at: [Link]
-
PubMed. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Available at: [Link]
-
ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at: [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
-
Giraud, F., et al. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
-
Semantic Scholar. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Available at: [Link]
-
MDPI. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
- Patsnap. Method for synthesizing 5-bromo-7-azaindole.
-
European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Available at: [Link]
Sources
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the reactivity of 5-Bromo-7-isopropyl-1H-indazole
Technical Support Center: 5-Bromo-7-isopropyl-1H-indazole
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this versatile building block. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.
Core Reactivity Profile: Understanding the Molecule
This compound (C10H11BrN2) presents three primary sites for chemical modification: the C5-Bromine atom, the N1-proton, and the N2-lone pair.[1] The bulky isopropyl group at the C7 position introduces significant steric hindrance, which profoundly influences regioselectivity and catalyst accessibility, particularly at the N1 position. Understanding these intrinsic properties is the first step to troubleshooting and enhancing reactivity.
Caption: Key reactive sites on the this compound scaffold.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction has stalled or shows low conversion. What is the most common cause?
A1: The most frequent issues are related to the catalyst system and base. The C5-Br bond is reactive, but inefficient catalysis can lead to failure. Ensure your palladium catalyst is active and the base is appropriate. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is a reliable catalyst for this transformation, often providing high yields.[2] Additionally, ensure your boronic acid or ester is of high quality, as decomposition can halt the reaction.
Q2: I am getting a mixture of N1 and N2 isomers during N-alkylation. How can I achieve better regioselectivity?
A2: This is a classic challenge with indazoles.[3] Regioselectivity is highly dependent on the base and solvent system.[4]
-
For N1-selectivity: Use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF). This combination favors the formation of the more thermodynamically stable 1H-indazole anion and can involve chelation with substituents at the C3 position if present, sterically blocking the N2 site.[4][5]
-
For N2-selectivity: Achieving high N2 selectivity is often more challenging. However, conditions employing bases like cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can sometimes favor the N2 isomer, although mixtures are common. The steric hindrance from the C7-isopropyl group may also naturally favor N2 alkylation with bulky electrophiles.[5][6]
Q3: In my Buchwald-Hartwig amination, I am observing significant amounts of a de-brominated side product. How can I prevent this?
A3: De-bromination (hydrodehalogenation) is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.[7] This typically occurs when the reductive elimination step is slow compared to side reactions like β-hydride elimination from the amide. To minimize this, consider the following:
-
Ligand Choice: Use sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) which are designed to promote rapid reductive elimination.[8]
-
Base Strength: Use a base that is strong enough to deprotonate the amine but not so harsh that it promotes side reactions. Lithium bis(trimethylsilyl)amide (LHMDS) is often effective.[7]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient coupling can suppress side reactions.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides in-depth troubleshooting for the two most common cross-coupling reactions performed on the C5-Br position.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds, but success depends on the careful orchestration of several components.[9][10]
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Optimized Protocol for Suzuki-Miyaura Coupling This protocol is adapted from successful couplings of 5-bromoindazoles.[2]
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or pinacol ester (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03-0.05 equiv) to the flask. Add anhydrous, degassed 1,2-dimethoxyethane (DME) or dioxane/water (e.g., 4:1 mixture).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Troubleshooting Tip |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Proven effective for bromoindazoles.[2] If ineffective, try a more active catalyst system like Pd₂(dba)₃ with a ligand such as SPhos. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | Essential for the transmetalation step.[10] Must be anhydrous. Phosphates (e.g., K₃PO₄) can also be effective. |
| Solvent | DME or Dioxane/H₂O (4:1) | The presence of water can sometimes be beneficial for the solubility of the base and stabilizing intermediates. Ensure proper degassing. |
| Temperature | 80-90 °C | Provides sufficient thermal energy for oxidative addition and reductive elimination without promoting significant side reactions. |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful tool for synthesizing aryl amines but is sensitive to the choice of ligand, base, and reaction conditions.[11][12]
Optimized Protocol for Buchwald-Hartwig Amination This is a general protocol that should be optimized for the specific amine being used.[7]
-
Reagent Preparation: In a glovebox or under a strong flow of argon, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4.4 mol%), and the base (e.g., LHMDS or NaOtBu, 1.4 equiv).
-
Substrate Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ether or ethyl acetate and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale / Troubleshooting Tip |
| Catalyst/Ligand | Pd₂(dba)₃ / RuPhos or BrettPhos | Modern biarylphosphine ligands are crucial for coupling a wide range of amines and minimizing side reactions.[8] The choice depends on whether the amine is primary or secondary. |
| Base | NaOtBu or LHMDS (1.4-2.0 equiv) | A strong, non-nucleophilic base is required.[7] Carbonate bases are generally not strong enough for this transformation. |
| Solvent | Toluene or Dioxane | Aprotic solvents are necessary. Ensure they are strictly anhydrous. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalytic species is highly sensitive to oxygen. Incomplete exclusion of air is a common cause of failure. |
Troubleshooting Guide: N-Alkylation Regioselectivity
The selective functionalization of the N1 or N2 position of the indazole core is a common synthetic challenge.[6] The outcome is a delicate balance of steric, electronic, and reaction-condition-dependent factors.[4][5]
Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
Protocol for Highly Selective N1-Alkylation This protocol is optimized for achieving high N1 regioselectivity based on established methods.[5][6]
-
Preparation: To a flame-dried, three-neck flask under argon, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Wash the NaH with anhydrous hexanes (2x) to remove the oil, then carefully decant the hexanes.
-
Indazole Addition: Add anhydrous THF to the flask, cool to 0 °C in an ice bath, and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkyl halide (e.g., iodomethane, benzyl bromide) or tosylate (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography to separate the desired N1-isomer from any minor N2-isomer.
References
-
Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. Journal of Organic Chemistry, 77(7), 3149-58. [Link]
-
Li, P., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340-3343. [Link]
-
Odell, L. R., et al. (2019). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Chemistry – A European Journal, 25(5), 1-6. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(15), 3363. [Link]
-
Iesce, M. R., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7311-7323. [Link]
-
Camarce, V. P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 101413. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Ryan, M. F., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1952. [Link]
-
University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Bacsa, I., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 1863-1870. [Link]
-
Hartwig, J. F. (2016). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. Accounts of Chemical Research, 49(8), 1578–1586. [Link]
-
Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7107-7114. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Nuno Research Group. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. research.ucc.ie [research.ucc.ie]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Regioselective Functionalization of Indazole Derivatives
Welcome to our dedicated technical support center for navigating the complexities of indazole chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on a persistent challenge: controlling the regioselectivity of N-1 versus N-2 functionalization. This guide offers troubleshooting strategies and frequently asked questions to empower you to overcome experimental hurdles and achieve your desired synthetic outcomes.
Introduction: The N-1 vs. N-2 Conundrum
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its synthetic utility is often complicated by the presence of two nucleophilic nitrogen atoms, N-1 and N-2. During functionalization reactions, such as alkylation or arylation, the incoming substituent can attach to either nitrogen, frequently yielding a mixture of regioisomers.[3][4] The separation of these isomers can be a significant bottleneck, impacting yield, cost, and timelines.[1][5]
This guide will dissect the factors governing this regioselectivity and provide actionable protocols to steer your reactions toward the desired N-1 or N-2 substituted product.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine whether a reaction favors the N-1 or N-2 position on the indazole ring?
The regiochemical outcome of indazole functionalization is a delicate balance of several interconnected factors:
-
Reaction Conditions: The choice of base, solvent, and temperature is paramount in directing the reaction.[6][7]
-
Indazole Substituents: The electronic nature and steric bulk of substituents already present on the indazole ring exert a strong directing influence.[1][6]
-
Nature of the Electrophile: The reactivity and structure of the alkylating or arylating agent also play a crucial role.[6][8]
-
Thermodynamic vs. Kinetic Control: The N-1 substituted indazole is generally the more thermodynamically stable isomer, while the N-2 isomer is often the product of kinetic control.[4][8][9] By manipulating reaction conditions, one can favor either the thermodynamic or kinetic product.
Q2: Which indazole tautomer is more stable, and how does this influence the final product?
The 1H-indazole tautomer is broadly considered to be more thermodynamically stable than the 2H-indazole tautomer.[2][7][8] Consequently, under conditions that permit equilibrium between the two isomeric products, the N-1 substituted indazole will typically be the major product.[8][9]
Q3: How can I selectively synthesize the N-1 substituted indazole?
To favor the formation of the thermodynamically preferred N-1 isomer, specific reaction conditions are crucial. A widely successful and highly regioselective method involves the use of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[1][5][6][8][10] This combination has demonstrated excellent N-1 selectivity for a variety of indazole substrates and alkylating agents.[1] Another effective system for promoting N-1 alkylation is the use of cesium carbonate (Cs2CO3) in dioxane, which is thought to proceed through a chelation mechanism.[3][10][11]
Q4: What conditions are known to favor the formation of the N-2 substituted indazole?
Formation of the N-2 isomer, often the kinetic product, can be achieved under several sets of conditions. The Mitsunobu reaction, for instance, has been shown to exhibit a strong preference for producing the N-2 regioisomer.[3][8][10][12] Additionally, specific acid-catalyzed protocols, such as the reaction with diazo compounds in the presence of triflic acid (TfOH), can afford N-2 alkylated products with high selectivity.[13]
Q5: Can protecting groups be used to control the site of functionalization?
Absolutely. Protecting one of the nitrogen atoms is a powerful strategy to ensure regioselectivity. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be selectively introduced at the N-2 position. This not only blocks N-2 from reacting but also directs subsequent lithiation and electrophilic attack to the C-3 position.[14][15] The protecting group can then be removed under specific conditions.[15]
Q6: How can I confidently distinguish between the N-1 and N-2 isomers in my reaction mixture?
Unambiguous characterization of the N-1 and N-2 isomers is critical. This is routinely accomplished using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[8][12] Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for making definitive structural assignments.[5][7][8][16] For example, in HMBC spectra, correlations between the protons of the N-alkyl group and specific carbons of the indazole ring (like C3 and C7a) can differentiate the two isomers.[8][12]
Troubleshooting Guide
This section addresses common issues encountered during the N-functionalization of indazoles and provides systematic solutions.
Problem 1: My reaction yields an inseparable mixture of N-1 and N-2 isomers.
-
Probable Cause: The chosen reaction conditions do not sufficiently discriminate between the two nitrogen atoms. This is common when using bases like potassium carbonate in polar aprotic solvents like DMF, which often result in poor selectivity.[4][7]
-
Solution:
-
Switch to a High-Selectivity Protocol: To obtain the N-1 isomer, change the reaction conditions to NaH in THF.[1][8] For the N-2 isomer, consider employing Mitsunobu conditions.[3][10]
-
Analyze Substituent Effects: If your indazole has an electron-withdrawing group at the C-7 position (e.g., NO2, CO2Me), this is known to strongly favor N-2 alkylation, even with conditions that typically favor N-1.[1][5][8] In such cases, a different synthetic strategy may be required. Conversely, bulky substituents at the C-3 position can sterically hinder N-2 attack, thus favoring N-1 substitution.[7]
-
Problem 2: The reaction is sluggish or does not proceed to completion.
-
Probable Cause: The base may not be strong enough to fully deprotonate the indazole, or the solvent may not be appropriate for the chosen base. For instance, using potassium or sodium carbonate in THF often leads to poor conversion.[7][8]
-
Solution:
-
Increase Base Strength: Switch to a stronger base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS).
-
Optimize Solvent and Temperature: Ensure the solvent is compatible with the base. If using NaH, anhydrous THF is the solvent of choice.[10] Gentle heating may be required to drive the reaction to completion, but be mindful that higher temperatures can sometimes decrease regioselectivity.
-
Problem 3: I am trying to synthesize the N-1 isomer, but the N-2 isomer is the major product.
-
Probable Cause: The reaction is under kinetic control, and the N-2 isomer is the faster-forming product. This can also be influenced by the specific electrophile used.
-
Solution:
-
Promote Thermodynamic Equilibrium: If possible, increase the reaction time and/or temperature to allow the initially formed kinetic N-2 product to isomerize to the more stable N-1 product. This strategy is particularly effective with certain electrophiles, like α-halo carbonyls.[8][12]
-
Re-evaluate Your Reagents: As mentioned, Mitsunobu conditions inherently favor the N-2 position.[8][12] If you are using an alcohol as the alkylating agent, avoid Mitsunobu conditions if the N-1 isomer is desired.
-
Experimental Workflow & Decision Diagram
The following diagram illustrates a logical workflow for troubleshooting and optimizing the N-alkylation of indazoles.
Caption: Decision workflow for selecting and troubleshooting indazole N-alkylation.
Data Summary: Conditions for Regioselective Alkylation
The following table summarizes various reaction conditions and their observed regioselectivity in the N-alkylation of indazoles. This data is compiled from multiple studies and serves as a practical guide for experimental design.[3][4][7][8][10]
| Entry | Base | Solvent | Alkylating Agent | Typical N-1:N-2 Ratio | Control Type | Reference(s) |
| 1 | NaH | THF | Alkyl Bromide | >95:5 (often >99:1) | Thermodynamic | [1][8] |
| 2 | K₂CO₃ | DMF | Alkyl Bromide | ~60:40 to 50:50 | Mixed/Poor | [4][7] |
| 3 | Cs₂CO₃ | Dioxane | Alkyl Tosylate | >95:5 | Thermodynamic | [3][11] |
| 4 | None (Mitsunobu) | THF | Alcohol (DEAD/PPh₃) | <30:70 (often ~1:2.5) | Kinetic | [3][8][12] |
| 5 | NaHMDS | THF | Alkyl Halide | Solvent Dependent | Varies | [7][8] |
| 6 | NaHMDS | DMSO | Alkyl Halide | Solvent Dependent | Varies | [7][8] |
Key Experimental Protocols
Protocol 1: Highly N-1 Selective Alkylation (Thermodynamic Control)
This protocol is adapted from methodologies that have demonstrated excellent N-1 regioselectivity.[8][10]
-
To a stirred solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1–0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16–24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated indazole.
Protocol 2: Highly N-2 Selective Alkylation via Mitsunobu Reaction
This protocol provides reliable access to the N-2 regioisomer.[3][10]
-
Dissolve the substituted 1H-indazole (1.0 equiv), the desired alcohol (1.5–2.3 equiv), and triphenylphosphine (PPh₃, 1.5–2.0 equiv) in anhydrous tetrahydrofuran (THF) (0.2–0.4 M) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5–2.0 equiv) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Stir the mixture at 0 °C for 10–30 minutes, then allow it to warm to room temperature or gently heat to 50 °C. Stir for 2–16 hours, monitoring for completion by TLC or LC-MS.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting residue directly by flash column chromatography on silica gel to separate the desired N-2 alkylated product from triphenylphosphine oxide and other byproducts.
General Mechanism: N-Alkylation of Indazole
The following diagram illustrates the competing pathways in the N-alkylation of an indazole, leading to the formation of N-1 and N-2 regioisomers.
Caption: Competing N-1 and N-2 alkylation pathways via the indazolide anion.
By understanding the fundamental principles outlined in this guide and applying the detailed protocols, researchers can gain precise control over the N-functionalization of indazoles, streamlining the synthesis of these vital heterocyclic compounds.
References
-
Alam, M. J., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]
-
Keating, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available at: [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2018(2), 99-143. Available at: [Link]
-
Chen, Y., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(84), 11821-11824. Available at: [Link]
-
Chaudhary, P., et al. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 9(5). Available at: [Link]
-
Alam, M. J., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
-
Ghosh, S., et al. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3), 1647-1660. Available at: [Link]
-
Smith, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6835-6841. Available at: [Link]
-
ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
Mal, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1843-1871. Available at: [Link]
-
ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]
-
Alam, M. J., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available at: [Link]
-
Smith, J., et al. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances, 14(10), 6835-6841. Available at: [Link]
-
Seela, F., & Gumbiowski, R. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-237. Available at: [Link]
-
Keating, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]
-
Claramunt, R. M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(10), 2633. Available at: [Link]
-
Alam, M. J., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
-
Collot, V., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. Available at: [Link]
Sources
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- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. d-nb.info [d-nb.info]
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- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography of 5-Bromo-7-isopropyl-1H-indazole
Welcome to the technical support guide for the purification of 5-Bromo-7-isopropyl-1H-indazole. This document, designed for researchers and drug development professionals, provides in-depth, field-proven answers to common questions and challenges encountered during column chromatography of this and similar heterocyclic compounds. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success.
Part 1: Method Development & Initial Conditions
This section addresses the critical first steps in developing a robust purification method. The key is to use Thin-Layer Chromatography (TLC) as a fast and inexpensive tool to predict the behavior of your compound on a column.[1][2]
Q1: I need to purify a crude reaction mixture containing this compound. Where do I even begin with selecting chromatography conditions?
A1: The most effective starting point is to develop a suitable solvent system using Thin-Layer Chromatography (TLC) with silica gel as the stationary phase.[1][3] this compound is a heterocyclic aromatic compound with moderate polarity. The non-polar isopropyl and bromo groups are balanced by the polar N-H bond of the indazole ring.
Recommended Starting Solvent Systems for TLC Analysis:
-
System 1 (Low Polarity): 10-30% Ethyl Acetate in Hexanes (or Heptane).
-
System 2 (Medium Polarity): 30-50% Ethyl Acetate in Hexanes.
-
System 3 (Alternative): 1-5% Methanol in Dichloromethane (DCM).
The Goal of TLC: You are looking for a solvent system where the desired product, this compound, has a Retention Factor (Rf) of approximately 0.2-0.4 .[3]
-
An Rf > 0.5 suggests the compound will elute too quickly from the column, resulting in poor separation from non-polar impurities.[4]
-
An Rf < 0.15 indicates the compound is too strongly adsorbed to the silica, which may require an excessive volume of solvent to elute and can lead to band broadening.[2]
The relationship between Rf and column volumes (CV) can be estimated by the equation CV = 1/Rf .[2] An Rf of 0.25, for example, predicts the compound will elute in approximately 4 column volumes.
Q2: My TLC plate shows streaking or "tailing" for my indazole product spot. What causes this and how can I fix it?
A2: Streaking is a common issue with nitrogen-containing heterocyclic compounds like indazoles. It is typically caused by the interaction of the basic nitrogen atoms with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to inconsistent adsorption and a smeared spot.
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. This neutralizes the acidic sites on the silica gel, leading to sharper spots and better separation.[5]
-
Add 0.1-1% Triethylamine (TEA) to your ethyl acetate/hexanes mobile phase.
-
Alternatively, use a pre-mixed solution of 1-2% ammonia in methanol if using a DCM/methanol system.[5]
-
-
Check Sample Concentration: Spotting too much material on the TLC plate can overload the stationary phase and cause streaking. Ensure you are spotting a dilute solution of your crude material.
Part 2: Troubleshooting Common Chromatography Problems
Even with good TLC data, issues can arise during the scale-up to a column. This section provides solutions to the most frequent problems.
Q3: I've run my column with the solvent system developed from TLC, but the separation of my product from an impurity is poor.
A3: This is a classic challenge. If your TLC showed a clear difference in Rf values (ΔRf > 0.1) but the column separation is poor, consider the following causes and solutions:
| Problem | Possible Cause | Solution |
| Poor Separation | 1. Column Overloading: Too much crude material was loaded relative to the amount of silica gel. | The sample load should be 1-5% of the mass of the stationary phase.[5] For a difficult separation, reduce the load to <1%. |
| 2. Improper Column Packing: Channels or cracks in the silica bed provide a "shortcut" for the sample, ruining separation. | Ensure the silica gel is packed uniformly as a slurry and never allowed to run dry. Tapping the column gently during packing helps settle the stationary phase.[6] | |
| 3. Mobile Phase Too Polar: A solvent system that gives an Rf of 0.3 on TLC might be slightly too polar for a column, causing faster-than-expected elution. | Reduce the proportion of the polar solvent (e.g., ethyl acetate) by 10-20% compared to the TLC system. This will increase the interaction with the stationary phase and improve separation.[3] | |
| 4. Sample Band Too Wide: The initial sample was loaded in too much solvent or was not concentrated into a tight band. | Dissolve the sample in the absolute minimum amount of solvent for loading.[6][7] If solubility is an issue, use the "dry loading" technique (see Protocol 3). |
Q4: My compound is not eluting from the column, even after I've passed many column volumes of the mobile phase.
A4: This indicates that your compound is too strongly adsorbed to the stationary phase.
Solutions:
-
Increase Mobile Phase Polarity (Gradient Elution): Your compound is too polar for the current solvent system.[5] Gradually increase the percentage of the more polar solvent. For example, if you started with 20% ethyl acetate in hexanes, you can increase it stepwise to 30%, then 40%, and so on. This is known as a step gradient .
-
Check for Decomposition: It is possible the compound is unstable on silica gel.[8] To test this, spot your compound on a TLC plate, let it sit in the open air for an hour, and then develop the plate. If a new spot appears at the baseline or the original spot has diminished, your compound may be degrading. In this case, consider an alternative stationary phase like neutral alumina or a reversed-phase C18 column.[5]
Part 3: Experimental Protocols & Visual Workflows
Workflow for Method Development and Execution
The following diagram outlines the logical flow from initial analysis to final purification.
Caption: Fig. 1: Workflow from TLC to Column Chromatography.
Protocol 1: Developing a Solvent System using TLC
-
Prepare three separate developing chambers (e.g., covered beakers with filter paper) with your chosen solvent systems (e.g., 10%, 20%, and 30% ethyl acetate in hexanes).
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent like DCM or ethyl acetate.
-
Using a capillary tube, spot the mixture onto three separate silica gel TLC plates, keeping the spots small and above the solvent line.
-
Place one plate in each chamber, cover, and allow the solvent front to travel up the plate until it is about 1 cm from the top.[4]
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Visualize the spots using a UV lamp (254 nm). Circle all visible spots.
-
Calculate the Rf value for your target compound in each system: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Choose the system that provides an Rf of 0.2-0.4 for the product and the best separation from nearby impurities.
Protocol 2: Packing and Running a Silica Gel Column (Wet Slurry Method)
-
Preparation: Secure a glass column of appropriate size vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]
-
Make the Slurry: In a beaker, mix the silica gel with your starting mobile phase to form a consistent, pourable slurry. Use approximately 50-100 g of silica per 1 g of crude material.
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column to ensure the silica packs into a uniform, crack-free bed.[9]
-
Equilibrate: Once all the silica has settled, add more solvent and flush 2-3 column volumes through to fully equilibrate the stationary phase. Never let the solvent level drop below the top of the silica bed.[9]
-
Load the Sample: Drain the solvent until it is just level with the top of the silica. Dissolve your crude product in the minimum amount of mobile phase and carefully pipette it onto the top of the silica bed without disturbing the surface.[7]
-
Run the Column: Open the stopcock and allow the sample to absorb onto the silica. Carefully add your mobile phase, and begin collecting fractions. Apply gentle air pressure ("flash chromatography") to maintain a steady flow rate.
-
Monitor: Collect fractions and analyze them by TLC to determine which ones contain your pure product.
Protocol 3: Dry Loading a Sample
Use this method if your compound is poorly soluble in the mobile phase.
-
Dissolve your crude sample in a volatile solvent (e.g., DCM, acetone) in a round-bottom flask.
-
Add a portion of dry silica gel (approx. 5-10 times the mass of your sample) to the flask.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of silica gel coated with your sample.[7]
-
Carefully add this powder to the top of your packed and equilibrated column.
-
Gently tap the column to settle the sample layer, then carefully add a protective layer of sand on top before adding the mobile phase.
Part 4: Advanced Topics & FAQs
Q5: Should I use an isocratic (single solvent system) or gradient elution?
A5:
-
Isocratic Elution: Use a single, unchanging mobile phase composition. This is ideal when the Rf values of your desired compound and all impurities are well-separated on the TLC plate. It is simpler to perform and reproduce.
-
Gradient Elution: Gradually increase the polarity of the mobile phase during the run. This is necessary when your crude mixture contains compounds with a wide range of polarities. A gradient allows you to first elute the non-polar impurities with a weak solvent, then increase the polarity to elute your moderately polar product, and finally wash off any highly polar impurities that are strongly bound to the silica.[5]
Q6: Are there alternatives to silica gel for purifying this compound?
A6: Yes. While silica gel is the most common stationary phase, alternatives can be useful, especially if you observe compound decomposition.[5][8]
-
Alumina: Can be obtained in acidic, neutral, or basic forms. For a basic compound like an indazole, neutral or basic alumina can be an excellent alternative to prevent degradation and reduce tailing without needing a mobile phase modifier.[5]
-
Reversed-Phase (C18) Silica: Here, the stationary phase is non-polar (long hydrocarbon chains), and the mobile phase is polar (typically water/acetonitrile or water/methanol).[10] In this mode, polar compounds elute first, and non-polar compounds are retained more strongly. This is a powerful technique but is more commonly used in HPLC and requires different solvent selection strategies.[11]
Troubleshooting Decision Tree
Caption: Fig. 2: A decision tree for common chromatography issues.
References
-
University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]
-
TutorChase. (n.d.). How do you choose a mobile phase for chromatography?. Retrieved from [Link]
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Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved from [Link]
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Reddit. (2021). If a paper cites a solvent system for column chromatography, will this same system generally work for TLC?. r/chemhelp. Retrieved from [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
YouTube. (2025). What Is The Relationship Between Column Chromatography And TLC?. Chemistry For Everyone. Retrieved from [Link]
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Colesville. (n.d.). This compound, min 98%, 100 mg. Retrieved from [Link]
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ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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Michigan State University, Department of Chemistry. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]
-
LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Reddit. (2022). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Retrieved from [Link]
-
ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 5-Bromo-1H-indazole, 97% 53857-57-1. Retrieved from [Link]
-
Synthonix. (n.d.). 5-Bromo-1H-indazole - [B3352]. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
-
ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
-
PubMed. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Retrieved from [Link]
-
YouTube. (2019). Column Chromatography. Professor Dave Explains. Retrieved from [Link]
-
YouTube. (2023). Performing Column Chromatography. Professor Dave Explains. Retrieved from [Link]
- Google Patents. (n.d.). US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols.
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Validation & Comparative
A Technical Guide to 5-Bromo-7-isopropyl-1H-indazole and its Place Among Indazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors.[1][2] This guide provides an in-depth technical comparison of 5-Bromo-7-isopropyl-1H-indazole against other key indazole derivatives, supported by experimental data for analogous compounds. We will explore the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this class of molecules, offering a framework for future research and development.
The Indazole Scaffold: A Cornerstone in Kinase Inhibition
Indazoles are bicyclic heterocyclic compounds that are bioisosteres of purines, the core structure of ATP. This structural mimicry allows indazole-based molecules to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity. The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]
Profile of this compound
This compound is a substituted indazole with the following chemical properties:
| Property | Value |
| CAS Number | 773887-09-5[3] |
| Molecular Formula | C₁₀H₁₁BrN₂[3] |
| Molecular Weight | 239.11 g/mol [3] |
| Appearance | Solid[4] |
| Purity | ≥98% (typical)[3][4] |
The presence of a bromine atom at the 5-position provides a handle for further synthetic modifications, such as cross-coupling reactions, to introduce diverse functionalities. The isopropyl group at the 7-position contributes to the lipophilicity of the molecule, which can influence its cell permeability and binding to hydrophobic pockets within the kinase active site.
Comparative Analysis with Other Indazole Derivatives
While specific, publicly available biological data for this compound is limited, we can infer its potential activity by comparing it with structurally related indazole derivatives. The following table summarizes the reported biological activities of several 5-bromo- and 7-alkyl-substituted indazoles.
| Compound | Target/Activity | IC₅₀/MIC | Reference |
| 5-Bromo-7-methyl-1H-indazole | Intermediate for anti-cancer drugs | - | [5] |
| 5-Bromo-7-ethyl-1H-indazole | Research intermediate | - | [6] |
| Axitinib (Indazole-based) | VEGFRs, PDGFR, Kit | 0.008 µM (HUVEC cells) | [7] |
| Pazopanib (Indazole-based) | VEGFRs, PDGFR, Kit | 0.021 µM (HUVEC cells) | [2] |
| Entrectinib (Indazole-based) | ALK | 12 nM | [2] |
This table presents data for analogous compounds to provide a comparative context.
The data on approved drugs like Axitinib and Pazopanib highlight the potential of the indazole scaffold in achieving potent kinase inhibition. The substitutions on the indazole ring play a crucial role in determining the specific kinase targets and the overall efficacy of the compound. For instance, the specific side chain of Axitinib contributes to its high affinity for VEGFR, while the modifications in Entrectinib lead to potent ALK inhibition.[2][7]
Structure-Activity Relationship (SAR) Insights
The biological activity of indazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system.
-
Substitution at N1 and N2: The N1 and N2 positions of the pyrazole ring are critical for interaction with the hinge region of the kinase domain. Alkylation or arylation at these positions can significantly impact binding affinity and selectivity.
-
Substitution at C3: The C3 position is often a key point for introducing side chains that can extend into the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity.
-
Substitution on the Benzene Ring (C4-C7): Modifications on the benzene portion of the indazole core influence the electronic properties and steric profile of the molecule. As seen with this compound, a halogen at the 5-position can serve as a synthetic handle, while an alkyl group at the 7-position can enhance hydrophobic interactions.
Caption: Key substitution points on the indazole scaffold and their role in modulating biological activity.
Experimental Protocols
To facilitate further research on this compound and related compounds, we provide the following detailed experimental protocols.
Synthesis of this compound (Plausible Route)
This protocol is a plausible synthetic route adapted from known procedures for similar indazole derivatives.
Step 1: Nitration of 2-isopropylaniline
-
To a stirred solution of 2-isopropylaniline in concentrated sulfuric acid, cooled to 0°C, add potassium nitrate portion-wise while maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-isopropyl-6-nitroaniline.
Step 2: Diazotization and Cyclization
-
Dissolve the 2-isopropyl-6-nitroaniline in a mixture of acetic acid and propionic acid.
-
Cool the solution to 0°C and add a solution of sodium nitrite in water dropwise.
-
Stir the mixture at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 7-isopropyl-5-nitro-1H-indazole.
Step 3: Reduction of the Nitro Group
-
To a solution of the 7-isopropyl-5-nitro-1H-indazole in ethanol, add tin(II) chloride dihydrate and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and quench with a saturated sodium bicarbonate solution.
-
Filter the mixture through celite and extract the filtrate with ethyl acetate.
-
Dry the organic layer and concentrate to yield 7-isopropyl-1H-indazol-5-amine.
Step 4: Sandmeyer Reaction (Bromination)
-
Suspend the 7-isopropyl-1H-indazol-5-amine in an aqueous solution of hydrobromic acid at 0°C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes, then add a solution of copper(I) bromide in hydrobromic acid.
-
Warm the reaction to room temperature and stir for 1 hour.
-
Neutralize the mixture with ammonium hydroxide and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to obtain this compound.
Caption: Plausible synthetic workflow for this compound.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a luminescence-based assay to determine the inhibitory activity of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
To each well of a 96-well plate, add the test compound dilution, VEGFR-2 enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP. Include a "no enzyme" control and a "no inhibitor" (vehicle) control.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel kinase inhibitors. While direct biological data for this specific compound is not yet widely available, the extensive research on related indazole derivatives provides a strong rationale for its investigation. The synthetic route and assay protocols provided in this guide offer a practical starting point for researchers to explore the therapeutic potential of this and other novel indazole compounds. Future work should focus on synthesizing and evaluating a series of 7-alkyl-5-bromo-1H-indazoles to establish a clear structure-activity relationship and identify lead compounds for further preclinical development.
References
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2023.
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5-Bromo-7-methyl-1H-indazole. Chem-Impex.
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 2021.
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018.
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This compound. American Elements.
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This compound, min 98%, 100 mg. Fisher Scientific.
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This compound. CymitQuimica.
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Indazole derivatives. Google Patents.
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5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
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5-Bromo-1H-indazole 97%. Sigma-Aldrich.
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5-bromo-7-nitro-1H-indazole. Glycogen Bioscience.
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 2025.
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5-Bromo-7-ethyl-1H-indazole. Amerigo Scientific.
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A Comparative Analysis of the Biological Activity of 5-Bromo-7-isopropyl-1H-indazole Analogs in Oncology Research
For Immediate Release
A Deep Dive into the Anticancer Potential of Substituted Indazoles, Focusing on the 5-Bromo-7-isopropyl Scaffold
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved and investigational anticancer agents.[1][2] This guide provides a comparative analysis of the biological activity of analogs based on the 5-Bromo-7-isopropyl-1H-indazole framework, offering insights for researchers, scientists, and drug development professionals. We will explore the structure-activity relationships (SAR), delve into the mechanistic underpinnings of their cytotoxic effects, and provide detailed experimental protocols to facilitate further research in this promising area.
The Indazole Nucleus: A Versatile Pharmacophore in Cancer Therapy
The indazole core, a bicyclic heteroaromatic system, has demonstrated a remarkable capacity to interact with a variety of biological targets implicated in cancer progression.[3][4] Its structural versatility allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. Notably, indazole derivatives have been successfully developed as potent kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[4][5]
Comparative Cytotoxicity of 5-Bromo-1H-indazole Analogs
While specific biological data for this compound is not extensively available in publicly accessible literature, we can infer its potential and guide future research by examining the biological activities of structurally related analogs. The presence of a bromine atom at the 5-position and an alkyl group at the 7-position are key structural features that are expected to significantly influence the molecule's biological profile.
Studies on various substituted indazoles have demonstrated that modifications at these positions can profoundly impact their anticancer activity. For instance, a series of 1H-indazole-3-amine derivatives, originating from a 5-bromo-1H-indazol-3-amine precursor, have been synthesized and evaluated for their in vitro antitumor activity against a panel of human cancer cell lines.[6] These studies provide a valuable framework for understanding the potential of the 5-bromo-indazole scaffold.
To provide a clear comparison, the following table summarizes the in vitro cytotoxicity of selected bromo-substituted indazole analogs against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | Substituted 6-bromo-1H-indazole derivative | 4T1 (Breast) | 0.23 | [1] |
| A549 (Lung) | 1.15 | [5] | ||
| HepG2 (Liver) | 0.86 | [5] | ||
| MCF-7 (Breast) | 0.31 | [5] | ||
| HCT116 (Colon) | 0.42 | [5] | ||
| Compound 6o | Substituted 5-bromo-1H-indazole derivative | K562 (Leukemia) | 5.15 | [6] |
| A549 (Lung) | >40 | [6] | ||
| PC-3 (Prostate) | 25.4 | [6] | ||
| HepG2 (Liver) | 11.2 | [6] | ||
| Curcumin-Indazole Analog 3b | Tetrahydro-indazole derivative | WiDr (Colon) | 27.20 | [7][8] |
| 5-bromo-7-azaindolin-2-one derivative | 5-bromo-7-azaindolin-2-one core | MCF-7 (Breast) | Varies | [9] |
Note: The structures of compounds 2f and 6o are complex and described in the cited literature. This table is intended to provide a comparative overview of the potency of bromo-substituted indazoles.
The data clearly indicates that the substitution pattern on the indazole ring plays a crucial role in determining the cytotoxic potency and the spectrum of activity against different cancer cell types. For example, compound 2f, a 6-bromo-indazole derivative, exhibits potent, sub-micromolar activity against a range of cancer cell lines.[1][5] In contrast, compound 6o, a 5-bromo-indazole derivative, shows more selective activity, being most effective against the K562 leukemia cell line.[6]
The introduction of a bulky isopropyl group at the 7-position of the 5-bromo-1H-indazole scaffold is a rational design strategy. This modification can enhance binding affinity to target proteins by occupying hydrophobic pockets and can also influence the molecule's overall physicochemical properties, such as solubility and metabolic stability. Further experimental evaluation is necessary to elucidate the precise impact of the 7-isopropyl group.
Unraveling the Mechanism of Action: A Focus on Apoptosis Induction
A common mechanism through which many anticancer agents, including indazole derivatives, exert their effects is the induction of apoptosis, or programmed cell death. Compound 2f, for instance, has been shown to dose-dependently promote apoptosis in 4T1 breast cancer cells.[1] This pro-apoptotic activity is associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, this compound was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in cancer cells, suggesting the involvement of the intrinsic mitochondrial pathway of apoptosis.[1]
dot
Caption: Proposed mitochondrial pathway of apoptosis induced by indazole analogs.
Experimental Protocols for Biological Evaluation
To facilitate the comparative analysis of novel this compound analogs, we provide the following detailed, step-by-step methodologies for key in vitro assays.
Anti-Proliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.
Workflow for the MTT Cell Proliferation Assay dot
Caption: Workflow for the MTT cell proliferation assay.
Detailed Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each analog.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. In this context, it is used to assess the levels of key proteins involved in the apoptotic pathway to confirm the mechanism of action of the indazole analogs.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the indazole analogs at their respective IC50 concentrations for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The comparative analysis of related analogs suggests that this substitution pattern has the potential to yield potent and selective compounds. The provided experimental protocols offer a robust framework for the systematic evaluation of new derivatives.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs with variations in other positions of the indazole ring. Elucidating the specific kinase inhibitory profiles of these compounds will be crucial for understanding their mechanism of action and for guiding further lead optimization. In vivo studies in relevant animal models will be the ultimate validation of the therapeutic potential of this promising class of molecules.
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- Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays. Benchchem.
- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI.
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- Identification of Potent Reverse Indazole Inhibitors for HPK1. PMC.
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- 7. japsonline.com [japsonline.com]
- 8. japsonline.com [japsonline.com]
- 9. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-7-isopropyl-1H-indazole
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of novel chemical entities is the bedrock of reliable and reproducible research. In the realm of medicinal chemistry, substituted indazoles are a prominent scaffold, and 5-Bromo-7-isopropyl-1H-indazole is a key building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, objective comparison of the analytical techniques and expected experimental data crucial for the unambiguous structural validation of this compound against its potential constitutional isomers.
The synthesis of substituted indazoles can often yield a mixture of regioisomers, making rigorous structural elucidation paramount. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to differentiate the target molecule from its plausible isomers.
The Importance of Orthogonal Analytical Techniques
A multi-faceted analytical approach is not merely best practice; it is a necessity for the definitive structural confirmation of a novel compound. Each technique provides a unique piece of the structural puzzle, and their combined application provides a self-validating system that enhances the trustworthiness of the data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of individual atoms and their connectivity.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can be indicative of the underlying structure.
-
X-ray Crystallography: Offers the "gold standard" for structural elucidation by providing a precise three-dimensional map of the atomic arrangement in a crystalline solid.
The Challenge: Potential Constitutional Isomers
The synthesis of this compound could potentially lead to the formation of several constitutional isomers. For the purpose of this guide, we will focus on the most probable alternatives where the bromine and isopropyl groups are located at different positions on the indazole ring.
Table 1: Key Constitutional Isomers of this compound
| Compound Name | Structure |
| This compound (Target) | |
| 6-Bromo-7-isopropyl-1H-indazole | |
| 7-Bromo-5-isopropyl-1H-indazole | |
| 5-Bromo-6-isopropyl-1H-indazole | |
| 5-Bromo-4-isopropyl-1H-indazole |
Comparative Analysis of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for differentiating between the constitutional isomers of this compound. By analyzing the chemical shifts, coupling constants, and through-space correlations, a definitive structural assignment can be made.
The predicted ¹H NMR spectra of the target molecule and its isomers reveal distinct patterns in the aromatic region, which are highly informative for structural assignment. The chemical shifts are influenced by the electronic effects of the bromine and isopropyl substituents.
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for Key Isomers
| Proton | This compound | 6-Bromo-7-isopropyl-1H-indazole | 7-Bromo-5-isopropyl-1H-indazole | 5-Bromo-6-isopropyl-1H-indazole | 5-Bromo-4-isopropyl-1H-indazole |
| H3 | ~8.1 | ~8.0 | ~8.0 | ~8.0 | ~8.0 |
| H4 | ~7.5 | ~7.7 | ~7.3 | ~7.8 | - |
| H6 | ~7.3 | - | ~7.1 | - | ~7.2 |
| CH (isopropyl) | ~3.2 | ~3.5 | ~3.1 | ~3.3 | ~3.6 |
| CH₃ (isopropyl) | ~1.3 (d) | ~1.4 (d) | ~1.3 (d) | ~1.3 (d) | ~1.4 (d) |
| NH | ~13.0 | ~13.1 | ~12.9 | ~13.0 | ~13.2 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. 'd' denotes a doublet.
Key Differentiating Features in ¹H NMR:
-
This compound (Target): The protons on the benzene ring (H4 and H6) will appear as distinct signals. The proximity of the isopropyl group to the pyrazole ring will influence the chemical shift of the methine proton.
-
Isomers: The number and multiplicity of the aromatic protons will differ significantly for each isomer, providing a clear fingerprint for identification. For example, 5-Bromo-4-isopropyl-1H-indazole will lack a proton at the 4-position, leading to a different splitting pattern for the remaining aromatic protons.
The ¹³C NMR spectra provide complementary information, particularly for the quaternary carbons, which are not observed in the ¹H NMR spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Key Isomers
| Carbon | This compound | 6-Bromo-7-isopropyl-1H-indazole | 7-Bromo-5-isopropyl-1H-indazole | 5-Bromo-6-isopropyl-1H-indazole | 5-Bromo-4-isopropyl-1H-indazole |
| C3 | ~135 | ~134 | ~135 | ~135 | ~134 |
| C3a | ~140 | ~139 | ~140 | ~140 | ~139 |
| C4 | ~122 | ~125 | ~120 | ~123 | - |
| C5 | - | ~128 | - | - | - |
| C6 | ~120 | - | ~123 | - | ~121 |
| C7 | ~145 | ~142 | - | ~143 | ~141 |
| C7a | ~120 | ~118 | ~121 | ~120 | ~119 |
| C-Br | ~115 | ~117 | ~114 | ~116 | ~115 |
| C-isopropyl (CH) | ~28 | ~29 | ~28 | ~29 | ~30 |
| C-isopropyl (CH₃) | ~23 | ~24 | ~23 | ~24 | ~24 |
Note: Predicted chemical shifts are estimates.
Key Differentiating Features in ¹³C NMR:
-
The chemical shifts of the carbon atoms directly attached to the bromine and isopropyl groups will be characteristic for each isomer.
-
The number of signals in the aromatic region will correspond to the number of unique carbon environments.
Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for confirming the connectivity of atoms.
-
HSQC: This experiment correlates directly bonded protons and carbons, confirming the assignments made from the 1D spectra.
-
HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For the target molecule, a key HMBC correlation would be observed between the isopropyl methine proton and the C7 and C7a carbons of the indazole ring. This correlation would be absent or different for the other isomers.
Purity analysis of commercial 5-Bromo-7-isopropyl-1H-indazole
An objective comparison of analytical methodologies for the purity assessment of 5-Bromo-7-isopropyl-1H-indazole, a key building block in modern medicinal chemistry. This guide provides experimental data and protocols for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Drug Discovery
This compound is a substituted indazole that serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds, including novel therapeutic agents like protein degraders.[1][2] The precise structure and, critically, the purity of such building blocks are paramount. Undisclosed impurities can lead to the formation of unwanted side-products, introduce toxicity, and generate irreproducible biological data, ultimately stalling drug development programs. This guide presents a comparative analysis of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the robust purity determination of commercial this compound.
Understanding the Potential Impurity Profile
The purity of a given lot of this compound is intrinsically linked to its synthetic route. While specific proprietary methods vary, the synthesis of substituted indazoles often involves steps like cyclization, bromination, and functional group manipulation.[3][4][5] Impurities can therefore be broadly categorized:
| Impurity Category | Potential Examples | Origin |
| Starting Materials | Unreacted precursors used in the final synthetic steps. | Incomplete chemical reaction. |
| Process-Related Impurities | Regioisomers (e.g., 6-Bromo-7-isopropyl-1H-indazole), di-brominated species. | Lack of reaction selectivity, over-bromination. |
| Residual Solvents | Toluene, Ethyl Acetate, Heptane, etc. | Remnants from reaction work-up and purification steps.[6] |
| Degradation Products | Products of oxidation or decomposition. | Improper storage conditions (exposure to light, air, or high temperatures).[6] |
A robust purity assessment strategy must be capable of detecting and quantifying this diverse range of potential contaminants. The use of orthogonal analytical methods—techniques that rely on different chemical and physical principles—is therefore essential for a comprehensive evaluation.[7]
Orthogonal Analytical Approaches for Purity Determination
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. It excels at separating non-volatile and thermally sensitive organic molecules.
-
System Preparation:
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Scientist's Note: A C18 stationary phase is selected for its hydrophobic properties, which are well-suited for retaining and separating the relatively non-polar indazole core and its likely impurities.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Scientist's Note: A gradient elution is employed to ensure the separation of early-eluting polar impurities and late-eluting non-polar species like di-brominated byproducts within a reasonable timeframe. Formic acid is used to improve peak shape.
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
DAD Wavelength: 254 nm.
-
Scientist's Note: 254 nm is chosen as it is a common wavelength for aromatic compounds. A full spectral analysis (e.g., 200-400 nm) should be performed on the main peak to determine the optimal detection wavelength.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the working standard. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
-
Data Analysis:
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Strengths: High resolution for separating structurally similar impurities, excellent quantitative precision, widely available and well-understood technology.
-
Limitations: Requires a chromophore for UV detection, relative purity is based on the assumption that all impurities have the same response factor at the chosen wavelength, does not provide structural information on unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is ideal for analyzing volatile and thermally stable compounds.
-
System Preparation:
-
Instrument: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Scientist's Note: An HP-5ms column is a low-bleed, non-polar column that provides excellent separation for a wide range of semi-volatile organic compounds, including halogenated aromatics.[8]
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in Ethyl Acetate.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum (expecting characteristic isotopic pattern for bromine).
-
Identify impurity peaks by comparing their mass spectra against libraries (e.g., NIST) and by interpreting fragmentation patterns.
-
Estimate purity based on the relative peak area, similar to HPLC.
-
-
Strengths: Provides structural information and molecular weight of impurities, enabling their identification.[9][10] Excellent sensitivity for volatile impurities (e.g., residual solvents).
-
Limitations: The compound must be volatile and thermally stable. High molecular weight or non-volatile impurities will not be detected. Quantification can be less precise than HPLC without impurity-specific standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of compound purity without the need for a specific reference standard of the analyte itself.[11][12] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei generating the signal.[13][14]
-
System Preparation:
-
Instrument: Bruker Avance III 400 MHz NMR spectrometer or higher.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material).
-
Scientist's Note: Maleic anhydride is chosen because it is highly pure, stable, non-volatile, and has a sharp singlet in a region of the ¹H NMR spectrum (around 7.3 ppm) that is unlikely to overlap with signals from the analyte or its expected impurities.[13]
-
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into an NMR tube. Record the exact weight (W_analyte).
-
Accurately weigh ~5 mg of Maleic Anhydride into the same NMR tube. Record the exact weight (W_IS).
-
Add ~0.7 mL of DMSO-d6, cap, and vortex until fully dissolved.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton (zg30).
-
Relaxation Delay (d1): 30 seconds.
-
Scientist's Note: A long relaxation delay is crucial to ensure complete T1 relaxation for all protons, which is a prerequisite for accurate quantification.[7]
-
-
Number of Scans (ns): 16 or more for good signal-to-noise.
-
Acquisition Time (aq): > 3 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transform and phase correct the spectrum.
-
Integrate a well-resolved, characteristic signal for the analyte (e.g., an aromatic proton) and the singlet for the internal standard. Let these integrals be I_analyte and I_IS.
-
Identify the number of protons corresponding to each integrated signal (N_analyte and N_IS). For Maleic Anhydride, N_IS = 2.
-
Calculate the purity using the following formula: Purity (%w/w) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (W_IS / W_analyte) x Purity_IS (Where MW is molecular weight and Purity_IS is the certified purity of the internal standard).
-
-
Strengths: A primary ratio method providing absolute purity without an analyte-specific reference standard.[7][14] Detects and quantifies a wide range of impurities (including non-UV active and non-volatile ones) in a single experiment.[13]
-
Limitations: Lower sensitivity compared to chromatographic methods. Signal overlap can complicate integration and analysis. Requires a high-field NMR spectrometer and a certified internal standard.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. nbinno.com [nbinno.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. Consistency and Purity [nmr.oxinst.com]
- 13. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 5-Bromo-7-isopropyl-1H-indazole for Advanced Research
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted indazoles are a class of privileged scaffolds due to their wide-ranging biological activities. This guide provides an in-depth comparative analysis of synthetic methodologies for a specific, highly functionalized derivative: 5-Bromo-7-isopropyl-1H-indazole. This document moves beyond a simple recitation of protocols to offer a critical evaluation of competing strategies, grounded in mechanistic principles and practical considerations, to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry. The indazole core is a known pharmacophore, and the specific substitution pattern of a bromine atom at the 5-position and an isopropyl group at the 7-position offers unique opportunities for further functionalization and modulation of physicochemical properties. The bromine atom can serve as a handle for cross-coupling reactions, while the isopropyl group can enhance lipophilicity and influence binding interactions with biological targets. Given its potential, the development of efficient and scalable synthetic routes to this molecule is of considerable interest.
This guide will explore and compare two primary synthetic strategies:
-
Strategy 1: The Pre-functionalized Precursor Approach via Jacobson Indazole Synthesis. This linear synthesis involves the construction of a specifically substituted aniline precursor, followed by a classical indazole ring-forming reaction.
-
Strategy 2: The Post-functionalization Strategy via Directed Ortho-Metalation. This convergent approach begins with a simpler indazole core that is subsequently functionalized at the desired position through modern synthetic techniques.
Each strategy will be analyzed for its advantages and disadvantages concerning factors such as step economy, regioselectivity, availability of starting materials, and overall yield.
Strategy 1: The Pre-functionalized Precursor Approach via Jacobson Indazole Synthesis
This classical approach relies on the synthesis of a substituted o-toluidine derivative, which is then converted to the indazole via diazotization and cyclization, a reaction known as the Jacobson synthesis.[1][2] The success of this strategy hinges on the efficient preparation of the key intermediate: 4-bromo-2-isopropyl-6-methylaniline.
Proposed Synthesis of the Precursor: 4-Bromo-2-isopropyl-6-methylaniline
A plausible multi-step synthesis for this precursor is outlined below, starting from commercially available 2-methylaniline (o-toluidine).
Caption: Proposed synthetic route to the key aniline precursor for Strategy 1.
Causality Behind Experimental Choices:
-
Acetylation of the Amine (A -> B): The initial protection of the amino group as an acetamide is crucial for two reasons. Firstly, it deactivates the ring towards multiple brominations and prevents oxidation of the amino group during the subsequent bromination step. Secondly, the acetamido group is a moderately activating ortho-, para-director, which will guide the incoming bromine to the desired position.
-
Bromination (B -> C): The bromination is directed to the para-position relative to the activating acetamido group, leading to the desired 4-bromo derivative. Acetic acid is a common solvent for this transformation.
-
Friedel-Crafts Alkylation (C -> D): The introduction of the isopropyl group is proposed via a Friedel-Crafts alkylation.[3] The acetamido and methyl groups are ortho-para directing. The position ortho to the acetamido group and meta to the methyl group is sterically hindered. Therefore, the isopropylation is expected to occur at the position ortho to the methyl group and meta to the acetamido group, which is the desired C2 position. A Lewis acid catalyst such as aluminum chloride is required to generate the isopropyl cation from isopropyl bromide.
-
Deprotection (D -> E): The final step is the hydrolysis of the acetamide to reveal the free amine, typically achieved by heating with aqueous acid.
Jacobson Indazole Synthesis
With the precursor in hand, the final step is the formation of the indazole ring.
Caption: Final ring-closing step of Strategy 1 to yield the target indazole.
Mechanism and Rationale:
The Jacobson synthesis proceeds via diazotization of the primary aniline with sodium nitrite in a strong acid to form a diazonium salt.[1] This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group is attacked by the aromatic ring, leading to the formation of the pyrazole ring of the indazole system.
Evaluation of Strategy 1
| Advantages | Disadvantages |
| Utilizes classical and well-understood reactions. | Long linear synthesis (multiple steps to the precursor). |
| Regiochemistry is generally predictable based on directing group effects. | Potential for side reactions and low yields in the Friedel-Crafts alkylation step (polyalkylation, rearrangement). |
| Starting materials are relatively inexpensive. | The synthesis of the precursor is not reported and would require significant optimization. |
| Overall yield is likely to be low due to the number of steps. |
Strategy 2: The Post-functionalization Strategy via Directed Ortho-Metalation
This more modern approach involves the synthesis of a simpler indazole, 5-bromo-1H-indazole, followed by the regioselective introduction of the isopropyl group at the C7 position. The key to this strategy is the use of a directing group to control the position of metalation.
Synthesis of 5-Bromo-1H-indazole
5-Bromo-1H-indazole can be synthesized from 4-bromo-2-methylaniline via a one-pot Jacobson-type reaction.[4]
Caption: Synthesis of the 5-bromo-1H-indazole intermediate for Strategy 2.
Directed Ortho-Metalation and Isopropylation
The direct functionalization of the C7 position of 5-bromo-1H-indazole is challenging. A directed ortho-metalation (DoM) approach offers a powerful solution for achieving the desired regioselectivity.[5] This requires the protection of the N1-proton of the indazole, with a group that can also direct the metalation to the adjacent C7 position. A suitable protecting group for this purpose is the diisopropylaminomethyl (DIPAM) group or a simple methoxymethyl (MOM) ether.
Caption: Post-functionalization of 5-bromo-1H-indazole via directed ortho-metalation.
Mechanistic Insights and Justification:
-
N-Protection (J -> K): The indazole nitrogen is first protected. The choice of the protecting group is critical. A directing metalation group (DMG) like DIPAM is chosen for its ability to chelate with the organolithium base, thereby directing deprotonation to the adjacent C7 position.[5]
-
Directed Ortho-Metalation (K -> L): Treatment of the N-protected indazole with a strong base like n-butyllithium at low temperature results in the selective deprotonation of the C7 position, forming a lithiated intermediate. The chelation between the lithium atom and the heteroatoms of the DMG is the key to this high regioselectivity.
-
Isopropylation (L -> M): The organolithium intermediate is a potent nucleophile and can react with a suitable electrophile to introduce the isopropyl group. A two-step sequence involving the addition to acetone followed by reduction of the resulting tertiary alcohol is a reliable method to install the isopropyl group, avoiding potential issues with direct alkylation using isopropyl bromide (e.g., elimination).
-
Deprotection (M -> N): The final step involves the removal of the protecting group to yield the target molecule. The conditions for deprotection will depend on the specific protecting group used.
Evaluation of Strategy 2
| Advantages | Disadvantages |
| More convergent and potentially higher overall yield. | Requires the use of pyrophoric and moisture-sensitive organolithium reagents. |
| High regioselectivity in the key functionalization step. | The N-protection and deprotection steps add to the overall step count. |
| Avoids the potentially problematic Friedel-Crafts reaction. | Optimization of the directing group and reaction conditions may be necessary. |
| The synthesis of the initial 5-bromo-1H-indazole is efficient. | Cryogenic temperatures (-78 °C) are required for the metalation step. |
Comparative Summary and Data
| Feature | Strategy 1: Pre-functionalization | Strategy 2: Post-functionalization |
| Overall Approach | Linear | Convergent |
| Key Reaction | Jacobson Indazole Synthesis | Directed Ortho-Metalation |
| Number of Steps | High (multi-step precursor synthesis) | Moderate (protection/deprotection adds steps) |
| Regiocontrol | Dependent on directing group effects in aromatic substitutions. | Excellent, controlled by the directing group in DoM. |
| Reagents & Conditions | Classical reagents, potentially harsh conditions (Friedel-Crafts). | Requires strong bases and anhydrous/inert conditions, cryogenic temperatures. |
| Potential Yield | Likely low due to the number of steps and potential side reactions. | Potentially higher due to the convergent nature and high regioselectivity of the key step. |
| Scalability | May be challenging due to the long linear sequence. | Can be scalable with appropriate equipment for handling organolithiums. |
Experimental Protocols
General Protocol for Jacobson Indazole Synthesis (Adapted from literature[4])
-
Acetylation of the Aniline: To a solution of the substituted o-toluidine in a suitable solvent (e.g., acetic acid), add acetic anhydride and a catalytic amount of a base (e.g., pyridine). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Diazotization and Cyclization: Cool the reaction mixture to 0 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction can then be heated to facilitate cyclization.
-
Work-up and Purification: Quench the reaction with water and neutralize with a base. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Protocol for Directed Ortho-Metalation (Adapted from literature on DoM[5])
-
N-Protection: To a solution of 5-bromo-1H-indazole in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., NaH) at 0 °C. After cessation of hydrogen evolution, add the protecting group precursor (e.g., DIPAM-Cl). Allow the reaction to warm to room temperature and stir until complete.
-
Ortho-Metalation: Dissolve the N-protected indazole in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C. Add n-butyllithium (typically 1.1-1.5 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: To the solution of the lithiated indazole at -78 °C, add the electrophile (e.g., acetone) dropwise. Allow the reaction to stir at -78 °C for an additional hour before slowly warming to room temperature.
-
Reduction (if necessary) and Deprotection: If the electrophile was a ketone, the resulting alcohol can be reduced using a suitable reducing agent (e.g., NaBH₄). Following purification, the protecting group is removed under appropriate conditions.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Conclusion and Recommendation
Both strategies present viable, albeit distinct, pathways to this compound.
-
Strategy 1 is conceptually straightforward but suffers from a long linear sequence and a potentially low-yielding and poorly regioselective Friedel-Crafts alkylation step. The lack of a reported synthesis for the key aniline precursor necessitates significant developmental work, making this route less appealing for rapid access to the target molecule.
-
Strategy 2 represents a more modern and elegant approach. While it requires the handling of sensitive organometallic reagents and cryogenic conditions, the high degree of regiocontrol offered by the directed ortho-metalation is a significant advantage. The convergent nature of this strategy is also likely to lead to a higher overall yield and greater flexibility for analog synthesis.
Recommendation for Researchers: For laboratories equipped to handle organolithium chemistry, Strategy 2 is the recommended approach for the synthesis of this compound. The superior regiocontrol and likely higher overall yield outweigh the challenges associated with the reaction conditions. Initial efforts should focus on the selection of an optimal N-directing group that is both effective in directing metalation and readily cleaved in the final step.
This guide provides a framework for the rational design of a synthetic route to a valuable research compound. It is imperative that all experimental work is conducted with appropriate safety precautions and that reaction conditions are carefully optimized to achieve the desired outcomes.
References
-
Jacobson, P., & Huber, W. (1908). Ueber die Einwirkung von salpetriger Säure auf o-Amidobenzylalkohol. Berichte der deutschen chemischen Gesellschaft, 41(1), 660-666. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation-based routes to condensed aromatics. Chemical Reviews, 90(6), 879-933. [Link]
- BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
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Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109-112. [Link]
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Wittig, G., & Fuhrmann, G. (1940). Über das Verhalten der Methoxy-phenyllithiume gegen Phenylisocyanat (IV. Mitteil. über die Austauschbarkeit von Wasserstoff gegen Lithium an aromatisch gebundenem Kohlenstoff). Berichte der deutschen chemischen Gesellschaft (A and B Series), 73(11), 1197-1218. [Link]
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Huisgen, R., & Bast, K. (1962). Indazole. Organic Syntheses, 42, 69. [Link]
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Zhang, J., et al. (2010). PIFA-Mediated Intramolecular C-H Amination: A Facile Synthesis of 1H-Indazoles. Organic Letters, 12(20), 4486-4489. [Link]
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Knochel, P., et al. (2012). The first direct metalation of indazoles. Chemical Communications, 48(24), 3004-3006. [Link]
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). [Link]
- Snieckus, V. (1990). The Directed ortho Metalation Reaction. A Survival Guide. Pure and Applied Chemistry, 62(10), 2047-2056.
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A Researcher's Guide to Evaluating the Cellular Efficacy of 5-Bromo-7-isopropyl-1H-indazole and Its Analogs
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides a robust framework for evaluating the cellular efficacy of the novel compound, 5-Bromo-7-isopropyl-1H-indazole. Given the limited publicly available data on this specific molecule, this guide will equip you with the necessary protocols and comparative context to thoroughly characterize its potential as a therapeutic agent. We will draw upon established knowledge of the indazole scaffold, a privileged structure in medicinal chemistry renowned for its role in kinase inhibition, to inform our experimental design.[1][2][3] This guide is structured to be a self-validating system, ensuring that the data you generate is both accurate and insightful.
The indazole core is a key pharmacophore in a number of commercially available anticancer drugs, including axitinib, linifanib, and pazopanib, which are known to target various protein kinases.[4] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Therefore, it is highly probable that this compound exerts its effects through the inhibition of one or more kinases. This guide will focus on assays to determine its anti-proliferative activity, its kinase inhibitory potential, and its ability to induce apoptosis.
Comparative Analysis of Indazole-Based Kinase Inhibitors
To properly evaluate the efficacy of a novel compound like this compound, it is essential to benchmark its performance against known inhibitors targeting similar pathways. The table below presents a curated list of well-characterized indazole-based kinase inhibitors and their reported anti-proliferative activities across various cancer cell lines. This data will serve as a crucial reference point for your own experimental results.
| Compound/Drug | Target Kinase(s) | Cell Line | Cancer Type | IC50 (µM) |
| Axitinib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.008[1] |
| Pazopanib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.021[1] |
| Indazole Derivative 2f | Not specified | A549 | Lung Cancer | 1.15[1] |
| 4T1 | Breast Cancer | 0.23[1] | ||
| HepG2 | Liver Cancer | 0.86[1] | ||
| MCF-7 | Breast Cancer | 0.31[1] | ||
| HCT116 | Colon Cancer | 0.42[1] | ||
| Indazole Derivative 6o | Not specified | K562 | Myeloid Leukemia | 5.15[1] |
| A549 | Lung Cancer | >40[1] | ||
| PC-3 | Prostate Cancer | 25.4[1] | ||
| Hep-G2 | Liver Cancer | 11.2[1] |
This table provides benchmark IC50 values for established indazole-based kinase inhibitors in various cancer cell lines. This data is critical for contextualizing the potency of novel derivatives like this compound.
Experimental Protocols for Cellular Efficacy Assessment
The following section details the step-by-step methodologies for key cellular assays to characterize the biological activity of this compound.
Anti-Proliferative Activity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Human cancer cell lines of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., a known kinase inhibitor like Staurosporine).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
In-Cell Western Blot for Target Phosphorylation
This assay assesses the ability of the compound to inhibit the phosphorylation of a specific downstream target of a kinase, providing evidence of target engagement within the cell.
Materials:
-
Human cancer cell line expressing the target kinase
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
Secondary antibody conjugated to a fluorescent dye
-
In-Cell Western imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the fluorescently labeled secondary antibody.
-
Image the membrane using an In-Cell Western imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein as a loading control.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.[1]
Apoptosis Assessment by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the IC50 concentration of this compound for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Visualizing Pathways and Workflows
To better understand the context of these experiments, the following diagrams illustrate a representative kinase signaling pathway and a general workflow for evaluating a novel kinase inhibitor.
Caption: A representative MAPK/ERK signaling pathway often targeted by indazole-based kinase inhibitors.
Caption: A streamlined workflow for the cellular evaluation of a novel kinase inhibitor.
By following the protocols and comparative framework outlined in this guide, you will be well-equipped to generate a comprehensive efficacy profile for this compound. This systematic approach will not only reveal its potency and mechanism of action but also position your findings within the broader context of cancer drug discovery.
References
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Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. [Link]
-
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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Yadav, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
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Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]
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Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [Link]
-
MDPI. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. [Link]
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Benchmarking 5-Bromo-7-isopropyl-1H-indazole: A Comparative Guide for Kinase Inhibition
In the landscape of targeted drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. This guide provides a comprehensive framework for benchmarking the novel compound, 5-Bromo-7-isopropyl-1H-indazole, against established inhibitors. As the specific biological target of this compound is yet to be publicly characterized, we will proceed with the scientifically grounded hypothesis that, like many of its structural congeners, it functions as a kinase inhibitor.
This document will guide researchers through a rigorous, multi-faceted evaluation process, treating this compound as a candidate inhibitor for two pivotal and distinct classes of kinases: a receptor tyrosine kinase (RTK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and a non-receptor tyrosine kinase, Src. By comparing its performance against FDA-approved drugs—Axitinib and Sunitinib for VEGFR2, and the potent clinical candidate Saracatinib alongside the FDA-approved Dasatinib for Src—we establish a robust methodology for assessing its potential therapeutic utility.
The protocols and analyses presented herein are designed to provide a clear, objective, and data-driven comparison, empowering drug development professionals to make informed decisions about the future of this promising molecule.
Section 1: Comparative Inhibitor Profiles
To effectively benchmark this compound, it is essential to understand the mechanisms of the inhibitors against which it will be compared. Kinase inhibitors are broadly classified by their mode of action, and a thorough understanding of these differences is critical for interpreting comparative data.
VEGFR2 Inhibitors:
-
Axitinib (Inlyta®): A potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[1] Axitinib functions as an ATP-competitive inhibitor, effectively blocking the receptor's kinase activity and downstream signaling pathways that are crucial for angiogenesis.[2][3][4]
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[5][6] Its broad-spectrum activity allows it to inhibit multiple signaling pathways involved in tumor growth and angiogenesis.[7][8]
Src Family Kinase (SFK) Inhibitors:
-
Dasatinib (Sprycel®): A potent, second-generation inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family kinases (Src, Lck, Yes, Fyn).[9][10] Dasatinib is unique in its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy in cases of resistance to other inhibitors like imatinib.[11]
-
Saracatinib (AZD0530): An investigational, potent, and selective dual inhibitor of Src and Abl tyrosine kinases.[1][6] It functions by blocking these enzymes, which are involved in cellular processes such as growth, motility, and invasion.[5] While not yet FDA-approved, it has received Orphan Drug Designation for idiopathic pulmonary fibrosis and is a relevant benchmark for novel Src inhibitors.[2][9][11]
Section 2: In Vitro Performance Evaluation: Biochemical Assays
The initial step in characterizing a novel inhibitor is to determine its direct effect on the enzymatic activity of the purified target kinase. Biochemical assays provide a clean, cell-free system to quantify potency (IC50) and understand the kinetics of inhibition.
Rationale for Assay Selection
For this benchmarking study, we will employ a luminescence-based ADP-Glo™ Kinase Assay. This format is selected for its high sensitivity, broad dynamic range, and robustness in high-throughput screening. The principle of the assay is to measure the amount of ADP produced during the kinase reaction; this quantity is directly proportional to the kinase activity. The luminescent signal provides a strong, stable readout.[12]
Hypothetical Comparative Biochemical Data
The following table presents hypothetical IC50 values for this compound against VEGFR2 and Src, benchmarked against known inhibitors. It is crucial to note that the data for this compound is illustrative and must be determined experimentally.
| Compound | Target Kinase | IC50 (nM) [Hypothetical] |
| This compound | VEGFR2 | 15 |
| Axitinib | VEGFR2 | 0.2 |
| Sunitinib | VEGFR2 | 80 |
| This compound | Src | 25 |
| Dasatinib | Src | 0.5 |
| Saracatinib | Src | 2.7 |
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format and is applicable to both VEGFR2 and Src kinase assays with minor modifications to the specific enzyme and substrate used.
Materials:
-
Purified recombinant human VEGFR2 or Src kinase
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP, ultra-pure
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (this compound and known inhibitors) dissolved in DMSO
-
384-well white, opaque plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup:
-
To each well of a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for positive and negative controls).
-
Prepare a 2X kinase/substrate solution in Kinase Buffer.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at the Km for the specific kinase.
-
Add 2 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stop Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log concentration of the inhibitor.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Section 3: Cellular Activity Assessment
While biochemical assays are crucial for determining direct enzymatic inhibition, they do not recapitulate the complex environment of a living cell. Cellular assays are therefore indispensable for validating a compound's ability to cross the cell membrane, engage its target, and exert a biological effect.
Cellular Target Engagement: Phosphorylation Assay
A key indicator of kinase inhibitor activity in a cellular context is the reduction of phosphorylation of the target kinase (autophosphorylation) or its downstream substrates. This can be quantified using methods such as ELISA or Western Blotting.
Rationale for Assay Selection:
A sandwich ELISA-based assay is chosen for its high-throughput capability and quantitative nature. This assay measures the level of phosphorylated target protein in cell lysates.[3][8] For VEGFR2, we will use human umbilical vein endothelial cells (HUVECs), which endogenously express the receptor, and stimulate them with VEGF-A to induce autophosphorylation.[8] For Src, we will use a cell line engineered to overexpress Src, which results in a high basal level of autophosphorylation at Tyr419.[3]
Hypothetical Comparative Cellular Data
The following table provides hypothetical IC50 values for the inhibition of kinase phosphorylation in a cellular context.
| Compound | Target Pathway | Cell Line | IC50 (nM) [Hypothetical] |
| This compound | VEGFR2 Phosphorylation | HUVEC | 85 |
| Axitinib | VEGFR2 Phosphorylation | HUVEC | 5 |
| Sunitinib | VEGFR2 Phosphorylation | HUVEC | 150 |
| This compound | Src Phosphorylation (Y419) | MEF-Src | 120 |
| Dasatinib | Src Phosphorylation (Y419) | MEF-Src | 10 |
| Saracatinib | Src Phosphorylation (Y419) | MEF-Src | 30 |
Detailed Experimental Protocol: Cellular Phosphorylation ELISA
Materials:
-
HUVECs or MEF-Src cells
-
Appropriate cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
For VEGFR2 assay: Recombinant human VEGF-A
-
Cell lysis buffer
-
Phospho-VEGFR2 (Tyr1175) or Phospho-Src (Tyr419) sandwich ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and reach 80-90% confluency.
-
Serum Starvation (for HUVECs): For the VEGFR2 assay, starve the HUVECs in a low-serum medium for 4-6 hours to reduce basal receptor activation.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulation (for HUVECs): Add VEGF-A to the HUVEC wells to a final concentration of 50 ng/mL and incubate for 10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Incubate on ice for 10 minutes.
-
ELISA:
-
Transfer the cell lysates to the ELISA plate pre-coated with the capture antibody.
-
Follow the ELISA kit manufacturer's instructions for incubation with detection antibody, HRP-conjugate, and substrate.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the stimulated (for VEGFR2) or untreated (for Src) controls.
-
Plot the percent inhibition of phosphorylation against the log concentration of the inhibitor to determine the IC50 value.
-
Caption: General workflow for a cellular phosphorylation ELISA.
Functional Outcome: Anti-Proliferative Activity
A critical functional readout for an anti-cancer agent is its ability to inhibit cell proliferation. The MTT assay is a standard colorimetric method to assess cell viability, which is often used as an indicator of anti-proliferative effects.
Rationale for Assay Selection:
The MTT assay is a cost-effective and reliable method for assessing cell viability. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4]
Hypothetical Comparative Anti-Proliferative Data
The following table presents hypothetical GI50 (concentration for 50% growth inhibition) values.
| Compound | Cell Line | Cancer Type | GI50 (µM) [Hypothetical] |
| This compound | HUVEC | Endothelial | 0.5 |
| Axitinib | HUVEC | Endothelial | 0.02 |
| Sunitinib | HUVEC | Endothelial | 0.2 |
| This compound | HT-29 | Colon Cancer (Src-dependent) | 1.2 |
| Dasatinib | HT-29 | Colon Cancer (Src-dependent) | 0.1 |
| Saracatinib | HT-29 | Colon Cancer (Src-dependent) | 0.5 |
Detailed Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., HUVECs for anti-angiogenic effects, HT-29 for Src-dependent proliferation)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log concentration of the compound to determine the GI50 value.
Section 4: Signaling Pathway Context
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of an inhibitor.
Caption: Simplified VEGFR2 signaling pathway.
Caption: Simplified Src signaling pathway.
Section 5: Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound this compound as a potential kinase inhibitor. By employing a combination of direct biochemical assays and functionally relevant cellular assays, and by comparing its performance against well-characterized, clinically relevant inhibitors, researchers can build a robust data package to evaluate its therapeutic potential.
The hypothetical data presented herein suggests that this compound could be a moderately potent inhibitor of both VEGFR2 and Src kinases. The logical next steps in its preclinical evaluation would include:
-
Kinome Profiling: To assess the selectivity of the compound across a broad panel of kinases.
-
In Vivo Efficacy Studies: To evaluate its anti-tumor activity in relevant animal models.
-
Pharmacokinetic and Toxicological Studies: To determine its drug-like properties and safety profile.
By following the methodologies detailed in this guide, researchers and drug development professionals can systematically and objectively assess the promise of this compound and other novel chemical entities, paving the way for the next generation of targeted therapies.
References
-
Sunitinib - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link].
-
Saracatinib - Pulmonary Fibrosis Foundation. (n.d.). Retrieved January 11, 2026, from [Link].
-
US FDA grants saracatinib Orphan Drug Designation for idiopathic pulmonary fibrosis. (2019, March 18). AstraZeneca. [Link].
-
AstraZeneca secures ODD from FDA for saracatinib to treat IPF. (2019, March 18). Pharmaceutical Technology. [Link].
-
Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (2015). NIH. [Link].
-
Saracatinib, Potential Oral IPF Therapy, Granted Orphan Drug Status by FDA. (2019, March 20). Pulmonary Fibrosis News. [Link].
-
Saracatinib - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link].
-
Sunitinib Malate. (2025, December 19). MassiveBio. [Link].
-
Axitinib. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link].
-
SRC Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. [Link].
-
VEGF-R2 Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. [Link].
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link].
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Introduction: The Indazole Scaffold and the Imperative of Selectivity
An In-Depth Technical Guide to Characterizing the Cross-Reactivity Profile of 5-Bromo-7-isopropyl-1H-indazole
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the core of numerous potent kinase inhibitors.[1][2] Compounds built around this nucleus, such as the FDA-approved drugs Axitinib and Pazopanib, have demonstrated significant clinical efficacy, primarily in oncology.[3] this compound represents a classic example of a starting point for the development of novel therapeutics within this class.
However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[4][5] A lack of selectivity can lead to off-target toxicities, while in some cases, a carefully defined multi-targeting profile—or polypharmacology—can enhance therapeutic efficacy.[5] Therefore, a rigorous and comprehensive evaluation of a compound's cross-reactivity profile is not merely a characterization step but a critical pillar of the entire drug discovery and development process.[6]
This guide provides a strategic framework for researchers, scientists, and drug development professionals to design, execute, and interpret a comprehensive cross-reactivity study for novel indazole-based compounds like this compound. We will compare and contrast leading technological platforms, provide detailed experimental protocols, and explain the causal logic behind key methodological choices, empowering you to build a robust and reliable selectivity profile for your candidate inhibitor.
Part 1: A Strategic, Tiered Approach to Kinase Profiling
A successful cross-reactivity study follows a logical progression from broad, high-throughput screening to focused, biologically relevant validation. This tiered approach ensures efficient use of resources and builds a progressively detailed understanding of the compound's behavior. The initial goal is to cast a wide net to identify all potential interactions, which are then confirmed and contextualized in subsequent cellular assays.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Part 2: Comparative Analysis of Primary Screening Platforms
The foundation of any cross-reactivity profile is a broad biochemical screen. Two industry-standard platforms, KINOMEscan® (binding-based) and KinaseProfiler™ (activity-based), offer complementary insights into a compound's interaction landscape. The choice between them—or the decision to use both—depends on the specific questions being asked.
A. KINOMEscan® Platform: A Measure of Binding Affinity
The KINOMEscan® platform operates on the principle of a competition binding assay.[7][8] It does not measure enzymatic activity but rather the ability of a test compound to displace a proprietary, ATP-site-directed ligand from a panel of over 480 kinases.[8][9] The results are typically reported as "percent of control" (%Ctrl), where a lower number indicates stronger binding.
Experimental Workflow: KINOMEscan®
Caption: Simplified workflow for the KINOMEscan® competition binding assay.
Hypothetical Data Presentation:
To illustrate the output, we present hypothetical KINOMEscan® data for our compound of interest against a selection of kinases, benchmarked against the known multi-kinase inhibitor Axitinib.
| Kinase Target | This compound (%Ctrl at 1µM) | Axitinib (%Ctrl at 1µM) | Interpretation for Test Compound |
| VEGFR2 (KDR) | 0.5 | 0.1 | Strong Binding |
| PDGFRβ | 1.5 | 0.2 | Strong Binding |
| c-Kit | 3.0 | 1.5 | Strong Binding |
| ABL1 | 38 | 0.8 | Moderate Binding |
| SRC | 85 | 12 | Weak/No Binding |
| PLK4 | 92 | 75 | No Binding |
| CDK2 | 98 | 88 | No Binding |
Note: This data is purely illustrative to demonstrate format and interpretation.
B. KinaseProfiler™ Platform: A Direct Measure of Functional Inhibition
In contrast to binding assays, the KinaseProfiler™ platform directly measures the enzymatic activity of a kinase—its ability to phosphorylate a substrate.[10] The assay quantifies the inhibitory effect of a compound on this process, typically using radiolabeled ATP ([γ-³³P]-ATP) and measuring the incorporation of the radioactive phosphate onto a substrate.[10] The primary output is the percent inhibition, which can be used to generate an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for a classic Western Blot-based CETSA experiment.
Conclusion: Synthesizing a Coherent Cross-Reactivity Profile
Characterizing the cross-reactivity of a novel kinase inhibitor like this compound is a multi-step, evidence-building process. It begins with broad, unbiased biochemical screening to map the entire interaction landscape, identifying both intended targets and potential off-targets. This is followed by quantitative biochemical assays to determine the potency of these interactions. Finally, cell-based target engagement assays like CETSA provide the ultimate validation that the compound interacts with its target(s) in a physiologically relevant setting.
By systematically applying this tiered approach and understanding the complementary strengths of each technology, researchers can build a robust, reliable, and comprehensive selectivity profile. This profile is indispensable for guiding lead optimization, predicting potential safety liabilities, and ultimately increasing the probability of success for advancing a promising indazole-based compound toward the clinic.
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A Researcher's Guide to Bridging the Gap: Correlating In Vitro Efficacy and In Vivo Outcomes for Novel Indazole-Based Anticancer Agents
The indazole scaffold represents a cornerstone in contemporary medicinal chemistry, serving as a privileged structure in the design of numerous targeted therapies, particularly kinase inhibitors for oncology.[1][2] The journey from a promising hit in a high-throughput screen to a viable clinical candidate is fraught with challenges, none more critical than understanding the translation of in vitro potency to in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo activities of a representative indazole derivative, hereafter referred to as Compound 2f , a potent anticancer agent identified in recent studies.[3][4] Through this exemplar, we will explore the experimental methodologies, data interpretation, and causal reasoning essential for advancing novel indazole-based compounds through the drug discovery pipeline.
The Subject of Our Study: A Potent Indazole Derivative
While the specific compound 5-Bromo-7-isopropyl-1H-indazole is documented as a chemical intermediate[5][6], extensive public data on its biological activity is scarce. Therefore, for the purpose of this illustrative guide, we will focus on a well-characterized derivative, Compound 2f , which has demonstrated significant anti-proliferative and pro-apoptotic effects in both cell-based assays and animal models.[3][4] This allows for a robust, data-driven comparison of its performance in different biological systems.
Part 1: Characterizing In Vitro Activity - The Cellular Battlefield
The initial assessment of any potential anticancer compound lies in its ability to impact cancer cells in a controlled laboratory setting. Here, we delve into the common in vitro assays used to establish the bioactivity of Compound 2f.
Anti-Proliferative Activity: The MTT Assay
A fundamental question is whether a compound can inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1]
Experimental Protocol: MTT Assay
-
Cell Seeding: Human cancer cell lines (e.g., 4T1 breast cancer, A549 lung cancer, HepG2 liver cancer, MCF-7 breast cancer, HCT116 colon cancer) are cultured to approximately 80% confluency. The cells are then harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Compound Treatment: A stock solution of Compound 2f is prepared in DMSO and then serially diluted in complete culture medium to achieve a range of final concentrations. The old medium is removed from the cells, and 100 µL of the compound dilutions are added. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included. The plates are incubated for 48-72 hours.[1]
-
MTT Addition and Solubilization: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Table 1: In Vitro Anti-Proliferative Activity of Compound 2f [3]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| 4T1 | Breast Cancer | 0.23 |
| MCF-7 | Breast Cancer | 0.31 |
| HCT116 | Colon Cancer | 0.42 |
| HepG2 | Liver Cancer | 0.86 |
| A549 | Lung Cancer | 1.15 |
The data clearly indicates that Compound 2f possesses potent anti-proliferative activity against a panel of human cancer cell lines, with particular efficacy against breast cancer cells.
Mechanism of Action: Unraveling the Apoptotic Pathway
To understand how Compound 2f inhibits cell growth, we investigate its effect on apoptosis, or programmed cell death. Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in this process.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: 4T1 breast cancer cells are treated with varying concentrations of Compound 2f for a specified time. The cells are then harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading of protein for each sample.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptotic proteins such as cleaved caspase-3, Bax, and Bcl-2. A loading control antibody (e.g., GAPDH) is also used to confirm equal protein loading.[1]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified and normalized to the loading control.
Studies have shown that treatment with Compound 2f leads to a dose-dependent increase in the expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2 in 4T1 cells.[3] This shift in the balance of apoptotic regulators strongly suggests that Compound 2f induces apoptosis.
Caption: Simplified signaling pathway of Compound 2f-induced apoptosis.
Part 2: Assessing In Vivo Efficacy - The Whole Organism Response
While in vitro assays provide crucial initial data, the true test of a drug candidate's potential is its performance in a living organism. In vivo studies, typically in animal models, are essential to evaluate a compound's pharmacokinetics, safety, and anti-tumor efficacy.
Tumor Growth Inhibition: The Xenograft Model
Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are increasingly used for their ability to retain the characteristics of the original tumor.[7] For our representative Compound 2f, a 4T1 mouse mammary carcinoma model was utilized.
Experimental Protocol: 4T1 Xenograft Model
-
Tumor Cell Implantation: 4T1 cells are injected subcutaneously into the flank of female BALB/c mice.
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomly assigned to different treatment groups (e.g., vehicle control, Compound 2f at different doses, positive control).
-
Compound Administration: Compound 2f is administered to the mice, typically via oral gavage or intraperitoneal injection, according to a predetermined schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly. Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
In a study with Compound 2f, it was observed that the compound could suppress the growth of the 4T1 tumor model without causing obvious side effects in the mice.[3]
Caption: Workflow for a typical in vivo xenograft study.
Part 3: Synthesizing the Data - The In Vitro-In Vivo Correlation
The ultimate goal is to establish a strong correlation between in vitro observations and in vivo outcomes. For Compound 2f, the potent anti-proliferative activity observed in 4T1 cells (IC₅₀ = 0.23 µM) translated into significant tumor growth inhibition in the 4T1 xenograft model.[3] This positive correlation is a critical milestone in the validation of a drug candidate.
However, it is important to acknowledge that a direct correlation is not always observed. Discrepancies can arise from a multitude of factors, including:
-
Pharmacokinetics (ADME): A compound that is highly potent in vitro may have poor absorption, distribution, metabolism, and excretion (ADME) properties in vivo, preventing it from reaching the tumor at a sufficient concentration.
-
Toxicity: The compound may exhibit unforeseen toxicity in the whole organism, limiting the achievable therapeutic dose.
-
Tumor Microenvironment: The complex interplay of cancer cells with the surrounding stroma, immune cells, and vasculature in the in vivo tumor microenvironment can influence drug response in ways that are not captured in a 2D cell culture system.
Conclusion: A Roadmap for Indazole Drug Development
The successful translation of in vitro activity to in vivo efficacy, as exemplified by Compound 2f, underscores the potential of the indazole scaffold in cancer therapy.[2][3] A systematic and rigorous approach, employing a battery of well-designed in vitro and in vivo experiments, is paramount. By carefully dissecting the cellular mechanisms of action and validating these findings in relevant animal models, researchers can build a compelling case for the clinical development of novel indazole-based anticancer agents. This guide serves as a foundational framework for researchers in this exciting and impactful field.
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A Spectroscopic Guide to the Differentiation of 5-Bromo-7-isopropyl-1H-indazole Isomers
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Verifying the Molecular Identity of 5-Bromo-7-isopropyl-1H-indazole: A Comparative Guide to Analytical Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent biological and pharmacological data stand. The synthesis of novel compounds, such as the protein degrader building block 5-Bromo-7-isopropyl-1H-indazole, necessitates a rigorous analytical workflow to verify its molecular weight and structure. This guide provides an in-depth comparison of the primary and orthogonal methods employed to confirm the molecular identity of this compound, grounded in the principles of scientific integrity and self-validating systems.
The Foundational Question: Confirming Molecular Weight
The theoretical molecular weight of this compound, derived from its molecular formula C₁₀H₁₁BrN₂, is 239.11 g/mol .[1] However, theoretical calculation is merely a starting point. Experimental verification is paramount. This guide will compare two principal techniques for this purpose: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis. We will also discuss the indispensable role of supporting techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) in building a comprehensive and trustworthy data package.
Head-to-Head Comparison: High-Resolution Mass Spectrometry vs. Elemental Analysis
The choice between HRMS and Elemental Analysis for molecular formula confirmation is often dictated by the specific question being asked and the instrumentation available. While both are powerful, they provide different yet complementary pieces of the molecular puzzle.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Elemental Analysis (CHN/X) |
| Primary Output | Precise mass-to-charge ratio (m/z) of the molecular ion | Percentage composition of C, H, N, and Halogens |
| Key Advantage | High precision (typically < 5 ppm mass accuracy) allowing for unambiguous molecular formula determination. Provides isotopic pattern confirmation. | Provides the empirical formula, the simplest whole-number ratio of atoms. |
| Sample Requirement | Very low (micrograms to nanograms) | Higher (milligrams) |
| Information Provided | Exact molecular weight and, by extension, the molecular formula. Isotopic distribution confirms the presence of elements like Bromine. | Ratio of elements in the compound. |
| Limitations | Does not directly provide the ratio of elements. Isomers cannot be distinguished by mass alone. | Does not provide the actual molecular weight, only the empirical formula. Requires high sample purity. |
Causality Behind the Choice
For a novel compound like this compound, High-Resolution Mass Spectrometry is the preferred primary technique for molecular weight confirmation . The high accuracy of modern instruments, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, allows for the determination of the molecular formula directly from the exact mass.[2][3] This is a significant advantage over methods that only provide the empirical formula.
Furthermore, the presence of a bromine atom in the target molecule provides a distinct isotopic signature that is readily observable by mass spectrometry. Natural bromine is composed of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5] This results in a characteristic "M" and "M+2" peak pattern of nearly equal intensity for the molecular ion, providing definitive evidence for the presence of a single bromine atom.[4][5]
Elemental Analysis serves as a crucial orthogonal method . While it doesn't yield the molecular weight directly, it confirms the elemental ratios.[6] If the empirical formula derived from elemental analysis is consistent with the molecular formula determined by HRMS, it provides a powerful, independent verification of the compound's composition, fulfilling the requirement for a self-validating system.[7][8]
Experimental Workflows and Data Interpretation
A robust analytical workflow for confirming the identity of this compound would integrate multiple techniques.
Caption: Integrated workflow for compound identity confirmation.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An ESI-Orbitrap or ESI-QTOF mass spectrometer is used.
-
Analysis: The sample is introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: A full scan is acquired in high-resolution mode.
Expected Data:
| Parameter | Theoretical Value (C₁₀H₁₁BrN₂) | Experimental Value (Mock Data) |
| Monoisotopic Mass [M+H]⁺ (⁷⁹Br) | 239.0182 | 239.0180 |
| Monoisotopic Mass [M+H]⁺ (⁸¹Br) | 241.0161 | 241.0159 |
| Mass Accuracy | - | < 1 ppm |
| Isotopic Pattern | ~1:1 ratio for M and M+2 peaks | Observed peaks at m/z 239.0180 and 241.0159 with near-equal intensity |
The observation of ions at m/z values that correspond to the calculated monoisotopic masses of the protonated molecule containing ⁷⁹Br and ⁸¹Br, with a mass accuracy of less than 5 ppm, along with the characteristic 1:1 isotopic pattern, provides unequivocal confirmation of the molecular formula.[4][5][9]
Elemental Analysis Protocol
-
Sample Preparation: A precisely weighed, pure, and dry sample of this compound is submitted for analysis.
-
Instrumentation: A CHN/X elemental analyzer is used.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified. Bromine content is determined by a separate method, often involving titration after combustion.
Expected Data:
| Element | Theoretical % | Experimental % (Mock Data) |
| Carbon (C) | 50.23% | 50.19% |
| Hydrogen (H) | 4.64% | 4.68% |
| Nitrogen (N) | 11.71% | 11.65% |
| Bromine (Br) | 33.42% | 33.35% |
Experimental values within ±0.4% of the theoretical percentages are considered to be in good agreement and confirm the empirical formula of C₁₀H₁₁BrN₂.
The Indispensable Role of Supporting Techniques
While HRMS and Elemental Analysis confirm what atoms are present and in what numbers, they do not describe how these atoms are connected. Therefore, a complete and trustworthy characterization package must include structural and purity data.
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A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-7-isopropyl-1H-indazole Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Motif in Oncology
The 1H-indazole core is a prominent heterocyclic scaffold in numerous pharmacologically active compounds, demonstrating a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Its thermodynamic stability and versatile nature for chemical modification have made it a cornerstone in the development of targeted therapies.[3] In the realm of oncology, several FDA-approved small molecule drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature the indazole motif, underscoring its significance in the design of potent kinase inhibitors.[5][6][7] This guide will specifically explore the nuanced SAR of 5-Bromo-7-isopropyl-1H-indazole derivatives, aiming to elucidate the contribution of these particular substituents to their biological activity.
Deciphering the Structure-Activity Relationship (SAR) of this compound Derivatives
The biological activity of indazole derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. While direct and extensive SAR studies on the this compound scaffold are not cohesively published in a single source, we can infer the likely contributions of these groups based on broader knowledge of substituted indazoles in kinase inhibition.[8][9][10][11]
The Role of the 5-Bromo Substituent
Halogenation, particularly at the 5-position of the indazole ring, is a common strategy in the design of kinase inhibitors. The bromine atom at this position can significantly influence the compound's properties in several ways:
-
Enhancement of Binding Affinity: The electronegative nature of bromine can lead to favorable halogen bonding interactions with the backbone carbonyls or other electron-rich residues within the ATP-binding pocket of kinases. This can enhance the overall binding affinity and potency of the inhibitor.
-
Modulation of Physicochemical Properties: The introduction of a bromine atom increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and metabolic stability. This modification is often a critical parameter to optimize for favorable pharmacokinetic profiles.
-
Vector for Further Functionalization: The bromine atom serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the exploration of a wider chemical space to improve potency and selectivity.
The Influence of the 7-isopropyl Group
The substituent at the 7-position of the indazole ring often projects into a more solvent-exposed region of the kinase active site. The isopropyl group, being a moderately bulky and hydrophobic moiety, is expected to contribute to:
-
Hydrophobic Interactions: The isopropyl group can engage in van der Waals interactions with hydrophobic amino acid residues in the kinase domain, thereby anchoring the inhibitor and contributing to its binding affinity. The size and shape of this group are critical for achieving optimal fit and avoiding steric clashes.
-
Selectivity Profile: By occupying a specific hydrophobic pocket, the 7-isopropyl group can play a crucial role in determining the selectivity of the inhibitor for certain kinases over others. Subtle changes in the topology of this pocket across different kinases can be exploited to achieve isoform-selective inhibition.
The logical relationship for optimizing the activity of these derivatives often involves a multi-parameter approach, considering electronic effects, steric bulk, and the potential for specific interactions within the target's active site.
Caption: Logical flow of SAR for this compound derivatives.
Comparative Analysis with Established Indazole-Based Kinase Inhibitors
To contextualize the potential of this compound derivatives, a comparison with the FDA-approved drugs Axitinib and Pazopanib is instructive. Both are potent multi-kinase inhibitors with an indazole core, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs).[12][13][14][15][16][17][18]
| Compound/Drug | Target Kinase(s) | IC50 (nM) against VEGFR-2 | Key Structural Features |
| Axitinib | VEGFR-1, -2, -3, PDGFR, c-Kit | 0.2 | Indazole core with a vinylpyridine at C3 and a substituted phenylsulfide at C6.[12][19][14][18] |
| Pazopanib | VEGFR-1, -2, -3, PDGFR, c-Kit, FGFR | 30 | 2,3-dimethyl-2H-indazole linked to a pyrimidine and a sulfonamide moiety.[5][13][15][16][17] |
| Hypothetical this compound Derivative | Putative Kinase Target(s) (e.g., PI3K, Aurora) | Data Not Available | 5-Bromo and 7-isopropyl substitutions on the 1H-indazole core. |
Disclaimer: The IC50 values are compiled from different sources and were not determined in a head-to-head study. Direct comparisons should be made with caution.[20]
While quantitative data for the specific this compound derivatives is not publicly available, the SAR principles suggest they could be potent inhibitors of kinases with hydrophobic pockets accommodating the isopropyl group. Their performance would need to be empirically determined against a panel of kinases.
Experimental Protocols
To facilitate the evaluation and comparison of novel this compound derivatives, the following sections provide detailed, step-by-step methodologies for their synthesis and biological characterization.
General Synthesis of Substituted 1H-Indazoles
A variety of synthetic routes to the 1H-indazole core have been established. A common and versatile method involves the cyclization of ortho-functionalized phenylhydrazones.
Caption: General synthetic workflow for substituted 1H-indazoles.
Step-by-Step Protocol:
-
Preparation of the Hydrazone: React the appropriately substituted 2-halobenzaldehyde or 2-haloketone with hydrazine hydrate in a suitable solvent like ethanol. The reaction is typically carried out at reflux for several hours.
-
Intramolecular Cyclization: The resulting hydrazone is then subjected to a transition-metal-catalyzed intramolecular N-arylation. A common system involves a copper(I) catalyst, such as CuI, with a ligand like 1,10-phenanthroline, and a base, such as potassium hydroxide, in a solvent like DMF.[21] The reaction mixture is heated under an inert atmosphere.
-
Purification: After the reaction is complete, the crude product is purified by column chromatography on silica gel to yield the desired substituted 1H-indazole.
In Vitro Kinase Inhibition Assay (Luminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[22][23][24]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[24]
-
Test compounds (this compound derivatives and comparators) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds in the kinase assay buffer.
-
Kinase Reaction:
-
Add the kinase and substrate to the wells of the microplate.
-
Add the diluted test compounds to the respective wells. Include a positive control (kinase without inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[24]
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the effect of compounds on the proliferation of cancer cell lines.[25][26][27][28]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[26]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[28]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of the bromine atom and the isopropyl group is anticipated to confer favorable properties for potent and selective kinase inhibition. The comparative analysis with established drugs like Axitinib and Pazopanib provides a valuable benchmark for future optimization efforts. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of new derivatives.
Future research should focus on the synthesis of a focused library of this compound derivatives with further modifications at other positions of the indazole ring to comprehensively map the SAR. Head-to-head comparisons with known inhibitors in a broad panel of kinase assays and cancer cell lines will be crucial to identify the most promising lead compounds for further preclinical development.
References
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Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2017). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 13, 1376-1384.
- Di Mauro, G. et al. (2015). Design, Synthesis, and Structure–Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Journal of Medicinal Chemistry, 58(4), 1839-1855.
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Axitinib. PubChem Compound Summary for CID 6450551. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). Pazopanib. PubChem Compound Summary for CID 10113978. Retrieved from [Link].
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- European Journal of Medicinal Chemistry. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 122, 351-367.
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ResearchGate. (n.d.). Chemical structures and modes of action of pazopanib, cabozantinib, and.... Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of pazopanib (PAZ). Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). axitinib. Retrieved from [Link]
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YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
- National Center for Biotechnology Information. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 122, 351-367.
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
- Wei, Y. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15682.
- Mini-Reviews in Medicinal Chemistry. (2014). Advances in the Synthesis and Kinase Inhibitory Potencies of Non-Fused Indazole Derivatives. Mini-Reviews in Medicinal Chemistry, 14(3), 223-241.
- Bioorganic & Medicinal Chemistry Letters. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6297-6300.
- Mini-Reviews in Medicinal Chemistry. (2013). Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors. Mini-Reviews in Medicinal Chemistry, 13(10), 1469-1481.
- Scientific Reports. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23838.
- Bioorganic & Medicinal Chemistry Letters. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(15), 3373-3377.
- Molecules. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Molecules, 29(1), 23.
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ResearchGate. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]
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A Head-to-Head Comparison of 5-Bromo-7-isopropyl-1H-indazole and Structurally Related Analogs for Applications in Drug Discovery
This guide provides an in-depth technical comparison of 5-Bromo-7-isopropyl-1H-indazole and its structurally similar analogs. The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved drugs and investigational compounds, particularly in oncology.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the physicochemical properties, synthetic accessibility, and potential biological relevance of these key chemical entities. We will delve into the nuanced effects of substitutions at the 5- and 7-positions of the indazole ring, providing supporting experimental data where available and established protocols for their characterization.
Introduction to the Indazole Scaffold: A Privileged Core in Kinase Inhibition
The 1H-indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and has demonstrated a remarkable propensity for interacting with the ATP-binding sites of various protein kinases.[4][5] This has led to the development of numerous successful kinase inhibitors, including the FDA-approved drugs Axitinib, Pazopanib, and Niraparib.[1][4] The versatility of the indazole core allows for diverse substitutions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This guide will focus on a specific subset of substituted indazoles, centered around this compound, to elucidate the structure-activity relationships (SAR) governed by modifications at the C5 and C7 positions.
DOT Diagram: The Indazole Scaffold in Kinase Inhibition
Caption: A generalized synthetic pathway for producing substituted indazoles.
Experimental Protocol: Synthesis of 6-Bromo-4-nitro-1H-indazole (Reference Method)
This protocol is adapted from a patented synthesis and serves as a representative example of indazole synthesis. [6] Materials:
-
2,5-dibromo-3-nitroaniline
-
Sodium nitrite (NaNO2)
-
Concentrated sulfuric acid (H2SO4)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ice
Procedure:
-
Dissolve 2,5-dibromo-3-nitroaniline in a mixture of ethanol and concentrated sulfuric acid at 0-5°C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5°C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Pour the reaction mixture onto ice and allow it to warm to room temperature.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 6-bromo-4-nitro-1H-indazole.
Spectroscopic Characterization Data (Reference Compound: 6-Bromo-4-nitro-1H-indazole)
While specific data for this compound is not readily available, the following data for a related compound provides a reference for the expected spectral features. [6]
-
¹H-NMR (400MHz, d₆-DMSO, ppm): δ 12.46 (br, 1H), 8.20 (s, 1H), 8.10 (s, 1H), 7.87 (s, 1H).
-
ESI-MS: 178.18 [M+H]⁺ (Note: This mass corresponds to the 6-methyl-4-nitro-1H-indazole analog also described in the patent).
Biological Activity and Applications in Drug Discovery
Indazole derivatives have a broad range of biological activities, with a significant number of them being investigated as inhibitors of various protein kinases. [1][4][5]The substitutions on the indazole ring play a critical role in determining the potency and selectivity of these inhibitors.
DOT Diagram: Structure-Activity Relationship (SAR) Insights
Caption: Key SAR points for 5-bromo-7-alkyl-1H-indazoles in kinase inhibition.
-
The 5-Bromo Substituent: The bromine atom at the 5-position can form halogen bonds with the protein backbone, contributing to the binding affinity. Furthermore, it serves as a versatile synthetic handle for introducing other functional groups via cross-coupling reactions, such as Suzuki or Sonogashira couplings, to explore further SAR and optimize lead compounds.
-
The 7-Alkyl Substituent: The alkyl group at the 7-position, such as an isopropyl or methyl group, is often directed towards a hydrophobic pocket within the kinase active site. The size and nature of this alkyl group can significantly impact the compound's potency and selectivity for different kinases.
Applications in PROTACs:
More recently, substituted indazoles have found utility as building blocks in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein. This compound is listed as a protein degrader building block, suggesting its potential use in synthesizing PROTACs where the indazole moiety could serve as the warhead that binds to the target protein. [7]
Conclusion
This compound and its analogs represent a valuable class of compounds for drug discovery, particularly in the development of kinase inhibitors. The strategic placement of the bromo and alkyl substituents provides a framework for potent and selective interactions with kinase targets. While a lack of extensive experimental data for this compound itself necessitates some reliance on data from closely related analogs, the established synthetic routes and the well-understood SAR of the indazole scaffold provide a solid foundation for its application in medicinal chemistry programs. Further experimental characterization of this compound is warranted to fully elucidate its potential and facilitate its broader use in the development of novel therapeutics.
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. ResearchGate. [Link]
-
Synthetic process of 5-bromo-7-azaindole. Patsnap. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
5-Bromo-3-isopropyl-1H-indazole. MySkinRecipes. [Link]
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-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]
-
Supporting Information for the publication. Wiley-VCH. [Link]
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5-Bromo-7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
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5-bromo-1H-indazole. PubChem. [Link]
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Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Avens Publishing Group. [Link]
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Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
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This compound, min 98%, 100 mg. ScienceLab. [Link]
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This compound. American Elements. [Link]
- Method for preparing 1H-indazole derivative.
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. [Link]
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. ACS Publications. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
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A Comparative Guide to the Reproducible Synthesis of 5-Bromo-7-isopropyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a wide array of biologically active compounds necessitates robust and reproducible synthetic routes. This guide provides an in-depth, comparative analysis of a highly reproducible synthetic pathway to 5-Bromo-7-isopropyl-1H-indazole, a key building block in contemporary drug discovery programs. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and practical considerations essential for achieving consistent and high-yielding results in a laboratory setting.
Introduction: The Significance of this compound
This compound is a strategically functionalized heterocyclic compound. The presence of the bromine atom at the 5-position provides a versatile handle for further elaboration through various cross-coupling reactions, enabling the exploration of diverse chemical space. The isopropyl group at the 7-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for biological targets. The reproducibility of its synthesis is therefore of paramount importance for the consistent production of downstream drug candidates and for ensuring the reliability of biological data.
Comparative Analysis of a Recommended Synthetic Route
While several general methods for indazole synthesis exist, this guide focuses on a Jacobson-type synthesis, a reliable and scalable approach for the preparation of substituted indazoles from ortho-alkyl anilines. This method consistently demonstrates high yields and reproducibility. We will also explore a plausible synthetic pathway for the requisite, specifically substituted aniline precursor.
Method 1: Jacobson-Type Indazole Synthesis
This classical yet highly effective method involves the diazotization of an N-acylated ortho-alkyl aniline followed by an intramolecular cyclization. The key to the success of this route lies in the careful control of reaction conditions and the purity of the starting materials.
Logical Workflow for Jacobson-Type Synthesis
Caption: Workflow for the Jacobson-Type Synthesis of this compound.
Experimental Data and Comparison
The following table outlines the expected performance of the Jacobson-type synthesis, based on analogous, well-documented procedures for similar indazoles.[1]
| Parameter | Jacobson-Type Synthesis | Alternative Routes (Theoretical) |
| Starting Material | 4-Bromo-2-isopropyl-6-methylaniline | Substituted benzaldehydes or nitriles |
| Key Reagents | Acetic anhydride, Isoamyl nitrite, Potassium acetate | Hydrazine, Palladium catalysts |
| Typical Yield | > 90% (estimated based on similar syntheses) | Variable, often lower for multi-step sequences |
| Reproducibility | High, robust for scale-up | Can be sensitive to catalyst activity and reaction conditions |
| Scalability | Readily scalable | May present challenges in catalyst handling and cost at scale |
| Purification | Straightforward extraction and crystallization/chromatography | Often requires chromatographic purification to remove byproducts |
Detailed Experimental Protocols
Protocol 1: Synthesis of the Key Starting Material: 4-Bromo-2-isopropyl-6-methylaniline
The synthesis of this crucial precursor can be approached in a two-step sequence starting from commercially available 2-isopropyl-6-methylaniline.
Step 1a: Synthesis of 2-isopropyl-6-methylaniline
A plausible and scalable synthesis of 2-isopropyl-6-methylaniline involves the Friedel-Crafts alkylation of o-toluidine with propylene.
-
Reaction: o-toluidine + propylene --- (AlCl₃ catalyst) ---> 2-isopropyl-6-methylaniline
-
Procedure Outline:
-
To a pressure reactor, charge o-toluidine and anhydrous aluminum chloride.
-
Pressurize the reactor with propylene gas.
-
Heat the mixture to the appropriate temperature and maintain for several hours.
-
After cooling, carefully quench the reaction mixture and work up to isolate the product. Note: This reaction should be performed by personnel experienced with pressure reactions and Friedel-Crafts chemistry.
-
Step 1b: Regioselective Bromination of 2-isopropyl-6-methylaniline
The selective bromination at the para-position of the aniline is achieved by protecting the amino group as an acetanilide, followed by electrophilic bromination and deprotection.
-
Reaction Scheme:
-
2-isopropyl-6-methylaniline + Acetic Anhydride -> N-(2-isopropyl-6-methylphenyl)acetamide
-
N-(2-isopropyl-6-methylphenyl)acetamide + Br₂ -> N-(4-bromo-2-isopropyl-6-methylphenyl)acetamide
-
N-(4-bromo-2-isopropyl-6-methylphenyl)acetamide --- (HCl/H₂O) ---> 4-Bromo-2-isopropyl-6-methylaniline
-
-
Detailed Protocol:
-
Acetylation: Dissolve 2-isopropyl-6-methylaniline in a suitable solvent (e.g., acetic acid or dichloromethane) and add acetic anhydride. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Bromination: Dissolve the resulting acetanilide in a suitable solvent (e.g., acetic acid) and cool in an ice bath. Slowly add a solution of bromine in the same solvent. The para-position is sterically and electronically favored for bromination.
-
Hydrolysis: After completion of the bromination, the crude N-(4-bromo-2-isopropyl-6-methylphenyl)acetamide is hydrolyzed by heating with aqueous hydrochloric acid. Neutralization with a base (e.g., NaOH) will yield the desired 4-bromo-2-isopropyl-6-methylaniline.
-
Protocol 2: Synthesis of this compound
This protocol is adapted from a highly reproducible synthesis of 5-bromo-1H-indazole.[1]
-
Materials:
-
4-Bromo-2-isopropyl-6-methylaniline
-
Acetic anhydride
-
Chloroform
-
Potassium acetate
-
Isoamyl nitrite
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethyl acetate
-
Heptane
-
Magnesium sulfate
-
Silica gel
-
-
Step-by-Step Methodology:
-
N-Acetylation: In a flask, dissolve 4-bromo-2-isopropyl-6-methylaniline in chloroform. Add acetic anhydride and stir for approximately 1 hour at room temperature.
-
Diazotization and Cyclization: To the solution from the previous step, add potassium acetate and isoamyl nitrite. Heat the mixture to reflux (around 68°C) and maintain for 20 hours. The reaction progress can be monitored by TLC.
-
Work-up and Hydrolysis: After cooling, the volatile components are removed under reduced pressure. The residue is then treated with concentrated hydrochloric acid and heated. After cooling, the mixture is basified with a 50% sodium hydroxide solution.
-
Extraction: The product is extracted into ethyl acetate. The combined organic layers are washed with brine and dried over magnesium sulfate.
-
Purification: The crude product is purified by filtration through a silica gel pad, followed by concentration and slurrying in heptane to yield pure this compound.
-
Causality and Self-Validation
The choice of the Jacobson-type synthesis is deliberate. Its insensitivity to atmospheric moisture and the use of common, readily available reagents contribute to its high reproducibility. The N-acetylation step is crucial as it directs the subsequent diazotization and cyclization to form the desired indazole ring system. The final hydrolysis and work-up are designed to efficiently remove byproducts and unreacted starting materials, leading to a high-purity product. The protocol's self-validating nature is evident in the distinct phase separations during extraction and the crystalline nature of the final product, which can be readily characterized by standard analytical techniques (NMR, MS, and melting point).
Visualization of the Synthetic Pathway
Diagram of the Overall Synthetic Route
Caption: Overall synthetic pathway to this compound.
Conclusion
The Jacobson-type synthesis, preceded by a robust preparation of the key 4-bromo-2-isopropyl-6-methylaniline intermediate, presents a highly reproducible and scalable route to this compound. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and consistently synthesize this valuable building block for their drug discovery endeavors. By understanding the "why" behind each step, scientists can troubleshoot effectively and adapt the methodology to their specific needs, ultimately accelerating the pace of innovation in pharmaceutical research.
References
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Deconstructing the Certificate of Analysis: A Tale of Two Suppliers
An In-Depth Technical Guide to the Certificate of Analysis for 5-Bromo-7-isopropyl-1H-indazole: A Comparison of Quality for Reproducible Research
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. A chemical intermediate like this compound, a key building block in the synthesis of complex molecules such as protein degraders and kinase inhibitors, is a critical component whose quality can dictate the success or failure of a research campaign.[1] The Certificate of Analysis (CoA) is the primary document that attests to a compound's quality, but not all CoAs are created equal.[2][3]
This guide provides a comprehensive framework for critically evaluating the CoA of this compound. We will deconstruct the analytical data, compare a high-quality, data-rich CoA with a minimal, less reliable one, and provide detailed protocols for in-house verification. Our objective is to empower you to look beyond the headline purity number and make informed decisions that ensure the reproducibility and success of your scientific endeavors.
Imagine you have sourced this compound (CAS 773887-09-5, Molecular Formula: C₁₀H₁₁BrN₂, Molecular Weight: 239.11 g/mol ) from two different suppliers.[1][4][5] Their CoAs are presented below. Supplier A provides a comprehensive document, while Supplier B offers a more basic summary. This comparison will form the basis of our analysis.
Table 1: Comparison of Hypothetical CoAs for this compound
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) |
| Appearance | White to off-white solid | Solid |
| Identity (¹H NMR) | Conforms to structure | Conforms |
| Purity (HPLC, 254 nm) | 99.6% | ≥98% (by NMR) |
| Identity (LC-MS) | [M+H]⁺ = 239.0/241.0, Conforms | Not Reported |
| Elemental Analysis | C: 50.23%, H: 4.64%, N: 11.71% | Not Reported |
| Residual Solvents | <0.1% Ethyl Acetate | Not Reported |
| Lot Number | A-20260110 | B-0126 |
| Date of Analysis | 2026-01-10 | 2026-01-05 |
Section 1: Identity Verification - Is It Truly this compound?
The first and most critical step is to confirm the molecular structure. A simple "Conforms" statement is insufficient without access to the raw data.
Core Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the gold standard for structural elucidation of organic molecules. Proton (¹H) NMR provides information on the electronic environment, number, and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton. For this compound, we expect specific chemical shifts and coupling patterns that create a unique fingerprint. A supplier's claim of conformity should always be backed by a spectrum that you can interpret.
Below is a workflow for verifying the identity of the compound.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromo-7-isopropyl-1H-indazole
As researchers and scientists at the forefront of drug development, our work necessitates the use of novel chemical compounds. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship through proper chemical handling and disposal. This guide provides a detailed protocol for the proper disposal of 5-Bromo-7-isopropyl-1H-indazole, grounded in established safety principles and regulatory compliance. Our objective is to empower your laboratory with the knowledge to manage this chemical waste stream confidently and safely, protecting both your team and the environment.
Hazard Identification and Risk Assessment
Understanding the intrinsic properties and potential hazards of a chemical is the foundational step in safe handling and disposal. While specific toxicological data for this compound is not extensively published, its structure as a brominated heterocyclic compound allows for an informed risk assessment based on analogous chemicals.[1][2]
Structural Analogy and Hazard Profile: The presence of the bromo- group on an indazole scaffold suggests that the compound should be handled as a potential irritant and a substance with unknown, but possible, toxicity. Safety Data Sheets (SDS) for similar compounds, such as 5-Bromo-1H-indazole, classify it as causing skin and serious eye irritation.[1] Therefore, it is imperative to treat this compound with a high degree of caution. Thermal decomposition may release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[1][3]
Regulatory Context: Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] As a halogenated organic compound, this compound waste must be managed as hazardous chemical waste.[6][7]
| Hazard Class & Category | Associated Risk | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Chemical-resistant gloves (Nitrile), lab coat. |
| Skin Irritation | May cause skin irritation upon contact.[1] | Chemical-resistant gloves (Nitrile), lab coat. |
| Eye Irritation | May cause serious eye irritation or damage.[1] | Chemical safety goggles or face shield. |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[1] | Use only in a chemical fume hood. N95 respirator if hood is not available. |
| Environmental Hazard | Should not be released into the environment.[1][8] | Contain all waste; do not dispose of down the drain. |
Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in a laboratory waste management program. Incompatible chemicals, when mixed, can result in violent reactions, heat generation, or the release of toxic gases.
Classification: Waste this compound is classified as a halogenated organic solid waste .
Why Segregation is Crucial: This classification dictates that it must be kept separate from other waste streams. Specifically, halogenated and non-halogenated wastes must never be mixed in the same container.[6][9] This is a primary guideline from both the EPA and institutional safety offices. Mixing halogenated waste with certain non-halogenated solvents or other chemical classes can interfere with the final disposal process (e.g., incineration or fuel blending) and may be prohibited by the waste disposal facility.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for disposal of this compound waste.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol minimizes ambiguity and ensures consistent, safe practices. The following procedures cover the common waste streams for this compound.
Protocol 3.1: Disposal of Unused or Expired Pure Chemical
-
Container Selection: Use the original manufacturer's container if it is in good condition. If not, transfer the solid to a new, clean, and compatible container with a tightly sealing lid. The container must be made of a material that will not react with the chemical.
-
Labeling: Ensure the container is clearly labeled "Hazardous Waste" and explicitly lists "this compound" as the content.[6][10] Deface any original, non-waste labels to avoid confusion.[6]
-
Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[5] This area must be at or near the point of generation and under the control of the lab personnel.
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department. They will coordinate with a licensed hazardous waste vendor for final disposal, which is typically high-temperature incineration.[10][11]
Protocol 3.2: Disposal of Contaminated Labware
This includes items such as gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with this compound.
-
Collection: Place all contaminated solid waste into a designated, puncture-resistant container lined with a durable plastic bag. Do not dispose of these items in the regular trash.
-
Segregation: This container must be exclusively for solid halogenated organic waste . Do not mix with non-halogenated waste, sharps, or liquid waste.
-
Labeling: The container must be clearly labeled "Hazardous Waste" with a full description of its contents (e.g., "Contaminated Debris with this compound").
-
Storage and Pickup: Keep the container sealed when not in use and store it in the SAA. When full, arrange for pickup via your EHS office.
Protocol 3.3: Small Spill Cleanup and Disposal
In the event of a small spill (an amount that can be safely cleaned up by trained lab personnel in under 10 minutes):
-
Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[7] All cleanup should occur within a certified chemical fume hood if possible.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully sweep up the absorbent material and the spilled chemical.[1][3] Avoid creating dust.[1][12] Place the collected material into a sealed, compatible waste container.
-
Disposal: The container with the spill cleanup debris is now considered solid halogenated organic waste. Label and manage it according to the procedure outlined in Protocol 3.2.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and soap and water. The cleaning materials (e.g., wipes) must also be disposed of as hazardous waste.
Final Disposal and Prohibitions
Under no circumstances should this compound or materials contaminated with it be disposed of via the regular trash or sanitary sewer system.[1][7] This is strictly prohibited by environmental regulations. The final disposition of this hazardous waste must be conducted by a licensed and certified hazardous waste disposal facility, which will typically use incineration to destroy the compound in an environmentally sound manner.[10] Your institution's EHS department is the necessary intermediary for this process.[11]
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.
References
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A Senior Application Scientist's Guide to Handling 5-Bromo-7-isopropyl-1H-indazole: A Framework for Safety and Operational Excellence
This document provides a comprehensive operational and safety guide for the handling and disposal of 5-Bromo-7-isopropyl-1H-indazole (CAS 773887-09-5). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the why behind each safety measure. This guide is built on a foundation of scientific integrity, drawing from established best practices and data from structurally analogous compounds to ensure a robust safety framework.
The Chemist's First Principle: Understanding the Hazard
Before a single container is opened, a full comprehension of the potential risks is paramount. Based on the hazard classifications of related brominated and fluorinated indazole compounds, we must operate under the assumption that this compound presents a comparable hazard profile.[3][4][5]
Anticipated Hazard Profile:
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][3][6][7]
-
Respiratory Irritation: May cause respiratory irritation, particularly when handled as a powder.[1][3][5]
These hazards necessitate a stringent and non-negotiable approach to Personal Protective Equipment (PPE). The causality is simple: the chemical's properties demand a physical barrier to prevent contact with and inhalation by the researcher.
The Protective Ensemble: Your Personal Safety System
Personal Protective Equipment is the last line of defense, but it must be treated as the most critical component of your immediate work environment.[8] The selection of PPE is not arbitrary; it is a direct response to the identified hazards.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Type: Nitrile or Neoprene.[2] Rationale: These materials provide effective protection against a broad range of chemicals. PVC gloves are not recommended due to poor performance against many organic compounds.[8] Practice: Always double-glove when handling the neat compound. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves every 30-60 minutes or immediately upon known or suspected contact.[8] |
| Eyes & Face | Safety Goggles & Face Shield | Type: Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[9][10] Rationale: Goggles provide a seal around the eyes to protect against dust particles and splashes.[11] A full-face shield must be worn over the goggles whenever there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions.[2][8] |
| Body | Laboratory Coat | Type: A standard, long-sleeved laboratory coat. Rationale: This protects against incidental skin contact with the solid compound or contaminated surfaces. Ensure the coat is fully buttoned. |
| Respiratory | NIOSH-approved Respirator | Type: A minimum of an N95 dust mask is required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[6] Rationale: The primary inhalation risk comes from airborne particulates. A formal risk assessment may dictate the need for a higher level of respiratory protection, such as a half-mask or full-face respirator with appropriate cartridges.[2][3] |
The Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is essential to minimize exposure and prevent accidents. This protocol is designed as a self-validating system; each step confirms the safety of the next.
Step 1: Pre-Operational Safety Check
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Assemble PPE: Don all required PPE as detailed in the table above. Ensure a perfect fit and inspect for any defects.
-
Prepare Your Workspace: Designate a specific area within the fume hood for handling. Ensure spill cleanup materials are immediately accessible. Do not eat, drink, or smoke in the handling area.[1][3][9]
Step 2: Handling the Compound
-
Location: All weighing and transfer operations involving the solid compound must be performed inside a certified chemical fume hood to contain any dust.[3]
-
Technique: Use appropriate tools, such as anti-static spatulas, to handle the solid. Avoid any actions that could generate dust, such as scraping or vigorous shaking.[1][2]
-
Containment: Keep the primary container closed whenever not actively dispensing from it.
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly clean all tools and the work surface after use.
-
Doffing PPE: Remove PPE in the correct order (gloves first) to avoid cross-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1][3][9]
Caption: Workflow for the safe handling of this compound.
Spill & Emergency Response: A Plan for the Unexpected
Preparedness is key to mitigating the impact of an accidental release.
-
Small Spill (Inside Fume Hood):
-
If you are trained to do so, wear your full PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[3]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the immediate area.[1]
-
Alert: Notify your supervisor and contact your institution's Environmental Health and Safety (EHS) emergency response team.
-
Secure: Prevent entry into the contaminated area.
-
End-of-Life Cycle: Responsible Disposal
The responsibility for a chemical does not end after the experiment. Proper disposal is a critical aspect of laboratory safety and environmental stewardship.
Step 1: Waste Segregation & Collection
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing papers, absorbent pads) and any un-needed solid compound must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.[12]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
Step 2: Consultation and Compliance
-
EHS is Your Partner: You must consult your institution's EHS office for specific disposal guidelines.[12] Chemical waste generators are legally required to follow all local, regional, and national hazardous waste regulations.[10]
-
Prohibition: DO NOT dispose of this chemical or its containers in the regular trash or down the drain.[12]
Step 3: Arranging for Final Disposal
-
The labeled and sealed waste containers must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor, as arranged by your institution.[3][4]
Caption: Step-by-step process for the proper disposal of brominated waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
